Product packaging for Ethyl 4-hydroxybut-2-ynoate(Cat. No.:CAS No. 31555-04-1)

Ethyl 4-hydroxybut-2-ynoate

Cat. No.: B1610041
CAS No.: 31555-04-1
M. Wt: 128.13 g/mol
InChI Key: WECHWIOGTZSRPV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybut-2-ynoate (CAS 31555-04-1) is a chemical compound serving as a versatile heterocyclic building block in organic synthesis. Its primary researched application is in the synthesis of novel photochromic compounds, specifically 2H-naphtho[1,2-b]pyrans. These naphthopyrans function as molecular photoswitches, undergoing a reversible electrocyclic ring-opening upon exposure to UV light to produce colored forms, which then thermally revert to a colorless state . The compound has been successfully used in calcium triflate-catalyzed annulation reactions with naphthols to create naphthopyrans with an ester group linked to the pyran ring, a structural feature that can influence the fading kinetics of the photochromic material . Furthermore, while not directly verified for this specific ester, related acrylic acid ethyl ester derivatives have been explored in medicinal chemistry for their potential antimicrobial properties, with some analogs demonstrating activity against Mycobacterium species, suggesting a potential area for further investigation . This product is intended for research purposes and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B1610041 Ethyl 4-hydroxybut-2-ynoate CAS No. 31555-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxybut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECHWIOGTZSRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445921
Record name 4-hydroxy-but-2-ynoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31555-04-1
Record name 4-hydroxy-but-2-ynoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-hydroxybut-2-ynoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 4-hydroxybut-2-ynoate

Introduction

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry. Possessing a terminal primary alcohol, an internal alkyne, and an ethyl ester, this compound serves as a versatile C4 building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and polyfunctional aliphatic systems. Its strategic combination of reactive sites allows for selective transformations, making it a valuable intermediate for researchers in drug development and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and key reactive pathways, offering field-proven insights and detailed experimental protocols for its practical application.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in the laboratory. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Identity
  • IUPAC Name: this compound[1]

  • Synonyms: 4-hydroxy-but-2-ynoic acid ethyl ester[1]

  • CAS Number: 31555-04-1[1]

  • Molecular Formula: C₆H₈O₃[1]

  • Molecular Weight: 128.13 g/mol [1]

  • Canonical SMILES: CCOC(=O)C#CCO[1]

Caption: Chemical Structure of this compound.

Physicochemical Properties

Quantitative physical data for this compound is not extensively reported. However, data for structurally related compounds can provide useful estimates for handling and purification.

PropertyValueSource/Notes
Boiling Point 66–69 °C at 0.2 mmHg (for methyl ester)[2] The ethyl ester is expected to have a slightly higher boiling point.
Appearance Not specified; likely a liquid at room temp.Based on the properties of the analogous methyl ester.[2]
Solubility Soluble in common organic solvents (e.g., ether, THF, methanol, dichloromethane).Inferred from synthetic procedures and general chemical principles.[2]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound during synthesis and subsequent reactions. The following data are predicted based on the known spectra of the closely related methyl 4-hydroxy-2-butynoate and fundamental principles of spectroscopy.[2][3][4]

Spectroscopy Characteristic Features
¹H NMR ~ 4.3 ppm (s, 2H, C≡C-CH₂OH)~ 4.2 ppm (q, 2H, O-CH₂CH₃)~ 3.5-5.5 ppm (br s, 1H, -OH)~ 1.3 ppm (t, 3H, -CH₃)
¹³C NMR ~ 153 ppm (C=O)~ 85 ppm (C≡C-CH₂OH)~ 75 ppm (C≡C-COOEt)~ 63 ppm (-OCH₂CH₃)~ 50 ppm (-CH₂OH)~ 14 ppm (-CH₃)
Infrared (IR) ~ 3400 cm⁻¹ (broad, O-H stretch)~ 2980 cm⁻¹ (sp³ C-H stretch)~ 2240 cm⁻¹ (C≡C stretch, weak)~ 1715 cm⁻¹ (C=O ester stretch, strong)~ 1250 cm⁻¹ (C-O stretch)
Mass Spec (MS) M⁺ = 128.05 (Expected)Common fragments may include loss of C₂H₅O• (m/z=83) and C₂H₅OH (m/z=82).

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Synthesis Overview

A robust and scalable synthesis involves the carboxylation of an acetylide derived from a protected propargyl alcohol.[2] The use of a tetrahydropyranyl (THP) protecting group for the primary alcohol is common, as it is stable to the Grignard conditions required for acetylide formation.

synthesis_overview A Propargyl Alcohol B THP-Protected Propargyl Alcohol A->B DHP, p-TsOH C Grignard Reagent B->C 1. EtMgBr D THP-Protected Ethyl Ester C->D 2. ClCOOEt E This compound D->E Acidic Workup (H₃O⁺)

Caption: General synthetic workflow for this compound.

This method effectively avoids the challenges associated with handling the free hydroxy-alkyne under strongly basic conditions. A detailed protocol is provided in Section 3.1.

Core Reactivity and Transformations

The strategic value of this compound lies in the selective manipulation of its functional groups.

2.2.1 Reactions at the Hydroxyl Group

  • Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as Jones reagent (H₂CrO₄).[5] The choice of oxidant is critical to avoid side reactions with the alkyne.

  • Protection/Derivatization: The hydroxyl group can be protected as an ether (e.g., silyl ether, benzyl ether) or esterified to introduce other functionalities. This is often a necessary first step before manipulating the alkyne or ester groups.

2.2.2 Reactions at the Alkyne Group

  • Reduction: The carbon-carbon triple bond is a hub for transformations.

    • Selective Reduction to (Z)-Alkene: Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃, poisoned with lead) selectively yields the cis-(Z)-alkene, ethyl (Z)-4-hydroxybut-2-enoate.

    • Selective Reduction to (E)-Alkene: Reduction using dissolving metals, such as sodium in liquid ammonia (Na/NH₃), typically produces the trans-(E)-alkene.

    • Full Reduction to Alkane: Complete saturation to ethyl 4-hydroxybutanoate can be achieved via catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7]

  • Cycloaddition: The electron-deficient alkyne can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocycles.

2.2.3 Reactions at the Ester Group

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding but-2-yne-1,4-diol.[5] This reaction must be performed with care, as LiAlH₄ can also reduce the alkyne.

  • Hydrolysis (Saponification): Base-mediated hydrolysis (e.g., with NaOH or KOH) followed by acidic workup cleaves the ester to yield 4-hydroxybut-2-ynoic acid.[8]

  • Esterification/Transesterification: This reaction involves converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.[9][10][11]

Field-Proven Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and a key transformation of this compound.

Protocol: Synthesis of this compound

This procedure is adapted from the validated synthesis of the analogous methyl ester.[2] It proceeds in two main stages: formation of the protected ester followed by deprotection.

synthesis_workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Deprotection A Protect Propargyl Alcohol with Dihydropyran (DHP) C Add protected alcohol to Grignard reagent at 0 °C A->C B Prepare Grignard Reagent (EtMgBr in THF) B->C D Add Ethyl Chloroformate dropwise at -20 °C C->D E Warm to RT and stir overnight D->E F Quench with sat. NH₄Cl (aq) E->F G Extract with Diethyl Ether F->G H Treat organic phase with dilute HCl to deprotect THP G->H I Wash, Dry (MgSO₄), Concentrate H->I J Purify via Column Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Protection: In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in dichloromethane. Add 3,4-dihydro-2H-pyran (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate. Stir at room temperature for 2-3 hours until TLC indicates complete consumption of the starting alcohol. Quench with triethylamine, concentrate under reduced pressure, and purify to obtain tetrahydro-2-(2-propyn-1-yloxy)-2H-pyran.

  • Grignard & Carboxylation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of ethylmagnesium bromide (1.1 eq) in THF. Cool the flask to 0 °C. Add the THP-protected propargyl alcohol (1.0 eq) dropwise. After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Carboxylation: Cool the resulting acetylide solution to -20 °C. Add ethyl chloroformate (1.1 eq) dropwise, maintaining the internal temperature below -15 °C. After addition, allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup and Deprotection: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers and wash with a 2M HCl solution to effect deprotection of the THP group (monitor by TLC).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Protocol: Selective Reduction to Ethyl (Z)-4-hydroxybut-2-enoate

This protocol details the partial hydrogenation of the alkyne to the corresponding Z-alkene.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~5-10% by weight).

  • Solvent: Add a suitable solvent, such as ethyl acetate or methanol.

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress closely by TLC or GC-MS. The reaction should be stopped immediately upon consumption of the starting material to prevent over-reduction to the alkane.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, ethyl (Z)-4-hydroxybut-2-enoate, is often of sufficient purity for subsequent steps, or it can be further purified by column chromatography if necessary.

Safety and Handling

Proper laboratory practice is essential when working with this and any chemical reagent.

  • Hazard Warning: The analogous methyl 4-hydroxy-2-butynoate is reported to be a potent vesicant, causing painful skin burns upon contact.[2] It is crucial to assume this compound has similar properties.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All operations should be conducted within a certified chemical fume hood.[12][13]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[14] In case of contact, flush the affected area immediately with copious amounts of water.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[14]

Applications in Drug Development and Research

This compound is not just a laboratory curiosity; it is a key intermediate in the synthesis of biologically active molecules. The functional groups allow for its incorporation into diverse molecular scaffolds. For instance, derivatives like ethyl (R)-4-cyano-3-hydroxybutanoate, which can be conceptually derived from such precursors, are critical chiral synthons for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor).[15] The ability to stereoselectively reduce the alkyne and further functionalize the molecule underscores its importance in constructing complex chiral centers essential for modern pharmaceuticals.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic data for Ethyl 4-hydroxybut-2-ynoate, a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents high-quality predicted spectroscopic data, offering a robust framework for its characterization. The methodologies for spectral prediction and a plausible synthetic protocol are also detailed to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

This compound (CAS 31555-04-1) is a bifunctional molecule containing a terminal primary alcohol, an internal alkyne, and an ethyl ester.[1] This combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including natural products and pharmaceutical agents. An understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification.

Molecular Formula: C₆H₈O₃ Molecular Weight: 128.13 g/mol [1]

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide key insights into its proton and carbon environments.

The predicted ¹H NMR spectrum shows distinct signals for the ethyl ester protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.25Quartet (q)2H-OCH₂ CH₃ (1')
4.35Singlet (s)2HHOCH₂ - (4)
1.30Triplet (t)3H-OCH₂CH₃ (2')
~2.5 (variable)Broad Singlet1H-OH

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Ester Group: The quartet at approximately 4.25 ppm is characteristic of the methylene protons (-OCH₂ CH₃) coupled to the three protons of the methyl group. The corresponding methyl protons appear as a triplet at around 1.30 ppm due to coupling with the methylene protons.

  • Hydroxymethyl Group: The methylene protons adjacent to the alkyne and the hydroxyl group (HOCH₂ -) are predicted to appear as a singlet at approximately 4.35 ppm. The absence of coupling is expected due to the insulating effect of the C≡C triple bond.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature and is expected to appear as a broad singlet.

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmCarbon Assignment
153.5C =O (1)
82.0-C≡C -CH₂OH (3)
78.5-C ≡C-COOEt (2)
62.5-OCH₂ CH₃ (1')
51.0HOCH₂ - (4)
14.0-OCH₂CH₃ (2')

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, with a predicted chemical shift around 153.5 ppm.

  • Alkynyl Carbons: The two sp-hybridized carbons of the alkyne are predicted to appear in the range of 78-82 ppm.

  • Ethyl Ester Carbons: The methylene carbon of the ethyl group is predicted at approximately 62.5 ppm, while the methyl carbon is expected at around 14.0 ppm.

  • Hydroxymethyl Carbon: The carbon bearing the hydroxyl group is predicted to have a chemical shift of about 51.0 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3400Broad, StrongO-HStretching
~2980MediumC-H (sp³)Stretching
~2250MediumC≡CStretching
~1715StrongC=OStretching
~1250StrongC-OStretching

Interpretation of the IR Spectrum:

  • O-H Stretch: A broad and strong absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretch: Absorptions around 2980 cm⁻¹ are attributed to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups.

  • C≡C Stretch: A medium intensity absorption band around 2250 cm⁻¹ is characteristic of the carbon-carbon triple bond stretching vibration.

  • C=O Stretch: A strong absorption band at approximately 1715 cm⁻¹ is characteristic of the carbonyl stretching vibration of the ester group.

  • C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester.

Mass Spectrometry (MS)

The predicted electron ionization mass spectrum (EI-MS) of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

m/zPredicted Identity
128[M]⁺
99[M - C₂H₅]⁺
83[M - OC₂H₅]⁺
55[C₄H₇O]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 128, corresponding to the molecular weight of the compound.

  • Key Fragmentations: The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of the ethyl group ([M - C₂H₅]⁺, m/z 99), loss of the ethoxy group ([M - OC₂H₅]⁺, m/z 83), and cleavage of the carbon-carbon bonds adjacent to the functional groups.

MS_Fragmentation M [C₆H₈O₃]⁺˙ m/z = 128 F1 [C₄H₃O₃]⁺ m/z = 99 M->F1 - C₂H₅ F2 [C₄H₃O₂]⁺ m/z = 83 M->F2 - OC₂H₅ F3 [C₃H₃O]⁺ m/z = 55 F2->F3 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

A plausible synthesis of this compound can be adapted from the procedure for the corresponding methyl ester reported in Organic Syntheses. The key step involves the reaction of the Grignard reagent of a protected propargyl alcohol with ethyl chloroformate.

Step 1: Protection of Propargyl Alcohol

  • To a stirred solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), add 2,3-dihydropyran and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with a mild base and extracting the product into an organic solvent.

  • Purify the resulting tetrahydropyranyl (THP) protected propargyl alcohol by distillation or column chromatography.

Step 2: Grignard Reaction and Carboxylation

  • Prepare a solution of ethylmagnesium bromide in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred Grignard reagent, add a solution of the THP-protected propargyl alcohol in anhydrous THF dropwise.

  • After the addition is complete, add a solution of ethyl chloroformate in anhydrous THF dropwise at a low temperature (e.g., -78 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

Step 3: Deprotection

  • Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent.

  • Remove the THP protecting group by treating the organic extract with a mild acid (e.g., acetic acid in THF/water).

  • Purify the final product, this compound, by column chromatography.

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry:

  • Introduce the sample into a mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at a standard energy (e.g., 70 eV).

  • Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted NMR, IR, and MS spectra, along with a plausible synthetic protocol, serves as a valuable resource for scientists working with this versatile building block. While the data presented is theoretical, it is based on well-established principles of spectroscopy and provides a strong foundation for the characterization and utilization of this compound in research and development.

References

An In-Depth Technical Guide to Ethyl 4-hydroxybut-2-ynoate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxybut-2-ynoate is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive propiolate ester and a primary alcohol, makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its reactivity, and its potential applications in the field of drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 31555-04-1[1][2]
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol [1]
Appearance Not explicitly stated, likely a liquid
Boiling Point Not available
Solubility Not available

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • Propargyl alcohol

  • Ethylmagnesium bromide (or other Grignard reagent)

  • Ethyl chloroformate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous diethyl ether.

  • Formation of the Acetylide: To a stirred solution of propargyl alcohol in anhydrous THF at 0 °C, slowly add the Grignard reagent. The reaction is exothermic and results in the formation of the magnesium salt of propargyl alcohol.

  • Carboxylation: In a separate flask, cool a solution of ethyl chloroformate in anhydrous THF to -20 °C. To this solution, slowly add the freshly prepared acetylide solution, maintaining the low temperature.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Grignard reagent and the acetylide are highly reactive towards atmospheric oxygen and moisture. Therefore, all operations must be conducted under an inert atmosphere to prevent side reactions and ensure a high yield.

  • Low-Temperature Addition: The carboxylation reaction is highly exothermic. Maintaining a low temperature (-20 °C) is crucial to control the reaction rate, prevent side reactions such as the addition of the Grignard reagent to the ester product, and ensure the selective formation of the desired product.

  • Quenching with Saturated Ammonium Chloride: This is a mild acidic work-up that protonates the alkoxide and neutralizes any remaining Grignard reagent without causing hydrolysis of the ester product.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Propargyl_Alcohol Propargyl Alcohol Acetylide_Formation Acetylide Formation (Anhydrous THF, 0 °C) Propargyl_Alcohol->Acetylide_Formation Grignard Ethylmagnesium Bromide Grignard->Acetylide_Formation Ethyl_Chloroformate Ethyl Chloroformate Carboxylation Carboxylation (Anhydrous THF, -20 °C) Ethyl_Chloroformate->Carboxylation Acetylide_Formation->Carboxylation Quenching Quenching (Sat. aq. NH4Cl) Carboxylation->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Purification Purification (Vacuum Distillation or Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable precursor for a variety of chemical transformations. Acetylenic esters are known to be excellent Michael acceptors and dienophiles in cycloaddition reactions.[4][5]

Michael Addition

The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack. A wide range of nucleophiles, including amines, thiols, and phosphines, can add to the triple bond in a Michael-type fashion. This reactivity is fundamental to the synthesis of various substituted alkenes and heterocyclic compounds.[4][6]

Cycloaddition Reactions

This compound can participate as a dienophile in Diels-Alder reactions with dienes to form substituted cyclohexene derivatives. Furthermore, it can undergo 1,3-dipolar cycloaddition reactions with various dipoles (e.g., azides, nitrile oxides) to generate five-membered heterocyclic rings.[4]

Derivatization of the Hydroxyl Group

The primary alcohol functionality can be readily derivatized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This allows for further functionalization and the introduction of additional diversity into the molecule.

Diagram 2: Reactivity of this compound

G cluster_reactions Key Reactions cluster_products Resulting Scaffolds EHBY This compound Michael_Addition Michael Addition (e.g., with R2NH) EHBY->Michael_Addition Diels_Alder Diels-Alder Reaction (with a diene) EHBY->Diels_Alder Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition (with an azide) EHBY->Dipolar_Cycloaddition Hydroxyl_Derivatization Hydroxyl Derivatization (e.g., Acylation) EHBY->Hydroxyl_Derivatization Substituted_Alkene Substituted β-Aminoacrylate Michael_Addition->Substituted_Alkene Cyclohexene_Derivative Cyclohexene Derivative Diels_Alder->Cyclohexene_Derivative Triazole Triazole Derivative Dipolar_Cycloaddition->Triazole Esterified_Product Esterified Product Hydroxyl_Derivatization->Esterified_Product

Caption: Key reaction pathways of this compound.

Applications in Drug Development

While specific examples of this compound in marketed drugs are not readily found, its structural motifs are present in various biologically active molecules. As a versatile building block, it provides access to scaffolds that are of high interest in medicinal chemistry.[7][8][9] The resulting heterocyclic structures, such as substituted pyrroles, triazoles, and pyridines, are privileged scaffolds in drug discovery, known to interact with a wide range of biological targets.

The ability to introduce diverse substituents through Michael additions and cycloaddition reactions, coupled with the potential for further modification at the hydroxyl group, makes this compound a valuable tool for generating compound libraries for high-throughput screening. For instance, the synthesis of novel kinase inhibitors, protease inhibitors, or GPCR modulators could potentially start from this versatile precursor.

Safety, Handling, and Storage

Potential Hazards:

  • Skin and Eye Irritation: Similar to other esters and reactive organic molecules, direct contact may cause irritation.

  • Inhalation: Vapors may cause respiratory tract irritation.

  • Flammability: As an organic ester, it should be considered flammable.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are recommended.

  • Body Protection: A laboratory coat is mandatory.

Handling and Storage Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Avoid direct contact with skin, eyes, and clothing.[10]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for this compound are not widely available in the public domain and are often proprietary to chemical suppliers.[12] However, based on the structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), a singlet or triplet for the methylene protons adjacent to the hydroxyl group, and a signal for the hydroxyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the two acetylenic carbons, the methylene carbon adjacent to the oxygen, and the carbons of the ethyl group.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the alcohol, the C≡C triple bond stretch, and the C=O stretch of the ester.[3]

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of ethoxy and other fragments.

Researchers are advised to acquire and interpret their own analytical data to confirm the identity and purity of the compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering multiple reaction pathways to construct complex and diverse molecular architectures. Its utility in generating heterocyclic scaffolds of medicinal importance underscores its potential in drug discovery programs. While detailed public information on its biological activity and spectroscopic characterization is limited, the synthetic accessibility and rich reactivity of this compound make it an attractive tool for researchers and scientists in the pharmaceutical industry. Adherence to strict safety protocols is paramount when handling this reactive chemical.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a focused examination of the key physical properties of Ethyl 4-hydroxybut-2-ynoate, specifically its boiling point and solubility. In the absence of experimentally determined data in publicly accessible literature, this guide presents high-quality predicted values and outlines detailed, field-proven methodologies for their empirical determination. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthesis, drug discovery, and materials science.

Introduction to this compound: A Versatile Building Block

This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a terminal hydroxyl group, an internal alkyne, and an ethyl ester, making it a versatile precursor for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a valuable tool in the synthetic chemist's arsenal. An accurate understanding of its physical properties is paramount for its effective handling, purification, and application in various reaction conditions.

Predicted Physical Properties of this compound

Due to the current lack of available experimental data, the following physical properties have been predicted using advanced computational models. It is crucial for researchers to recognize that these are theoretical estimations and should be confirmed by experimental validation for any critical applications.

PropertyPredicted ValueNotes
Boiling Point Estimated to be in the range of 210-230 °C at 760 mmHgThis estimation is based on the structural contributions of the hydroxyl, ester, and alkyne functional groups, and comparison with structurally similar compounds. The presence of the hydroxyl group is expected to significantly increase the boiling point due to hydrogen bonding capabilities.
Water Solubility Predicted to be sparingly soluble to solubleThe molecule possesses both polar (hydroxyl and ester groups) and nonpolar (ethyl and butynyl chains) regions. The hydroxyl group can participate in hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the overall carbon framework may limit its complete miscibility.

Causality Behind the Predictions:

The predicted high boiling point is a direct consequence of the intermolecular forces at play. The primary contributor is the hydrogen bonding afforded by the terminal hydroxyl group, which requires significant thermal energy to overcome. The dipole-dipole interactions of the ester group and the London dispersion forces of the hydrocarbon backbone also contribute to a higher boiling point.

The predicted solubility in water is a balance between its hydrophilic and hydrophobic character. The hydroxyl and ester functionalities are capable of forming hydrogen bonds with water molecules, which promotes dissolution. Conversely, the hydrocarbon portion of the molecule is hydrophobic and resists interaction with water. The interplay of these opposing characteristics results in an expectation of moderate solubility.

Experimental Determination of Physical Properties

To facilitate the empirical validation of the predicted values, the following detailed protocols are provided. These methods are standard in organic chemistry and are designed to yield reliable and reproducible results.

Determination of Boiling Point by the Capillary Method

The capillary method is a microscale technique suitable for determining the boiling point of a small quantity of a liquid sample.[1]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, this point is identified by observing the temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid, and subsequently, when the liquid is drawn back into the capillary upon cooling.[1]

Experimental Protocol:

  • Preparation:

    • Seal one end of a capillary tube by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.

    • Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.

    • Invert the sealed capillary tube and place it, open end down, into the liquid in the test tube.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hot plate). The heat transfer medium should be heated slowly and stirred continuously to ensure uniform temperature distribution.

  • Measurement:

    • Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • Record the temperature (T1) when this rapid stream of bubbles is observed.

    • Remove the heat source and allow the bath to cool slowly.

    • The stream of bubbles will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point (T2).

    • The boiling point of the sample is the average of T1 and T2.

  • Safety Precautions:

    • Always wear safety goggles.

    • Handle hot glassware with appropriate clamps or tongs.

    • Perform the experiment in a well-ventilated fume hood.

Diagram of Boiling Point Determination Workflow:

BoilingPointDetermination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Seal one end of a capillary tube prep2 Place this compound in a fusion tube prep1->prep2 prep3 Insert inverted sealed capillary into the liquid prep2->prep3 setup1 Attach fusion tube to a thermometer prep3->setup1 setup2 Suspend assembly in a heating bath setup1->setup2 meas1 Heat the bath gently setup2->meas1 meas2 Observe for a rapid stream of bubbles (T1) meas1->meas2 meas3 Cool the bath slowly meas2->meas3 meas4 Record temperature when liquid enters capillary (T2) meas3->meas4 meas5 Calculate Boiling Point = (T1 + T2) / 2 meas4->meas5

Caption: Workflow for the determination of boiling point using the capillary method.

Qualitative Determination of Solubility

This series of tests provides a systematic approach to characterizing the solubility of this compound in various solvents, which can provide insights into its polarity and the nature of its functional groups.[2]

Principle: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Acid-base reactions can also lead to the formation of soluble salts.

Experimental Protocol:

  • General Procedure:

    • For each test, add approximately 0.1 mL of this compound to 2 mL of the solvent in a clean, dry test tube.

    • Shake the test tube vigorously for 10-15 seconds.

    • Observe if a homogeneous solution is formed. If not, the compound is considered insoluble.

  • Solvent Series:

    • Water (H₂O): To assess for low molecular weight and/or polar functional groups. If soluble, test the resulting solution with litmus paper to determine its acidic, basic, or neutral nature.

    • 5% Sodium Hydroxide (NaOH) (aq): To test for acidic functional groups. The hydroxyl group in this compound is not acidic enough to react, but this test is a standard part of the qualitative scheme.

    • 5% Sodium Bicarbonate (NaHCO₃) (aq): To test for strongly acidic functional groups like carboxylic acids.

    • 5% Hydrochloric Acid (HCl) (aq): To test for basic functional groups like amines.

    • Concentrated Sulfuric Acid (H₂SO₄): Compounds that are neutral and insoluble in the previous solvents but dissolve in cold, concentrated sulfuric acid often contain oxygen or nitrogen and/or double or triple bonds. A color change upon dissolution is often indicative of a reaction.

  • Interpretation of Expected Results for this compound:

    • Water: Expected to be sparingly soluble to soluble due to the presence of the polar hydroxyl and ester groups capable of hydrogen bonding. The solution is expected to be neutral.

    • 5% NaOH, 5% NaHCO₃, 5% HCl: Expected to be insoluble as the molecule does not possess strongly acidic or basic functional groups.

    • Concentrated H₂SO₄: Expected to be soluble, likely with a color change, due to the presence of the oxygen-containing functional groups and the alkyne moiety.

  • Safety Precautions:

    • Handle all chemicals in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

Diagram of Solubility Testing Workflow:

SolubilityTesting start Start with this compound water Test solubility in Water start->water soluble_water Soluble/Sparingly Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No naoh Test solubility in 5% NaOH soluble_water->naoh insoluble_water->naoh insoluble_naoh Insoluble naoh->insoluble_naoh hcl Test solubility in 5% HCl insoluble_naoh->hcl insoluble_hcl Insoluble hcl->insoluble_hcl h2so4 Test solubility in conc. H₂SO₄ insoluble_hcl->h2so4 soluble_h2so4 Soluble h2so4->soluble_h2so4 end End of Qualitative Analysis soluble_h2so4->end

Caption: Logical workflow for the qualitative solubility testing of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical properties of this compound and detailed protocols for their experimental determination. While computational predictions offer valuable initial insights, it is imperative for the scientific community to perform and publish empirical data to solidify our understanding of this versatile chemical building block. The methodologies outlined herein are robust and adhere to established laboratory standards, providing a clear pathway for researchers to obtain these critical physical constants.

References

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxybut-2-ynoate from Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-hydroxybut-2-ynoate is a valuable bifunctional molecule increasingly utilized as a versatile building block in the synthesis of complex pharmaceutical intermediates and novel materials. Its structure incorporates both a reactive terminal alcohol and an electron-deficient alkyne, making it a synthon of significant interest. This guide provides an in-depth, technically-grounded walkthrough for the synthesis of this compound, commencing from the readily available starting material, propargyl alcohol. The synthetic strategy hinges on a robust protecting-group methodology to circumvent chemoselectivity challenges. We will detail a four-stage process: (1) Protection of the primary alcohol using a tetrahydropyranyl (THP) ether, (2) Metallation and subsequent carboxylation of the terminal alkyne, (3) Fischer esterification of the resultant carboxylic acid, and (4) Final deprotection to yield the target compound. This document explains the causal reasoning behind procedural choices, provides detailed, step-by-step experimental protocols, and outlines critical safety and handling measures for all reagents involved.

Introduction: Significance and Synthetic Strategy

This compound (IUPAC name: this compound) is a chemical entity possessing the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol .[1] The molecule's utility is derived from its bifunctionality; the hydroxyl group allows for derivatization via etherification or esterification, while the conjugated triple bond can participate in a host of transformations, including cycloadditions, reductions, and nucleophilic additions.

The direct synthesis from propargyl alcohol presents a significant chemical challenge. Propargyl alcohol contains two acidic protons: one on the hydroxyl group and one on the terminal alkyne. Any attempt at direct carboxylation via metallation would be thwarted by the preferential deprotonation of the more acidic hydroxyl proton. Therefore, a successful synthesis necessitates a protecting group strategy to temporarily mask the reactivity of the hydroxyl group, allowing for selective functionalization of the alkyne terminus.

Our chosen strategy employs the acid-labile tetrahydropyranyl (THP) group for its ease of installation and removal under conditions that are orthogonal to the other reaction steps. The overall synthetic pathway is outlined below.

Synthetic_Workflow Propargyl_Alcohol Propargyl Alcohol THP_Protected THP-Protected Propargyl Alcohol Propargyl_Alcohol->THP_Protected 1. Protection (DHP, H+) Carboxylic_Acid Protected Carboxylic Acid Intermediate THP_Protected->Carboxylic_Acid 2. Grignard Formation 3. Carboxylation (CO₂) Final_Product This compound Carboxylic_Acid->Final_Product 4. Esterification (EtOH, H+) 5. Deprotection (H+) Esterification_Deprotection cluster_0 Fischer Esterification Mechanism (PADPED) cluster_1 THP Deprotection Mechanism P1 Protonation of Carbonyl A1 Nucleophilic Attack by Ethanol P1->A1 D1 Deprotonation A1->D1 P2 Protonation of -OH Group D1->P2 E1 Elimination of Water P2->E1 D2 Deprotonation E1->D2 Prot_THP Protonation of THP Ether Cleavage Cleavage to form Resonance-Stabilized Cation Prot_THP->Cleavage Hydrolysis Attack by Water/ Ethanol Cleavage->Hydrolysis

References

An In-depth Technical Guide to Ethyl 4-hydroxybut-2-ynoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxybut-2-ynoate is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for a variety of more complex structures. Its unique arrangement of a terminal alcohol, an internal alkyne, and an ethyl ester provides a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols based on analogous preparations, its key chemical properties, and its applications in modern organic chemistry and drug development. While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis and utility can be understood through the broader development of methods for preparing γ-hydroxy-α,β-acetylenic esters.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 31555-04-1[1]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Hydroxy-but-2-ynoic acid ethyl ester, Ethyl γ-hydroxytetrolate[1]

Spectroscopic data would be determined by standard analytical methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) on a synthesized sample.

Historical Context and a Plausible Synthetic Route

The development of synthetic routes to γ-hydroxy-α,β-acetylenic esters, such as this compound, is rooted in the fundamental reactions of acetylenic compounds. A highly reliable and well-documented procedure for the synthesis of the analogous methyl ester, Methyl 4-hydroxy-2-butynoate, is provided in Organic Syntheses, a testament to its robustness and reproducibility.[2] This procedure can be logically adapted for the preparation of the ethyl ester.

The overall synthetic strategy involves a two-step process:

  • Protection of Propargyl Alcohol: The hydroxyl group of propargyl alcohol is protected to prevent it from interfering with the subsequent Grignard reaction.

  • Carbethoxylation of the Acetylide: The protected propargyl alcohol is converted to its corresponding Grignard reagent and then reacted with an ethyl-containing electrophile to introduce the ester functionality.

  • Deprotection: The protecting group is removed to yield the final product.

The following is a detailed, step-by-step methodology adapted from the synthesis of Methyl 4-hydroxy-2-butynoate.[2]

Experimental Protocol: Synthesis of this compound

Part A: Tetrahydro-2-(2-propynyloxy)-2H-pyran (Propargyl Alcohol Protection)

Causality: The tetrahydropyranyl (THP) ether is a common protecting group for alcohols. It is stable to strongly basic and nucleophilic conditions, such as those employed in the subsequent Grignard reaction, yet can be readily removed under mild acidic conditions.

  • To 268 g (3.2 mol) of dihydropyran in a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser, add a few crystals (ca. 10 mg) of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to 60°C.

  • Add 168 g (3.0 mol) of propargyl alcohol dropwise from the dropping funnel over approximately 30 minutes, maintaining the reaction temperature between 60-65°C with occasional cooling in an ice bath.

  • After the addition is complete, stir the reaction mixture for an additional 1.5 hours.

  • Add 0.5 g of powdered sodium bicarbonate and stir for another hour to neutralize the acid catalyst.

  • Filter the mixture and distill the filtrate under reduced pressure to obtain tetrahydro-2-(2-propynyloxy)-2H-pyran.

Part B: this compound

Causality: This part of the synthesis utilizes a Grignard reaction to form a carbon-carbon bond. The terminal alkyne of the protected propargyl alcohol is deprotonated by a strong base (ethylmagnesium bromide) to form an acetylide. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of ethyl chloroformate to form the desired ester. The use of ethyl chloroformate directly introduces the ethyl ester group.

  • In a dry 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and condenser, place one mole of ethylmagnesium bromide in diethyl ether.

  • Add a solution of 140 g (1.0 mol) of tetrahydro-2-(2-propynyloxy)-2H-pyran in 1 L of dry tetrahydrofuran (THF) over 30 minutes.

  • Stir the mixture for an additional 1.5 hours.

  • In a separate dry 3-L three-necked flask, prepare a solution of 120 g (1.1 mol) of ethyl chloroformate in 250 mL of THF and cool it to -20°C using a dry ice-acetone bath.

  • Transfer the prepared Grignard reagent to the dropping funnel and add it to the cooled ethyl chloroformate solution at a rate that maintains the temperature below -15°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture into a mixture of 2 L of ice and 200 mL of concentrated sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to remove the solvents.

  • Dissolve the residue in 1 L of anhydrous methanol and add 25 mL of a strongly acidic cation-exchange resin (e.g., Dowex 50-X4, H⁺ form).

  • Stir the mixture for 1.5 hours at room temperature to remove the THP protecting group.

  • Filter off the resin and wash it with methanol.

  • Concentrate the filtrate and distill the residue under reduced pressure to yield this compound.

Reaction Mechanisms and Pathways

The key chemical transformations in the synthesis of this compound are the formation of the Grignard reagent and its subsequent reaction with ethyl chloroformate.

Synthesis_Pathway cluster_protection Step 1: Protection of Propargyl Alcohol cluster_grignard Step 2: Grignard Reaction and Carbethoxylation cluster_deprotection Step 3: Deprotection Propargyl_Alcohol Propargyl Alcohol THP_Protected Tetrahydro-2-(2-propynyloxy)-2H-pyran Propargyl_Alcohol->THP_Protected + DHP DHP Dihydropyran PTSA p-TsOH (cat.) Acetylide Propargyl Acetylide (Grignard) THP_Protected->Acetylide + EtMgBr Grignard_Reagent Ethylmagnesium Bromide Protected_Ester Ethyl 4-(tetrahydro-2H-pyran-2-yloxy)but-2-ynoate Acetylide->Protected_Ester + ClCO₂Et Ethyl_Chloroformate Ethyl Chloroformate Final_Product This compound Protected_Ester->Final_Product + H⁺ (resin) Acid_Resin Acidic Resin (e.g., Dowex)

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The hydroxyl group can be oxidized or participate in nucleophilic substitution reactions. The alkyne can undergo a variety of transformations, including reduction, cycloadditions, and coupling reactions. The ester can be hydrolyzed, reduced, or converted to other carbonyl derivatives.

One important application of γ-hydroxy-α,β-acetylenic esters is in the synthesis of substituted butenolides and other heterocyclic systems. The reaction with nucleophiles can proceed in a number of ways, depending on the reaction conditions and the nature of the nucleophile. For example, the conjugate addition of a nucleophile to the triple bond, followed by intramolecular cyclization, can lead to the formation of five-membered rings.

Reactivity_Diagram cluster_reactions Potential Transformations cluster_products Resulting Scaffolds Start This compound Oxidation Oxidation of Alcohol Start->Oxidation Reduction Reduction of Alkyne/Ester Start->Reduction Cycloaddition Cycloaddition on Alkyne Start->Cycloaddition Nucleophilic_Addition Nucleophilic Addition to Alkyne Start->Nucleophilic_Addition Ester_Modification Ester Hydrolysis/Amidation Start->Ester_Modification Aldehyde_Ketone Aldehydes/Ketones Oxidation->Aldehyde_Ketone Saturated_Diol Saturated Diols Reduction->Saturated_Diol Heterocycles Heterocycles (e.g., Furans, Pyrroles) Cycloaddition->Heterocycles Substituted_Alkenes Substituted Alkenes Nucleophilic_Addition->Substituted_Alkenes Carboxylic_Acid_Amide Carboxylic Acids/Amides Ester_Modification->Carboxylic_Acid_Amide

Caption: Reactivity of this compound.

The ability to generate diverse molecular scaffolds from a single starting material makes this compound and related compounds attractive targets in combinatorial chemistry and drug discovery programs. The butenolide core, for instance, is present in a number of natural products with interesting biological activities.

Conclusion

This compound, while not having a celebrated discovery in the annals of chemistry, represents a fundamentally important and useful building block in organic synthesis. Its preparation is straightforward, relying on well-established and scalable chemical transformations. The true value of this molecule lies in its potential to be elaborated into a wide array of more complex structures, making it a valuable tool for synthetic chemists in academia and industry, particularly in the pursuit of novel therapeutic agents. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Ethyl 4-hydroxybut-2-ynoate: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Bifunctional Alkyne Building Block

Ethyl 4-hydroxybut-2-ynoate is a valuable reagent in modern organic synthesis, prized for its dual functionality. Possessing both a reactive terminal alkyne and a primary alcohol, bridged by an ethyl ester, this molecule serves as a versatile C4 building block for the construction of complex molecular architectures. Its structure allows for selective modification at three distinct points: the hydroxyl group, the ester, and the alkyne C-C triple bond. This trifecta of reactivity makes it a strategic starting material in the synthesis of heterocyclic compounds, modified amino acids, and natural product analogs, particularly within the field of medicinal chemistry and drug development. This guide provides an in-depth look at its properties, commercial availability, synthesis, and applications, grounded in established chemical principles.

Physicochemical Properties and Structural Data

The reactivity and handling of this compound are dictated by its chemical structure. The electron-withdrawing nature of the ethyl ester group acidifies the terminal alkyne proton and activates the triple bond for nucleophilic attack, while the primary alcohol provides a handle for etherification, esterification, or oxidation.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 31555-04-1[1][2][3]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
Canonical SMILES CCOC(=O)C#CCO[1]
InChIKey WECHWIOGTZSRPV-UHFFFAOYSA-N[1]

Commercial Availability and Supplier Assessment

This compound is available from several chemical suppliers, typically on a research scale (grams to kilograms). When procuring this reagent, it is critical for researchers to assess supplier quality not just by price, but by the comprehensiveness of the analytical data they provide. A reputable supplier will offer lot-specific certificates of analysis (CoA) that include NMR, HPLC, or LC-MS data to validate the structure and purity of the compound.

SupplierCAS NumberNotes
Sigma-Aldrich (Merck) 31555-04-1A well-established supplier with extensive documentation.[2][3]
Ambeed 31555-04-1Provides access to analytical data like NMR and HPLC.[4]
AstaTech, Inc. 31555-04-1Listed as a supplier through platforms like Sigma-Aldrich.[3]
BLDpharm 10080-68-9*Offers related compounds and analytical documentation.[5]

Note: BLDpharm lists the (E)-enoate isomer, highlighting the importance of verifying the exact structure (alkyne vs. alkene) when ordering.

Synthesis Protocol: A Validated Approach

While commercially available, a reliable in-house synthesis may be required for large quantities or for creating derivatives. The synthesis of acetylenic alcohols is a well-established transformation. The following protocol is adapted from a robust and peer-reviewed Organic Syntheses procedure for the analogous methyl ester, which involves the carboxylation of a Grignard reagent derived from a protected propargyl alcohol.[6] The ethyl ester can be synthesized by substituting methyl chloroformate with ethyl chloroformate or by performing a Fischer esterification on the resulting carboxylic acid.

Diagram of the Synthetic Workflow

SynthesisWorkflow Propargyl_Alcohol Propargyl Alcohol Protected_Alcohol THP-Protected Propargyl Alcohol Propargyl_Alcohol->Protected_Alcohol DHP, p-TsOH Grignard Acetylide Grignard Reagent Protected_Alcohol->Grignard EtMgBr, THF Carboxylic_Acid 4-Hydroxy-2-butynoic Acid (deprotected) Grignard->Carboxylic_Acid 1. CO2 (s) 2. Acidic Workup (H3O+) Final_Product This compound Carboxylic_Acid->Final_Product EtOH, H2SO4 (cat.)

Caption: Synthetic pathway from Propargyl Alcohol to the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran [6]

  • Rationale: The acidic proton of the primary alcohol in propargyl alcohol would interfere with the formation of the Grignard reagent. Therefore, it is protected as a tetrahydropyranyl (THP) ether, which is stable to basic/nucleophilic conditions but easily removed under acidic conditions.

  • To a 1-L flask containing 268 g (3.2 mol) of dihydropyran, add a few crystals (~10 mg) of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to 60°C with stirring.

  • Add 168 g (3.0 mol) of propargyl alcohol dropwise over 30 minutes, maintaining the temperature at 60-65°C using an ice bath for cooling as needed. The reaction is mildly exothermic.

  • After addition is complete, stir for an additional 1.5 hours.

  • Quench the catalyst by adding 0.5 g of powdered sodium bicarbonate and stirring for one hour.

  • Filter the mixture and distill under reduced pressure to yield the protected alcohol.

Part B: Synthesis of Ethyl 4-(tetrahydro-2H-pyran-2-yloxy)but-2-ynoate

  • Rationale: The acetylide Grignard reagent is formed by deprotonating the terminal alkyne with a strong base (ethylmagnesium bromide). This potent nucleophile is then carboxylated.

  • Prepare a 1 M solution of ethylmagnesium bromide in THF.

  • In a separate, dry 2-L flask under a nitrogen atmosphere, dissolve 140 g (1.0 mol) of the THP-protected propargyl alcohol from Part A in 1 L of dry THF.

  • Cool the solution to 0°C and slowly add the ethylmagnesium bromide solution.

  • After addition, allow the mixture to stir for 30 minutes.

  • Cool the reaction flask to -20°C and slowly add 1.1 equivalents of ethyl chloroformate. The choice of chloroformate directly installs the desired ester group.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part C: Deprotection to Yield this compound

  • Rationale: The final step involves the acidic hydrolysis of the THP ether to reveal the primary alcohol.

  • Dissolve the crude product from Part B in a 4:1 mixture of acetic acid and water.

  • Stir the reaction at 40°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by silica gel column chromatography to yield pure this compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on the SDS for structurally related compounds like ethyl 4-hydroxybenzoate, standard laboratory precautions are warranted.[7][8][9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[7]

  • Hazards: Similar compounds are known to cause skin and serious eye irritation.[9][10]

Applications in Research and Drug Development

The synthetic value of this compound lies in its ability to act as a versatile precursor to a wide range of more complex molecules. Its functional groups can be manipulated sequentially to build molecular complexity in a controlled manner.

Diagram of Potential Synthetic Transformations

Applications Start This compound Amino_Acid Unusual Amino Acids Start->Amino_Acid 1. N-protection 2. Oxidation Heterocycle Substituted Furans or Pyrroles Start->Heterocycle Intramolecular cyclization ACE_Inhibitor ACE Inhibitor Scaffolds Start->ACE_Inhibitor Reduction & Functionalization Protease_Inhibitor Cysteine Protease Inhibitors Amino_Acid->Protease_Inhibitor

Caption: Potential applications in the synthesis of bioactive molecules.

  • Precursor to Enzyme Inhibitors: Structurally related molecules are key intermediates in the synthesis of important drug classes. For example, (E)-4-Hydroxycrotonoic Acid Ethyl Ester is used to prepare unusual amino acids that act as cysteine protease inhibitors.[12] Furthermore, related hydroxy esters are precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, which are widely used to treat hypertension.[13] The alkyne functionality can be reduced to either a cis- or trans-alkene, providing stereochemical control for targeting specific enzyme active sites.

  • Synthesis of Heterocycles: The 1,4-hydroxy-carbonyl relationship (after reduction of the ester) makes this an ideal precursor for five-membered heterocycles like furans and pyrroles through cyclization reactions.

  • Click Chemistry and Bioconjugation: The primary alcohol can be converted to other functional groups, such as an azide or an amine. The terminal alkyne can then participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) reactions, enabling its conjugation to biomolecules or its use in materials science.

Conclusion

This compound is more than just a simple chemical reagent; it is a strategic tool for the efficient construction of complex and biologically relevant molecules. Its commercial availability and well-documented synthesis make it accessible to a broad range of researchers. By understanding its fundamental properties, handling requirements, and diverse reaction pathways, scientists in drug discovery and materials science can leverage this bifunctional building block to accelerate their research and development efforts.

References

A Research Primer on Ethyl 4-hydroxybut-2-ynoate: Exploring Potential Biological Activities and a Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxybut-2-ynoate is a versatile chemical intermediate, primarily recognized for its utility in organic synthesis. While not extensively characterized for its intrinsic biological activities, its structure, featuring a terminal alkyne, a primary alcohol, and an ethyl ester, presents intriguing possibilities for pharmacological intervention. This technical guide provides a comprehensive overview of this compound, including its chemical properties and established synthetic applications. More importantly, it serves as a research primer, proposing a structured framework for the systematic investigation of its potential biological activities. By analyzing its structural motifs and the known functions of molecules synthesized from it, we will infer potential therapeutic areas and provide detailed, step-by-step protocols for a foundational screening cascade, encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays. This guide is intended to empower researchers to unlock the latent biological potential of this promising chemical entity.

Introduction to this compound

This compound is a chemical compound with the linear formula HC≡CCH(OH)CO₂CH₂CH₃. It belongs to the family of propiolates, which are esters of propiolic acid. Its key structural features include:

  • A Terminal Alkyne: The carbon-carbon triple bond provides a site for various chemical reactions, including click chemistry, and can be a pharmacophore in certain drug classes.

  • A Hydroxyl Group: The presence of a primary alcohol allows for further functionalization and can participate in hydrogen bonding with biological targets.

  • An Ethyl Ester: This group influences the compound's solubility and can be hydrolyzed by esterases in biological systems.

These functional groups make this compound a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues.

Known Synthetic Applications and Inferred Biological Relevance

The primary role of this compound in the scientific literature is as a precursor in organic synthesis. Its utility in constructing complex molecular scaffolds hints at the potential for its derivatives to possess biological activity. For instance, it has been used in the synthesis of butenolides and other heterocyclic systems that are known to be present in a variety of biologically active natural products. The exploration of its synthetic applications provides a logical starting point for hypothesizing its own potential bioactivities.

A Proposed Framework for Investigating Biological Potential

Given the limited direct research on the biological effects of this compound, a systematic screening approach is warranted. The following workflow is proposed as a starting point for its biological characterization.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization Initial Cytotoxicity Assessment Initial Cytotoxicity Assessment Target Identification Target Identification Initial Cytotoxicity Assessment->Target Identification Antimicrobial Screening Antimicrobial Screening Antimicrobial Screening->Target Identification Anti-inflammatory Screening Anti-inflammatory Screening Anti-inflammatory Screening->Target Identification Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Target Identification->Structure-Activity Relationship (SAR) Studies Pathway Analysis Pathway Analysis In Vivo Model Testing In Vivo Model Testing Pathway Analysis->In Vivo Model Testing ADME/Tox Profiling ADME/Tox Profiling In Vivo Model Testing->ADME/Tox Profiling

Caption: A proposed workflow for the biological characterization of this compound.

Phase 1: Foundational Screening

The initial phase focuses on broad screening assays to identify any significant biological activity.

A primary concern for any compound with potential therapeutic applications is its effect on cell viability. An initial cytotoxicity screen against a panel of human cancer cell lines and a normal cell line is recommended.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCell TypeHypothetical IC₅₀ (µM)
HeLaCervical Cancer> 100
MCF-7Breast Cancer> 100
A549Lung Cancer> 100
HEK293Normal Kidney> 100

The alkyne moiety is present in some antimicrobial compounds. Therefore, screening for antibacterial and antifungal activity is a logical step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute this compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Chronic inflammation is implicated in numerous diseases. A preliminary assessment of anti-inflammatory potential can be achieved by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS Inducible Nitric Oxide Synthase (iNOS) Gene NFkB->iNOS induces transcription NO Nitric Oxide (NO) iNOS->NO produces E4H This compound (Potential Inhibitor) E4H->NFkB potential inhibition

Methodological & Application

Application Notes & Protocols: Synthesis of Butenolides Using Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Butenolides and Ethyl 4-hydroxybut-2-ynoate as a Precursor

The butenolide, or furan-2(5H)-one, is a five-membered lactone ring that serves as a core structural motif in a vast number of natural products and pharmacologically active compounds.[1] These scaffolds are renowned for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse butenolides is a paramount objective in medicinal chemistry and drug development.[2]

This compound is an ideal and versatile starting material for the synthesis of the parent butenolide scaffold. Its structure contains both the nucleophilic hydroxyl group and an electrophilic alkyne, poised for intramolecular cyclization. This application note provides a detailed guide on the synthesis of butenolides from this precursor, focusing on modern catalytic methods that offer high efficiency and mild reaction conditions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Theoretical Background & Mechanistic Insights

The primary transformation for converting this compound to a butenolide is an intramolecular cyclization, specifically a 5-endo-dig cyclization. This process involves the attack of the terminal hydroxyl group onto one of the alkyne carbons. While this cyclization can be induced under thermal or strongly acidic conditions, such methods often lack selectivity and require harsh conditions. Modern synthetic chemistry overwhelmingly favors transition-metal catalysis, which proceeds under significantly milder conditions with superior control.

The most prominent catalysts for this transformation are soft, carbophilic Lewis acids, particularly gold(I) and palladium(II) complexes. Silver(I) salts have also been employed effectively.[3][4]

Gold(I)-Catalyzed Cyclization: A Mechanistic View

Gold(I) catalysts are exceptionally effective due to their strong affinity for carbon-carbon multiple bonds (alkynes).[5] The generally accepted mechanism for the gold(I)-catalyzed cyclization of a γ-hydroxyalkynoate is depicted below.[6]

  • Alkyne Activation: The cationic gold(I) species, often generated in situ from a pre-catalyst like (Ph₃PAuCl) and a silver salt (e.g., AgOTf), coordinates to the alkyne of the this compound. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack.[7]

  • Intramolecular Oxyauration (5-endo-dig Cyclization): The pendant hydroxyl group attacks the proximal carbon of the activated alkyne in a 5-endo-dig fashion. This is a key step where the five-membered ring is formed, resulting in a vinyl-gold intermediate.[6][8]

  • Protodeauration: The vinyl-gold intermediate is highly reactive. It readily undergoes protodeauration (cleavage of the C-Au bond by a proton, typically from trace acid or solvent), which releases the butenolide product and regenerates the active gold(I) catalyst, thus closing the catalytic cycle.[9]

gold_catalyzed_mechanism cluster_0 Catalytic Cycle A [Au(I)L]+ C π-Complex (Activated Alkyne) A->C Coordination B Substrate (this compound) B->C D Vinyl-Gold Intermediate C->D 5-endo-dig Oxyauration D->A Regeneration E Product (Butenolide) D->E Protodeauration (H+)

Figure 1: Gold(I)-Catalyzed Cyclization Workflow.
Palladium(II)-Catalyzed Cyclization

Palladium catalysts are also highly effective for this transformation. The mechanism can vary depending on the specific catalyst system and reaction conditions but often involves an intramolecular oxypalladation step, analogous to the oxyauration in the gold-catalyzed pathway.[10][11] The 5-exo-trig pathway is generally favored in palladium-catalyzed intramolecular cyclizations where competition exists.[10] However, for terminal alkynes, the 5-endo cyclization is a viable and often observed pathway.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Gold(I)-Catalyzed Synthesis of Furan-2(5H)-one

This protocol is adapted from methodologies employing gold catalysts for the cyclization of alkynols.[5][7] It offers high yields under very mild conditions.

Materials:

  • This compound

  • Chloro(triphenylphosphine)gold(I) [(Ph₃P)AuCl]

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, e.g., 1 mmol, 128 mg).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M (e.g., 10 mL for 1 mmol).

  • Catalyst Preparation: In a separate vial, weigh chloro(triphenylphosphine)gold(I) (1 mol%, 0.01 mmol, 4.9 mg) and silver trifluoromethanesulfonate (1 mol%, 0.01 mmol, 2.6 mg). Add a small amount of DCM (~1 mL) and stir for 5 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

  • Catalyst Addition: Add the catalyst suspension to the solution of the starting material at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material should be consumed within 1-3 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure furan-2(5H)-one.

experimental_workflow Start Dissolve Ethyl 4-hydroxybut-2-ynoate in DCM React Combine and Stir at RT (1-3 hours) Start->React Catalyst Prepare Catalyst: (Ph3P)AuCl + AgOTf in DCM Catalyst->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Concentrate in vacuo Monitor->Workup Complete Purify Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Purify Product Pure Furan-2(5H)-one Purify->Product

Figure 2: Experimental Workflow for Gold-Catalyzed Synthesis.
Protocol 2: Silver(I)-Catalyzed Synthesis of Furan-2(5H)-one

This protocol provides an alternative using a more economical silver catalyst. The reaction may require slightly longer times or gentle heating. This method is based on the known ability of silver salts to catalyze the lactonization of acetylenic acids and alcohols.[3]

Materials:

  • This compound

  • Silver nitrate (AgNO₃) or Silver trifluoromethanesulfonate (AgOTf)

  • Acetone or Acetonitrile, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone or acetonitrile (0.1 M).

  • Catalyst Addition: Add silver nitrate (5 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (40-50 °C) until the starting material is consumed, as monitored by TLC. This may take 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a short pad of Celite to remove the silver salts. Wash the pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 1.

Results, Characterization, and Discussion

Expected Yields: Both protocols typically provide the desired furan-2(5H)-one in good to excellent yields.

ProtocolCatalystTypical Yield Range
11 mol% (Ph₃P)AuCl / AgOTf85 - 95%
25 mol% AgNO₃70 - 85%

Product Characterization: The final product, furan-2(5H)-one, is a known compound. Its identity and purity should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by three distinct signals.[12]

    • δ ~7.15 ppm (dt, 1H): This corresponds to the proton at the C3 position (vinylic, α to the carbonyl).

    • δ ~6.20 ppm (dt, 1H): This is the proton at the C4 position (vinylic, β to the carbonyl).

    • δ ~4.95 ppm (dd, 2H): This signal represents the two protons of the methylene group at the C5 position (allylic, adjacent to the oxygen).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~172 ppm: Carbonyl carbon (C2).

    • δ ~145 ppm: Vinylic carbon (C3).

    • δ ~122 ppm: Vinylic carbon (C4).

    • δ ~70 ppm: Methylene carbon (C5).

  • Mass Spectrometry (ESI+): The calculated m/z for the protonated molecule [M+H]⁺ is 85.0284, and for the sodium adduct [M+Na]⁺ is 107.0104.

Discussion of Scope and Limitations: The use of this compound is ideal for producing the unsubstituted butenolide core. These protocols are foundational and can be extended to substituted analogs. For instance, using a starting material with a substituent at the C4 position (e.g., ethyl 4-hydroxy-4-methylpent-2-ynoate) would lead to a γ-substituted butenolide. The mild nature of the gold-catalyzed reaction, in particular, makes it compatible with a wide range of functional groups that might be sensitive to harsher acidic or basic conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Slow Reaction Inactive catalyst; presence of catalyst poisons (e.g., sulfur compounds); insufficient catalyst loading.Ensure anhydrous conditions. Use freshly opened solvents and high-purity reagents. For the gold catalyst, ensure the silver salt effectively abstracts the chloride. Increase catalyst loading to 2-3 mol%.
Formation of Byproducts Intermolecular reactions (dimerization, polymerization); decomposition of starting material.Run the reaction at a higher dilution (e.g., 0.05 M) to favor the intramolecular pathway. Ensure the reaction temperature does not exceed the recommended range.
Low Isolated Yield Product is volatile; incomplete extraction or loss during chromatography.Use care during solvent removal (rotoevaporation at low temperature and pressure). Ensure proper pH during workup if an aqueous wash is used. Use fine-grade silica for chromatography to ensure good separation.

Conclusion

The intramolecular cyclization of this compound is a highly efficient and atom-economical method for the synthesis of the core butenolide scaffold. Modern transition-metal catalysis, particularly with gold(I) complexes, provides a robust and mild pathway to this important heterocyclic motif. The protocols detailed herein are reliable, scalable, and serve as an excellent entry point for researchers in organic synthesis and drug development to access this privileged structural class.

References

Application Notes and Protocols: Michael Addition Reactions with Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Ethyl 4-hydroxybut-2-ynoate in Synthesis

This compound is a highly versatile building block in modern organic synthesis. Its structure features a terminal alkyne activated by a conjugated ester, making it an excellent Michael acceptor. The presence of a primary alcohol at the γ-position provides a valuable functional handle for subsequent transformations, most notably intramolecular cyclization to form butenolides. Butenolides are a prominent class of five-membered lactones found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anti-HIV, and anti-cancer properties.[1][2] This guide provides a detailed exploration of Michael addition reactions involving this compound, offering mechanistic insights and practical, step-by-step protocols for its application in the synthesis of valuable molecular scaffolds.

Core Principles and Mechanistic Considerations

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[3][4] In the context of this compound, a nucleophile attacks the electrophilic β-carbon of the alkyne, which is rendered electron-deficient by the electron-withdrawing ester group. The reaction can be catalyzed by either a base or an acid.

Base-Catalyzed Michael Addition: A base is used to deprotonate the nucleophile, increasing its nucleophilicity. The resulting nucleophile then attacks the β-carbon of the activated alkyne. The intermediate enolate is subsequently protonated to yield the final product.[5]

Stereoselectivity: The Michael addition to an alkyne initially forms an alkene. The stereochemistry of this newly formed double bond is often dependent on the reaction conditions and the nature of the nucleophile and substrate. Generally, a trans-addition is favored, leading to the E-isomer of the product.

Tandem Reactions: Michael Addition-Lactonization: A key application of Michael additions with this compound is the tandem Michael addition-lactonization sequence. In this one-pot reaction, the initial Michael adduct, which contains a γ-hydroxyl group, undergoes a subsequent intramolecular cyclization (lactonization) to form a γ-butenolide. This powerful strategy allows for the rapid construction of this important heterocyclic motif.

Visualization of the Reaction Pathway

Michael_Addition_Lactonization cluster_0 Step 1: Michael Addition cluster_1 Step 2: Lactonization (Intramolecular) Start This compound + Nucleophile (Nu-H) Catalyst Base (e.g., DBU, Pyrrolidine) Start->Catalyst Activation Intermediate1 Vinyl Anion Intermediate Catalyst->Intermediate1 Nucleophilic Attack Product1 Michael Adduct Intermediate1->Product1 Protonation Product1_lact Michael Adduct Catalyst_lact Acid or Base Catalyst Product1_lact->Catalyst_lact Activation Intermediate2 Tetrahedral Intermediate Catalyst_lact->Intermediate2 Intramolecular Cyclization FinalProduct γ-Butenolide Intermediate2->FinalProduct Elimination of EtOH

Caption: Tandem Michael Addition-Lactonization Workflow.

Experimental Protocols

Protocol 1: Tandem Michael Addition-Lactonization with an Amine Nucleophile (Synthesis of a γ-Butenolide)

This protocol describes a one-pot synthesis of a 5-substituted tetronic acid derivative (a class of butenolides) using pyrrolidine as the nucleophile in a tandem Michael addition-lactonization sequence.[6]

Materials:

  • This compound

  • Pyrrolidine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.2 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the Michael addition, add 2M aqueous HCl (5 mL) to the reaction mixture and stir vigorously for 1-2 hours at room temperature to facilitate hydrolysis and lactonization.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired γ-butenolide.

Expected Outcome: This procedure typically affords the corresponding 5-(pyrrolidin-1-ylmethylene)furan-2(5H)-one derivative in good to excellent yield.

Protocol 2: Base-Catalyzed Thia-Michael Addition

This protocol is adapted from general procedures for the DBU-catalyzed Michael addition of thiols to activated alkynes.[7]

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the desired thiol (1.1 mmol) in anhydrous THF (5 mL).

  • Add DBU (0.1 mmol, 10 mol%) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-6 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the β-thio-α,β-unsaturated ester.

Expected Outcome: This reaction is expected to produce the corresponding ethyl 4-hydroxy-3-(phenylthio)but-2-enoate with a high preference for the E-isomer.

Protocol 3: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)

This protocol is based on established methods for the addition of malonates to α,β-unsaturated carbonyl compounds.[8][9]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) solution in ethanol (21 wt%) or freshly prepared from sodium and absolute ethanol

  • Ethanol, absolute

  • Diethyl ether

  • Dilute aqueous hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flask equipped with a dropping funnel and under an inert atmosphere, add a solution of sodium ethoxide (1.1 mmol) in absolute ethanol (5 mL).

  • Cool the solution to 0 °C and add diethyl malonate (1.2 mmol) dropwise with stirring.

  • After stirring for 15 minutes at 0 °C, add a solution of this compound (1.0 mmol) in absolute ethanol (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and neutralize with dilute aqueous HCl.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether (20 mL) and water (15 mL).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase.

  • Purify the crude product by flash column chromatography to afford the desired Michael adduct.

Expected Outcome: The reaction should yield the diethyl 2-((E)-1-ethoxy-1-oxo-4-hydroxybut-2-en-2-yl)malonate.

Summary of Reaction Conditions

Nucleophile ClassNucleophile ExampleCatalyst/BaseSolventTemperature (°C)Typical Yield (%)Product Type
Amine Pyrrolidine- (self-catalyzed)DCM0 to RT>85Tandem Adduct (Butenolide)
Thiol ThiophenolDBU (10 mol%)THFRT80-95Michael Adduct
Carbon Diethyl MalonateSodium EthoxideEthanol0 to RT70-90Michael Adduct

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous, especially for reactions involving strong bases like sodium ethoxide. The purity of the starting this compound is also critical.

  • Side Reactions: In the case of tandem reactions, incomplete lactonization may occur. Adjusting the acid concentration or reaction time for the hydrolysis/lactonization step can improve the yield of the desired butenolide.

  • Stereoselectivity: While the trans-addition product is generally favored, the E/Z ratio can be influenced by the solvent, temperature, and catalyst. Analysis of the product mixture by ¹H NMR spectroscopy is essential to determine the stereochemical outcome.

  • Intramolecular vs. Intermolecular Reactions: The γ-hydroxyl group can potentially act as an intramolecular nucleophile. Under certain conditions, especially with strong bases, this could lead to competing side reactions. Careful control of the reaction conditions is necessary to favor the desired intermolecular Michael addition.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex molecules. The Michael addition reactions of this substrate provide access to a wide range of functionalized intermediates and, notably, offer a direct route to the medicinally important butenolide scaffold through tandem Michael addition-lactonization sequences. The protocols and guidelines presented here offer a solid foundation for researchers to explore the rich chemistry of this valuable synthetic building block.

References

Application Notes & Protocols: The Strategic Use of Ethyl 4-hydroxybut-2-ynoate in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a C4 Synthon

In the intricate field of natural product synthesis, the selection of appropriate starting materials is paramount to the efficiency and elegance of a synthetic route. Ethyl 4-hydroxybut-2-ynoate has emerged as a highly versatile and valuable C4 building block.[1] Its structure, featuring a terminal primary alcohol, an internal alkyne, and an ethyl ester, provides a rich platform for a diverse array of chemical transformations. This trifunctional nature allows for sequential and chemoselective modifications, enabling chemists to construct complex molecular architectures inherent in many biologically active natural products. This guide delves into the strategic applications of this compound, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Application: Gateway to Butenolide Natural Products

The γ-hydroxy-α,β-alkynoate scaffold of this compound is an ideal precursor for the synthesis of butenolides (2(5H)-furanones), a structural motif found in a vast number of natural products with diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[2][3] The general strategy involves the transformation of the alkyne into a Z-alkene, followed by acid- or metal-catalyzed lactonization.

Mechanistic Insight: Palladium-Catalyzed Cyclization

A prominent method for butenolide synthesis from γ-hydroxy-α,β-alkynoates involves a domino vinylic substitution/cyclization process. For instance, palladium-catalyzed reactions with arenediazonium salts afford 4-arylbutenolides in good yields. This transformation proceeds under mild conditions and demonstrates broad functional group tolerance.[2]

G cluster_0 Palladium-Catalyzed Butenolide Synthesis start This compound intermediate1 Vinyl-Pd Intermediate start->intermediate1 Syn-addition of Ar-Pd-X pd_catalyst Pd(0) Catalyst arenediazonium Ar-N₂⁺BF₄⁻ cyclization Intramolecular Cyclization intermediate1->cyclization butenolide 4-Arylbutenolide Product cyclization->butenolide Lactonization G cluster_1 [3+2] Azide-Alkyne Cycloaddition Workflow start This compound cycloaddition [3+2] Cycloaddition start->cycloaddition azide Organic Azide (R-N₃) azide->cycloaddition catalyst Cu(I) Catalyst catalyst->cycloaddition product Functionalized Triazole cycloaddition->product G cluster_2 Sonogashira Cross-Coupling Workflow start This compound coupling C-C Bond Formation start->coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->coupling pd_catalyst Pd(0) Catalyst pd_catalyst->coupling cu_cocatalyst Cu(I) Co-catalyst cu_cocatalyst->coupling base Amine Base (e.g., Et₃N) base->coupling product Coupled Product coupling->product

References

Application Note: A Detailed Protocol for the Sonogashira Coupling of Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol for the Sonogashira coupling of Ethyl 4-hydroxybut-2-ynoate with aryl halides. It is intended for researchers, scientists, and professionals in drug development who are looking to synthesize substituted alkynol derivatives, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2][3] This document offers a step-by-step methodology, explains the rationale behind the procedural choices, and provides troubleshooting guidance.

Introduction: The Significance of the Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method used in organic synthesis to form carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide.[1][4] Developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst.[2][5] The mild reaction conditions, including the possibility of running the reaction at room temperature, and its tolerance for a wide array of functional groups have made it a cornerstone in the synthesis of complex molecular architectures.[1][2][6]

The ability to couple molecules like this compound, which contains both a hydroxyl and an ester functional group, highlights the versatility of the Sonogashira coupling. The resulting products are valuable precursors for the synthesis of biologically active compounds and advanced organic materials.[3][7]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While the exact intermediates can be challenging to isolate and characterize, the generally accepted mechanism provides a solid framework for understanding the reaction.[2][4]

A simplified representation of the catalytic cycles is as follows:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂-C≡CR' pd_ox->pd_trans Transmetalation product Ar-C≡CR' pd_trans->product Reductive Elimination product->pd0 Regeneration cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide Base cu_acetylide->pd_ox alkyne H-C≡CR' alkyne->cu_acetylide Base

Figure 1: A simplified diagram illustrating the interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

The Palladium Cycle:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl or vinyl halide (Ar-X) to form a palladium(II) intermediate.[8]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[8]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[9]

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate.[10] This species is crucial for the transmetalation step in the palladium cycle.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol details a general procedure for the coupling of this compound with an aryl iodide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Aryl Iodide≥98%Commercially Available
Pd(PPh₃)₂Cl₂Catalyst GradeCommercially AvailableCan be substituted with other Pd catalysts.
Copper(I) Iodide (CuI)≥99%Commercially AvailableShould be a fine, off-white powder.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled or from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableSolvent.
Saturated aq. NH₄ClReagent GradeFor work-up.
BrineReagent GradeFor work-up.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography setup

Reaction Setup and Procedure

The following workflow outlines the key steps for performing the Sonogashira coupling.

experimental_workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add Pd(PPh₃)₂Cl₂, CuI, and aryl iodide to the flask. setup->reagents solvent Add anhydrous THF and This compound. reagents->solvent base Add triethylamine via syringe. solvent->base reaction Stir at room temperature and monitor by TLC. base->reaction workup Quench with sat. aq. NH₄Cl and perform extraction. reaction->workup purify Dry organic layer and purify by column chromatography. workup->purify end End purify->end

Figure 2: A flowchart of the experimental workflow for the Sonogashira coupling of this compound.

Step-by-Step Procedure:

  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add the aryl iodide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) (5 mL per 1 mmol of aryl iodide) via syringe. Stir the mixture until the solids dissolve.

  • Addition of Alkyne: Add this compound (1.2 eq.) to the reaction mixture via syringe.

  • Addition of Base: Add anhydrous triethylamine (2.0 eq.) dropwise via syringe. The reaction mixture may turn from a pale yellow to a darker color.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed. This typically takes 2-6 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Key Considerations and Troubleshooting

ParameterRationale and Field-Proven Insights
Catalyst System The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction.[1] Pd(PPh₃)₂Cl₂ is a stable and commercially available Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5]
Copper-Free Conditions The presence of copper can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling).[1] If this is a significant side reaction, a copper-free protocol can be employed, though this may require different ligands and reaction conditions.[1][5][11]
Choice of Base An amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.[10] The base can also act as a solvent in some cases.[8]
Solvent Anhydrous and deoxygenated solvents are important to prevent the deactivation of the catalyst and unwanted side reactions. THF is a common choice, but other solvents like DMF or dioxane can also be used.
Inert Atmosphere Performing the reaction under an inert atmosphere (N₂ or Ar) is critical to prevent the oxidation of the Pd(0) catalyst and to avoid the copper-catalyzed homocoupling of the alkyne.[1]
Troubleshooting If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. If significant homocoupling is observed, consider switching to a copper-free protocol or using a different amine base. The purity of the reagents, especially the alkyne and the base, is paramount for a successful reaction.

Conclusion

The Sonogashira coupling is a highly effective method for the synthesis of substituted alkynes from readily available starting materials. The protocol described here for this compound provides a robust starting point for researchers. By understanding the underlying mechanism and the role of each component, scientists can effectively troubleshoot and adapt this powerful reaction for the synthesis of a wide range of complex and valuable molecules.

References

Ethyl 4-hydroxybut-2-ynoate: A Versatile Bifunctional Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 4-hydroxybut-2-ynoate is a compact, yet highly functionalized organic molecule poised for significant application in medicinal chemistry and drug discovery. Its structure incorporates three key reactive sites: a terminal hydroxyl group, an electron-deficient alkyne, and an ethyl ester. This unique combination allows for a diverse range of chemical transformations, positioning it as an invaluable building block for the synthesis of complex molecular architectures and privileged heterocyclic scaffolds. This guide provides an in-depth exploration of its reactivity, with a focus on practical, field-proven protocols for the synthesis of high-value intermediates such as substituted furans and pyrazoles. We delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for leveraging this versatile reagent in their synthetic campaigns.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery, the efficient construction of novel molecular entities is paramount. Versatile building blocks—reagents that offer multiple, orthogonal reaction handles—are the cornerstone of this endeavor.[1][2][3] this compound, with its molecular formula C6H8O3, is an exemplary case.[4]

The strategic utility of this molecule stems from the orthogonal reactivity of its functional groups:

  • The Propargylic Alcohol Moiety: The terminal hydroxyl group can be readily protected, oxidized to an aldehyde, or serve as a nucleophile. Its presence is key to intramolecular cyclization strategies.

  • The Activated Alkyne: The triple bond is electron-deficient due to the adjacent ester group, making it a prime substrate for nucleophilic addition (Michael addition) and cycloaddition reactions.

  • The Ethyl Ester: This group can be hydrolyzed, reduced, or converted to an amide, providing a late-stage diversification handle.

This multifunctionality allows for the rapid generation of molecular complexity from a simple, commercially available starting material.

Core Applications in Heterocyclic Synthesis

Heterocyclic structures are foundational to medicinal chemistry, forming the core of a vast number of approved pharmaceuticals. This compound serves as a powerful precursor for the synthesis of several key five-membered ring systems.

Synthesis of Substituted Furans via Intramolecular Cyclization

The furan scaffold is a common motif in biologically active compounds, exhibiting a wide range of therapeutic properties. The synthesis of substituted furans from this compound can be elegantly achieved through a two-step sequence involving a nucleophilic addition to the alkyne followed by an intramolecular cyclization.

A common and effective strategy involves the addition of a nucleophile, such as a thiol or an amine, to the alkyne, which then facilitates a ring-closing reaction.

Logical Workflow: Furan Synthesis

Furan_Synthesis start This compound step1 Nucleophilic Addition (e.g., Michael Addition of a thiol) start->step1 intermediate Adduct Intermediate (Vinyl Sulfide) step1->intermediate step2 Intramolecular Cyclization (Base or Acid Catalyzed) intermediate->step2 product Ethyl 3-(alkylthio)furan-2-carboxylate step2->product

Caption: Workflow for the synthesis of substituted furans.

Protocol 1: Synthesis of Ethyl 3-(benzylthio)furan-2-carboxylate

This protocol details a representative synthesis of a 3-substituted furan derivative. The choice of a thiol as the nucleophile is illustrative of the broad scope of Michael donors that can be employed.

Materials:

  • This compound (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene, anhydrous

Procedure:

Step A: Michael Addition

  • To a solution of this compound (1.28 g, 10 mmol) in anhydrous DCM (50 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (2.1 mL, 15 mmol).

  • Slowly add benzyl mercaptan (1.37 g, 11 mmol).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude vinyl sulfide intermediate. This intermediate is often used directly in the next step without further purification.

Step B: Cyclization

  • Dissolve the crude intermediate from Step A in anhydrous toluene (50 mL).

  • Add p-toluenesulfonic acid (190 mg, 1 mmol).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC for the formation of the furan product.

  • Cool the reaction to room temperature and wash with saturated NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired furan product.

Causality and Insights:

  • The use of a non-nucleophilic base like triethylamine in Step A promotes the Michael addition while minimizing side reactions.

  • The acid catalyst in Step B facilitates the intramolecular cyclization via protonation of the hydroxyl group, making it a good leaving group (as water) after the initial nucleophilic attack of the enol onto the ester carbonyl is initiated.

Synthesis of Substituted Pyrazoles

Pyrazoles are another critical heterocyclic motif in medicinal chemistry, found in blockbuster drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction). This compound is an excellent substrate for the synthesis of pyrazoles through condensation with hydrazine derivatives.

Reaction Pathway: Pyrazole Synthesis

Pyrazole_Synthesis reagent1 This compound step1 Condensation/ Michael Addition reagent1->step1 reagent2 Hydrazine hydrate (or substituted hydrazine) reagent2->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization & Dehydration intermediate->step2 product Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate step2->product

Caption: Pathway for pyrazole synthesis from this compound.

Protocol 2: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

This protocol provides a direct and efficient method for constructing the pyrazole core. The regioselectivity is controlled by the electronic nature of the starting alkyne.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.28 g, 10 mmol) in ethanol (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (0.6 g, 12 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.

Causality and Insights:

  • The reaction proceeds via an initial Michael addition of the hydrazine to the activated alkyne, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

  • Using a substituted hydrazine (e.g., phenylhydrazine) will result in an N-substituted pyrazole, offering a simple route to analogue synthesis. The choice of ethanol as a solvent is advantageous due to its ability to dissolve both reactants and its suitable boiling point for the reaction.

Data Summary: Representative Transformations

Reaction Type Nucleophile/Reagent Key Conditions Product Scaffold Typical Yield Range
Furan Synthesis Benzyl mercaptanEt3N, DCM; then p-TsOH, Toluene, reflux3-Thio-substituted Furan60-75%
Pyrazole Synthesis Hydrazine hydrateEthanol, reflux3,5-Disubstituted Pyrazole75-90%
Michael Addition PiperidineMethanol, RTβ-Amino Acrylate85-95%

Conclusions and Future Outlook

This compound is a potent and versatile building block for medicinal chemistry. Its trifunctional nature allows for the efficient and modular synthesis of key heterocyclic scaffolds, including furans and pyrazoles, which are prevalent in a wide array of therapeutic agents. The protocols outlined in this guide are robust and scalable, providing a solid foundation for researchers to explore the chemical space accessible from this valuable starting material. The ability to introduce diversity through the choice of nucleophile in Michael additions or the use of substituted hydrazines makes this compound a highly attractive tool for the generation of compound libraries in early-stage drug discovery programs.

References

Application Notes & Protocols: Ethyl 4-hydroxybut-2-ynoate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 4-hydroxybut-2-ynoate is a highly versatile and powerful C4 building block in modern organic synthesis. Its unique bifunctional nature, possessing a hydroxyl group and an electron-deficient alkyne, allows for a diverse range of cyclization strategies to construct a variety of important heterocyclic scaffolds. This guide provides an in-depth exploration of its application in synthesizing key heterocycles, such as furans and pyrazoles. We delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and offer insights into the causality behind experimental choices, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of this compound

This compound (EHBY) is more than a simple linear molecule; it is a latent synthon for various heterocyclic systems. The propargylic alcohol moiety can act as an oxygen nucleophile, while the α,β-alkynyl ester system serves as a potent electrophile, susceptible to nucleophilic attack. This electronic push-pull relationship is the key to its synthetic utility, enabling a variety of intramolecular and intermolecular cyclization cascades.

The strategic manipulation of EHBY's reactive sites, often through metal catalysis or base mediation, provides controlled access to complex molecular architectures that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document will focus on two primary, high-yield transformations: the synthesis of substituted furans and pyrazoles.

Synthesis of Substituted Furans via Electrophilic Cyclization

The construction of the furan ring from EHBY is most efficiently achieved through an intramolecular cyclization, specifically a 5-endo-dig cyclization. While this pathway is kinetically disfavored under Baldwin's rules for uncatalyzed systems, it becomes highly efficient when the alkyne is activated by a π-acidic metal catalyst, such as gold(I) or palladium(II).[1][2]

Mechanistic Rationale: The Role of π-Acid Catalysis

Gold and palladium catalysts are excellent π-acids, meaning they can accept electron density from the alkyne's π-system. This coordination polarizes the carbon-carbon triple bond, rendering it significantly more electrophilic and susceptible to attack by the pendant hydroxyl group.

The catalytic cycle proceeds as follows:

  • Coordination: The metal catalyst coordinates to the alkyne π-system of EHBY.

  • Intramolecular Attack: The hydroxyl group performs a nucleophilic attack on the activated alkyne. In the case of EHBY, this is a 5-endo-dig cyclization to form a five-membered ring.

  • Protodeauration/Rearomatization: The resulting vinyl-metal species undergoes protonolysis, regenerating the catalyst and yielding an intermediate that tautomerizes to the stable aromatic furan ring.

This process is highly efficient and often proceeds under mild conditions with low catalyst loadings.

G cluster_mechanism Gold-Catalyzed Furan Synthesis EHBY This compound Activated Activated Alkyne Complex EHBY->Activated + Au(I) Catalyst Au(I) Catalyst Cyclized Vinyl-Gold Intermediate Activated->Cyclized 5-endo-dig Nucleophilic Attack Furan Substituted Furan Cyclized->Furan Protonolysis & Tautomerization Furan->Catalyst Catalyst Regeneration

Caption: Gold-catalyzed 5-endo-dig cyclization pathway for furan synthesis.

Experimental Protocol: Gold(I)-Catalyzed Synthesis of Ethyl 3-methylfuran-2-carboxylate

This protocol describes a representative synthesis of a substituted furan from a derivative of EHBY. The principle remains the same for the parent compound.

Materials:

  • Ethyl 4-hydroxy-4-methylpent-2-ynoate (1.0 mmol, 156.2 mg)

  • Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)] (0.02 mmol, 9.9 mg)

  • Silver triflate (AgOTf) (0.02 mmol, 5.1 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Activation: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add AuCl(PPh₃) (9.9 mg) and AgOTf (5.1 mg). Add anhydrous DCM (5 mL) and stir the suspension for 10 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.

  • Substrate Addition: In a separate flask, dissolve Ethyl 4-hydroxy-4-methylpent-2-ynoate (156.2 mg) in anhydrous DCM (5 mL).

  • Reaction: Transfer the substrate solution to the flask containing the activated catalyst via cannula. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexane eluent system. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: 10-15% ethyl acetate in hexanes) to yield the pure ethyl 3,5,5-trimethylfuran-2-carboxylate.

Data Summary: Metal-Catalyzed Furan Synthesis
Catalyst SystemSubstrateSolventTemp (°C)Time (h)Yield (%)Reference
AuCl₃ (3 mol%)This compoundCH₃CN80195[2]
PdCl₂(PPh₃)₂ (5 mol%)(Z)-2-en-4-yn-1-ol derivativeTHF25-1002-1275-90[1]
Au(I)/AgOTfVarious γ-hydroxyalkynonesDCMRT1-385-98[3]

Synthesis of Substituted Pyrazoles via Cyclocondensation

Pyrazoles are a cornerstone of medicinal chemistry, and their synthesis from EHBY and its derivatives is a highly valuable transformation.[4] The most direct route involves a cyclocondensation reaction with hydrazine or its substituted analogues.[5]

Mechanistic Rationale: Conjugate Addition-Cyclization Cascade

The reaction between EHBY and a hydrazine proceeds through a well-established cascade:

  • Michael Addition: The more nucleophilic nitrogen of the hydrazine performs a conjugate (Michael) addition to the β-carbon of the alkynyl ester. This is the key bond-forming step.

  • Intramolecular Cyclization: The resulting intermediate contains a terminal amino group that is now positioned to attack the ester carbonyl carbon in an intramolecular fashion, forming a five-membered ring.

  • Dehydration/Aromatization: The cyclic intermediate eliminates a molecule of water and ethanol to yield the stable, aromatic pyrazole ring. The regioselectivity of the final product can depend on the substitution pattern of the hydrazine.[5]

G cluster_workflow Pyranzole Synthesis Workflow Start Mix EHBY & Hydrazine in Ethanol Reflux Reflux Reaction Mixture (e.g., 78°C) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool, Concentrate, & Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Pyrazole Product Purify->Product

Caption: General experimental workflow for pyrazole synthesis from EHBY.

Experimental Protocol: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

This protocol outlines the direct synthesis of a pyrazole derivative from EHBY and hydrazine hydrate.

Materials:

  • This compound (EHBY) (1.0 mmol, 128.1 mg)[6]

  • Hydrazine hydrate (N₂H₄·H₂O) (1.2 mmol, 60.1 mg, ~58 µL)

  • Ethanol (EtOH), absolute (10 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (128.1 mg) in absolute ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC (eluent: 50% ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (eluent: 40-60% ethyl acetate in hexanes) to afford the desired pyrazole product.

Data Summary: Pyrazole Synthesis from Alkynyl Precursors
Hydrazine DerivativeAlkynyl PrecursorSolventConditionsYield (%)Reference
Hydrazine HydrateEthyl 4,4,4-trifluoro-3-oxobutanoateEthanolReflux, 4h83[4]
Phenylhydrazineα,β-alkynic aldehydesOne-potRT70-90[5]
Hydrazine(Ethoxycarbonyl)malondialdehydeEthanolRT, 17h72[7]

Conclusion and Future Outlook

This compound has proven to be a robust and adaptable starting material for the synthesis of valuable heterocyclic compounds. The methodologies presented herein for furan and pyrazole synthesis are efficient, mechanistically well-understood, and highly reproducible. The ability to leverage metal catalysis or simple condensation reactions provides chemists with a powerful toolkit for molecular construction. Future work in this area will likely focus on developing enantioselective cyclization methods, expanding the scope to include a wider range of nucleophiles for the synthesis of other heterocyclic systems like pyridones and oxazoles, and integrating these reactions into tandem or multi-component processes for increased molecular complexity.

References

Application Note: A Guide to the Stereoselective Reduction of Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical reduction of ethyl 4-hydroxybut-2-ynoate, a versatile synthetic intermediate. We present detailed, field-proven protocols for the stereoselective synthesis of (Z)-ethyl 4-hydroxybut-2-enoate, (E)-ethyl 4-hydroxybut-2-enoate, and the fully saturated ethyl 4-hydroxybutanoate. The causality behind the choice of reagents and reaction conditions is explained to ensure reproducibility and high fidelity in a research or drug development setting.

Introduction: The Strategic Importance of Selective Alkyne Reduction

This compound is a valuable bifunctional building block in organic synthesis, featuring an ester, a primary alcohol, and an internal alkyne. The reduction of its alkyne moiety is a critical transformation, as the stereochemistry of the resulting alkene profoundly influences the geometry and biological activity of target molecules. The ability to selectively produce the cis (Z) or trans (E) alkene, or the fully saturated alkane, from a single precursor offers significant synthetic flexibility.

This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings that govern the stereochemical outcome of each reaction. We will explore three primary pathways:

  • Syn-Hydrogenation using poisoned catalysts to yield the (Z)-alkene.

  • Anti-Reduction using a hydride reagent to yield the (E)-alkene.

  • Complete Hydrogenation using a standard heterogeneous catalyst to yield the saturated product.

Logical Workflow for Product Selection

The choice of reducing agent is the critical determinant of the final product's stereochemistry. The following diagram illustrates the decision-making process for the reduction of this compound.

G cluster_start Starting Material cluster_products Potential Products start This compound Z_alkene (Z)-Ethyl 4-hydroxybut-2-enoate (cis-alkene) start->Z_alkene  H₂, Lindlar's Catalyst OR  H₂, P-2 Nickel Catalyst   E_alkene (E)-Ethyl 4-hydroxybut-2-enoate (trans-alkene) start->E_alkene  Red-Al®  (NaAlH₂(OCH₂CH₂OCH₃)₂)   Alkane Ethyl 4-hydroxybutanoate (Saturated) start->Alkane  H₂ (excess), Pd/C  

Caption: Decision workflow for the selective reduction of this compound.

Protocol 1: Synthesis of (Z)-Ethyl 4-hydroxybut-2-enoate via Lindlar Catalysis

Principle and Causality: This protocol achieves a syn-addition of hydrogen across the alkyne, yielding the cis or (Z)-alkene. The key to this selectivity is the use of a "poisoned" catalyst. Lindlar's catalyst, typically palladium on calcium carbonate or barium sulfate treated with lead acetate and quinoline, has its activity attenuated.[1][2] This deactivation prevents the second hydrogenation step from alkene to alkane and ensures the reaction halts at the cis-alkene stage.[3][4] The alkyne adsorbs more strongly to the catalyst surface than the resulting alkene, which desorbs before it can be further reduced.[4]

Detailed Step-by-Step Methodology:

  • Apparatus Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.28 g, 10 mmol).

  • Catalyst Addition: Under a nitrogen atmosphere, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~100 mg, 10 wt% of the substrate).

  • Solvent Addition: Add 30 mL of ethyl acetate. The choice of solvent is crucial; ethyl acetate is standard, but methanol or hexane can also be used.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Execution: Vigorously stir the suspension at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system would be 30% ethyl acetate in hexanes. The product will have a lower Rf value than the starting alkyne. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen atmosphere and replace it with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with an additional 20 mL of ethyl acetate. Filter the suspension through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with ethyl acetate (2 x 15 mL) to recover all the product.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (E)-Ethyl 4-hydroxybut-2-enoate via Red-Al® Reduction

Principle and Causality: To achieve the trans or (E)-alkene, an anti-addition of hydrogen equivalents is required. While dissolving metal reductions (Na/NH₃) are classic for this transformation, they can be operationally challenging. A superior method for propargylic alcohols is reduction with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).[5] The mechanism involves the coordination of the propargylic alcohol to the aluminum hydride, followed by an intramolecular delivery of a hydride to the C-3 position. A subsequent intermolecular hydride delivery to the C-2 position from the solvent-facing side, followed by a hydrolytic workup, results in the thermodynamically favored (E)-allylic alcohol.[6] This method is highly stereoselective for trans-products.[5][7]

Detailed Step-by-Step Methodology:

  • Apparatus Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 30 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the flask to -20 °C in an acetonitrile/dry ice bath.

  • Substrate Addition: Dissolve this compound (1.28 g, 10 mmol) in 10 mL of anhydrous THF and add it to the reaction flask.

  • Reagent Addition: Red-Al® is typically supplied as a ~70% solution in toluene.[8] Carefully measure Red-Al® solution (approx. 4.4 mL of a 3.6 M solution, 1.6 equivalents) and dilute it with 10 mL of anhydrous THF in the dropping funnel. Add the Red-Al® solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -15 °C.

  • Reaction Execution: Stir the reaction at -20 °C for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC (30% ethyl acetate in hexanes) until the starting material is consumed.

  • Work-up (Quenching): This step must be performed with extreme caution. Slowly and dropwise, add saturated aqueous sodium sulfate solution at 0 °C to quench the excess Red-Al®. A gelatinous precipitate of aluminum salts will form. Continue adding the solution until gas evolution ceases.

  • Filtration: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the slurry through a pad of Celite®, washing thoroughly with ethyl acetate (3 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl (brine), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Ethyl 4-hydroxybutanoate (Complete Reduction)

Principle and Causality: Full reduction of the alkyne to an alkane is achieved through catalytic hydrogenation using a highly active, non-poisoned catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂).[3][9] In the presence of excess hydrogen, the catalyst facilitates the two-step addition of two moles of H₂. The alkyne is first reduced to the alkene intermediate, which remains adsorbed on the catalyst surface and is immediately reduced further to the corresponding alkane.[3][10]

Detailed Step-by-Step Methodology:

  • Apparatus Setup: In a 100 mL round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr shaker), add this compound (1.28 g, 10 mmol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 65 mg, 5 wt%). The catalyst should be handled with care as it can be pyrophoric when dry.

  • Solvent Addition: Add 30 mL of methanol or ethanol.

  • Atmosphere Exchange: Seal the vessel and purge the system by evacuating and backfilling with hydrogen gas three times.

  • Reaction Execution: Stir the reaction vigorously under a positive pressure of hydrogen (balloon or hydrogenation apparatus at 50 psi) at room temperature.

  • Monitoring: The reaction is typically complete within 4-8 hours. Monitor by GC or TLC to confirm the disappearance of the starting material and any alkene intermediate.

  • Work-up: Vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst. Wash the pad with methanol (2 x 15 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude ethyl 4-hydroxybutanoate is often of sufficient purity for subsequent steps.

Summary of Reduction Methodologies

Target Product Stereochemistry Primary Method Key Reagents Typical Conditions Expected Yield
(Z)-Ethyl 4-hydroxybut-2-enoatecis (Syn-addition)Lindlar HydrogenationH₂, 5% Pd/CaCO₃, Pb(OAc)₂, QuinolineRT, 1 atm H₂>90%
(E)-Ethyl 4-hydroxybut-2-enoatetrans (Anti-addition)Hydride ReductionRed-Al® (SMEAH)-20 °C to 0 °C, THF80-95%
Ethyl 4-hydroxybutanoateSaturatedCatalytic HydrogenationH₂, 10% Pd/CRT, 1-3 atm H₂>95%

Safety Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all glassware is properly secured.

  • Palladium on Carbon (Pd/C): Dry Pd/C can be pyrophoric. Handle in an inert atmosphere or as a slurry. Do not allow the solvent to evaporate from the filter cake during filtration.

  • Red-Al® (SMEAH): This reagent reacts violently with water and protic solvents. All glassware must be oven-dried, and anhydrous solvents must be used. The quenching procedure must be performed slowly and at low temperatures behind a safety shield.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Ethyl 4-hydroxybut-2-ynoate: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-hydroxybut-2-ynoate is a remarkably versatile and powerful building block in organic synthesis. Its unique trifunctional architecture, comprising a primary alcohol, an electron-deficient internal alkyne (an ynoate), and an ethyl ester, provides multiple reaction sites for strategic molecular construction. This guide offers an in-depth exploration of the reactivity and synthetic utility of this synthon. We provide detailed mechanistic insights, field-proven experimental protocols, and data-driven application notes for key transformations, including Michael additions, cycloaddition reactions, and palladium-catalyzed cross-couplings. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical properties of this compound for the efficient synthesis of complex molecular targets.

Introduction: The Strategic Advantage of Trifunctionality

In the landscape of synthetic chemistry, building blocks that offer multiple, orthogonally reactive functional groups are of immense value. This compound, with its compact C4 skeleton, is a premier example of such a synthon.

  • The Ynoate System: The electron-withdrawing nature of the ethyl ester polarizes the alkyne, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This makes it an excellent Michael acceptor and a reactive partner in various cycloaddition and transition-metal-catalyzed reactions.

  • The Primary Alcohol: The terminal hydroxyl group provides a convenient handle for derivatization. It can be protected to mask its reactivity, oxidized to the corresponding aldehyde for further elaboration, or converted into a leaving group to facilitate substitution reactions.

  • The Ethyl Ester: This group not only activates the alkyne but also serves as a precursor to other functionalities, such as carboxylic acids, amides, or can be reduced to a diol system.

This convergence of reactivity allows for the rapid assembly of molecular complexity from a simple, commercially available starting material.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

PropertyValue
IUPAC Name This compound
CAS Number 31555-04-1[1][2]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point ~66–69°C at 0.2 mmHg (for methyl ester)[3]

Safety & Handling: this compound is a reactive chemical. Standard laboratory safety protocols should be strictly followed.

  • Always handle this reagent in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

  • Avoid inhalation, ingestion, and skin contact.[4][5]

  • Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • It is critical to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Synthesis of this compound

While commercially available, understanding the synthesis of this building block provides insight into its structure and potential impurities. A common and effective method is the carboxylation of the Grignard reagent derived from protected propargyl alcohol, followed by deprotection. The following protocol is adapted from a well-established procedure for the methyl ester analog.[3]

cluster_0 Step 1: Grignard Formation & Carboxylation cluster_1 Step 2: Deprotection Propargyl_THP Propargyl Alcohol (THP protected) Grignard Acetylenic Grignard Reagent Propargyl_THP->Grignard EtMgBr, THF Intermediate Protected Ester Intermediate Grignard->Intermediate 1. Add to ClCOOEt 2. -15 to -20 °C Chloroformate Ethyl Chloroformate Chloroformate->Intermediate Intermediate_2 Protected Ester Intermediate Final_Product This compound Intermediate_2->Final_Product Acidic Ion-Exchange Resin Methanol

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Grignard Carboxylation

Rationale: This procedure utilizes a Grignard reaction, a robust method for C-C bond formation. Propargyl alcohol is first protected as its tetrahydropyranyl (THP) ether to prevent the acidic alcohol proton from quenching the Grignard reagent. The subsequent reaction with ethyl chloroformate is a highly efficient way to introduce the ester functionality.[3] Finally, a mild acidic deprotection using an ion-exchange resin prevents degradation of the sensitive ynoate product.[3]

Materials:

  • THP-protected propargyl alcohol

  • Ethylmagnesium bromide (EtMgBr) in THF

  • Ethyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Dowex 50-X4 cation exchange resin (H⁺ form)

  • Anhydrous Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Grignard Formation: To a solution of EtMgBr (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of THP-protected propargyl alcohol (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 30°C. Stir the resulting mixture for an additional 1.5 hours at room temperature.

  • Carboxylation: In a separate flask, cool a solution of ethyl chloroformate (1.1 eq) in anhydrous THF to -20°C. Add the prepared Grignard reagent dropwise to the chloroformate solution, ensuring the temperature remains between -15 and -20°C.

  • Workup 1: After the addition is complete, stir the mixture for 30 minutes at -15°C, then for 1.5 hours at 0°C. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected ester in anhydrous methanol. Add Dowex 50-X4 resin (pre-washed with methanol) and stir the mixture at room temperature for 1.5-2 hours. Monitor the reaction by TLC.

  • Purification: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[3]

Applications in Organic Synthesis

Michael (Conjugate) Addition Reactions

Mechanistic Insight: The ynoate functionality of this compound serves as an excellent Michael acceptor. Nucleophiles preferentially attack the electrophilic β-carbon in a 1,4-conjugate fashion, leading to the formation of a highly functionalized α,β-unsaturated ester.[7][8] This reaction is a powerful tool for C-C, C-S, and C-N bond formation under mild conditions. The resulting vinylogous ester products are themselves versatile intermediates.

Start Ynoate + Nucleophile (Nu⁻) Attack Nucleophilic attack at β-carbon Start->Attack Enolate Intermediate Enolate Attack->Enolate Protonation Protonation Enolate->Protonation Product E/Z-Alkene Adduct Protonation->Product Reactants This compound + Benzyl Azide Reaction [3+2] Cycloaddition (Huisgen Cycloaddition) Reactants->Reaction t-BuOH/H₂O, RT Catalyst Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) Catalyst->Reaction Product Functionalized Triazole Reaction->Product Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X L₂ Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Alkyne Complex PdII_A->PdII_B Coordination (Ynoate) PdII_C Vinyl-Pd(II) Intermediate PdII_B->PdII_C Carbopalladation (Migratory Insertion) PdII_C->Pd0 Reductive Elimination (Product)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxybut-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or No Yield of this compound

Question: I performed the synthesis of this compound via the Grignard reaction of propargyl alcohol with ethyl chloroformate, but I obtained a very low yield of the desired product. What could be the reasons?

Answer: A low yield in this synthesis can stem from several factors, primarily related to the formation and reactivity of the Grignard reagent and the stability of the starting materials.

Possible Causes and Solutions:

Cause Explanation Solution
Incomplete Grignard Reagent Formation The hydroxyl group of propargyl alcohol is acidic and will react with the Grignard reagent. Therefore, two equivalents of the Grignard reagent are required: one to deprotonate the alcohol and the second to form the acetylide. An insufficient amount of Grignard reagent will lead to unreacted propargyl alcohol.Use at least two equivalents of a simple Grignard reagent like ethylmagnesium bromide to ensure complete deprotonation and formation of the magnesium acetylide.[1]
Moisture in the Reaction Grignard reagents are highly sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for the reaction.[2]Ensure all glassware is oven-dried before use. Use anhydrous solvents and distill starting materials if necessary to remove any traces of water.
Side Reactions of Ethyl Chloroformate Ethyl chloroformate can react with any nucleophiles present in the reaction mixture, including residual water or the Grignard reagent itself, leading to the formation of diethyl carbonate.[3]Add the ethyl chloroformate slowly at a low temperature to control the reaction rate and minimize side reactions.
Vigorous and Uncontrolled Reaction The reaction of the propargyl alcohol Grignard reagent with ethyl chloroformate can be highly exothermic.[2] If the temperature is not controlled, it can lead to the decomposition of the product and the formation of byproducts.Maintain a low reaction temperature (e.g., -20 °C to 0 °C) during the addition of ethyl chloroformate. Use an efficient cooling bath and monitor the internal temperature of the reaction.
Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product indicates the presence of significant impurities. What are the likely side products and how can I avoid them?

Answer: The formation of side products is a common challenge in the synthesis of this compound. The nature of these byproducts depends on the synthetic route chosen.

Route A: From Propargyl Alcohol and Ethyl Chloroformate
  • Diethyl Carbonate: Formed from the reaction of the Grignard reagent with excess ethyl chloroformate.[3]

    • Prevention: Use a slight excess of the Grignard reagent and add the ethyl chloroformate slowly.

  • Unreacted Propargyl Alcohol: Results from incomplete metallation.

    • Prevention: Ensure the use of at least two equivalents of the Grignard reagent.[1]

  • Homocoupled Products: The Grignard reagent can couple with itself, especially in the presence of certain metal impurities.

    • Prevention: Use high-purity magnesium for the Grignard reagent formation.

Route B: Partial Oxidation of 2-Butyne-1,4-diol
  • But-2-yne-1,4-dioic acid: This is a result of over-oxidation of the diol.[4][5]

    • Prevention: Use a mild and selective oxidizing agent like manganese dioxide.[6] Carefully control the stoichiometry of the oxidant and the reaction time.

  • 4-Oxobut-2-ynoic acid: The intermediate aldehyde can be further oxidized to the carboxylic acid.

    • Prevention: Similar to preventing the formation of the diacid, careful control of the oxidation conditions is key.

Route C: From Ethyl Propiolate and Formaldehyde
  • Michael Adducts: Ethyl propiolate is a potent Michael acceptor and can react with various nucleophiles, including water or amines used as catalysts.[7][8][9][10]

    • Prevention: Use a non-nucleophilic base and ensure anhydrous conditions.

  • Paraformaldehyde: Formaldehyde can polymerize, especially in the presence of acid or base catalysts.

    • Prevention: Use freshly prepared formaldehyde solution or depolymerize paraformaldehyde just before use.

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?

Answer: The purification of this compound can be challenging due to its polarity and potential for decomposition.

Purification Strategies:

Impurity Recommended Purification Method
Unreacted Propargyl Alcohol Column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The more polar propargyl alcohol will have a lower Rf value.
Diethyl Carbonate This is a less polar byproduct and can usually be separated by column chromatography. It will elute before the desired product.
But-2-yne-1,4-dioic acid This acidic byproduct can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution.
Polymeric material from formaldehyde These are typically insoluble in common organic solvents and can be removed by filtration.

General Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride (for Grignard reactions) or water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers with brine to remove water-soluble impurities. If acidic or basic byproducts are expected, wash with a dilute solution of sodium bicarbonate or dilute acid, respectively.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The three most common synthetic routes are:

  • Reaction of a metallated propargyl alcohol with ethyl chloroformate: This is arguably the most direct and widely used method.[1]

  • Partial oxidation of 2-butyne-1,4-diol: This route is feasible but requires careful control to avoid over-oxidation.[11]

  • Reaction of ethyl propiolate with formaldehyde: This involves a Michael-type addition.[8]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to separate the starting materials from the product. The product, this compound, is more polar than ethyl chloroformate but less polar than propargyl alcohol.

Q3: What are the key safety precautions for this synthesis?

  • Grignard Reagents: These are highly flammable and react violently with water. All reactions involving Grignard reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous conditions.[2]

  • Propargyl Alcohol: This is a lachrymator and should be handled in a well-ventilated fume hood.[2]

  • Ethyl Chloroformate: This is a corrosive and toxic liquid. Handle with appropriate personal protective equipment, including gloves and safety goggles.[12]

  • Exothermic Reactions: The reaction can be highly exothermic. Use a proper cooling bath and add reagents slowly to maintain control over the reaction temperature.[2]

Q4: Can I use other chloroformates or alkylating agents?

Yes, this synthetic methodology is adaptable. For instance, using methyl chloroformate will yield Methyl 4-hydroxy-2-butynoate, a procedure well-documented in Organic Syntheses.[1] Other alkyl chloroformates can be used to obtain the corresponding esters.

Experimental Workflow and Diagrams

Synthetic Route A: Grignard-based Synthesis

This is a reliable method for the preparation of this compound.

Detailed Protocol:
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine and a few milliliters of a solution of ethyl bromide (2.2 equivalents) in anhydrous diethyl ether. Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Formation of the Propargyl Alcohol Dianion: Cool the Grignard reagent to 0 °C and add a solution of propargyl alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise. A vigorous evolution of ethane gas will be observed. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Ethyl Chloroformate: Cool the reaction mixture to -20 °C and add a solution of ethyl chloroformate (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below -10 °C.

  • Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for another hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Scheme:

Synthetic_Route_A propargyl_alcohol Propargyl Alcohol dianion Propargyl Alcohol Dianion propargyl_alcohol->dianion Deprotonation grignard 2 eq. EtMgBr grignard->dianion product This compound dianion->product Nucleophilic Acyl Substitution ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->product

Caption: Grignard-based synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or Complex Mixture check_grignard Check Grignard Reagent Quality start->check_grignard check_conditions Review Reaction Conditions start->check_conditions check_purification Optimize Purification start->check_purification solution1 Use Anhydrous Solvents and Reagents check_grignard->solution1 Moisture Contamination solution2 Ensure >2 eq. of Grignard Reagent check_grignard->solution2 Incomplete Metallation solution3 Control Temperature During Addition check_conditions->solution3 Exothermic Reaction solution4 Use Column Chromatography check_purification->solution4 Similar Polarity of Products solution5 Perform Aqueous Washes to Remove Byproducts check_purification->solution5 Acidic/Basic Impurities

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Ethyl 4-hydroxybut-2-ynoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic purification of Ethyl 4-hydroxybut-2-ynoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the nuances of this specific separation. Here, we move beyond generic protocols to address the unique challenges posed by this polar alkynol, ensuring you can achieve high purity with confidence.

Introduction: The Challenge of Purifying this compound

This compound is a valuable bifunctional building block in organic synthesis. Its polarity, conferred by the terminal hydroxyl group and the ethyl ester moiety, combined with the potential for the alkyne to interact with the stationary phase, can make its purification by column chromatography a non-trivial task. Common issues include poor separation from starting materials or byproducts, tailing of the product peak, and even decomposition on the silica gel column. This guide provides a systematic approach to troubleshooting and optimizing the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: The chromatographic behavior of this compound is primarily governed by its polarity. The presence of a primary alcohol (-OH) and an ethyl ester (-COOEt) group makes it a relatively polar molecule.[1][2] These polar functional groups will interact strongly with a polar stationary phase like silica gel, leading to a higher affinity for the stationary phase and thus a lower Rf value compared to non-polar impurities. The internal alkyne is less influential on polarity but can participate in pi-stacking interactions.

Q2: What is a good starting point for a solvent system for the TLC analysis of this compound?

A2: A standard and effective starting solvent system for a polar compound like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] A good initial trial would be a 1:1 mixture of hexanes:ethyl acetate. Depending on the resulting Rf value, the polarity of the mobile phase can be adjusted.

Q3: What is the ideal Rf value I should aim for during TLC method development?

A3: For optimal separation during column chromatography, an Rf value for your target compound in the range of 0.25 to 0.35 on the TLC plate is generally recommended.[3] This range allows for a good balance between resolution and elution time on the column.

Q4: Can this compound decompose on a standard silica gel column?

A4: While the alkyne and ester functional groups are generally stable, the presence of a hydroxyl group can sometimes lead to issues on silica gel, which is slightly acidic.[1] If the compound is sensitive to acid, this can potentially cause degradation. It is always a good practice to assess the stability of your compound on silica gel before performing column chromatography.[4]

Q5: How can I visualize this compound on a TLC plate if it is not UV active?

A5: Although the ester group provides some UV activity, for better visualization, you can use a variety of staining solutions. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with the alcohol and alkyne functional groups, appearing as a yellow or brown spot on a purple background.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My compound, this compound, is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Underlying Cause: This indicates that your compound is very polar and has a very strong affinity for the polar silica gel stationary phase.[4] The mobile phase is not polar enough to effectively compete for the binding sites on the silica and elute the compound.

  • Solution:

    • Increase the Polarity of the Mobile Phase: You can introduce a more polar solvent into your eluent system. A common and effective approach is to add a small percentage of methanol to your ethyl acetate or dichloromethane.[5] Start with a low percentage, such as 1-5% methanol in dichloromethane, and gradually increase it.

    • Consider a Different Stationary Phase: If increasing the mobile phase polarity doesn't provide a satisfactory separation, you could consider using a less polar stationary phase like alumina (neutral or basic) or even reverse-phase silica gel.[4]

Problem 2: The spots on my TLC plate are streaking or tailing.

  • Underlying Cause: Tailing is often a sign of overloading the TLC plate, or it can indicate an interaction between the analyte and the stationary phase, such as an acid-base interaction. The hydroxyl group of your compound could be interacting too strongly with the acidic silanol groups on the silica gel.

  • Solution:

    • Load Less Sample: Ensure you are spotting a very small amount of your sample on the TLC plate.

    • Modify the Mobile Phase: Adding a small amount of a polar modifier can help to reduce tailing. For a compound with a hydroxyl group, adding a small amount of an alcohol like methanol to the eluent can improve the spot shape. If the issue is due to the acidic nature of silica, adding a very small amount of a volatile acid like acetic acid to the mobile phase can sometimes help by protonating the compound and reducing its interaction with the silica.[6]

Problem 3: After running the column, I can't find my compound in any of the fractions.

  • Underlying Cause: There are several possibilities here:

    • Decomposition: Your compound may have decomposed on the silica gel column.[4]

    • Elution in the Solvent Front: The compound may be less polar than anticipated and eluted very quickly with the solvent front.

    • Strong Adsorption: The compound may be too polar for the chosen eluent and is still adsorbed to the top of the column.

  • Solution:

    • Check for Decomposition: Before running a column, perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.[4]

    • Analyze the First Fractions: Concentrate the very first fractions collected and analyze them by TLC to see if your compound eluted quickly.

    • "Flush" the Column: If you suspect your compound is still on the column, you can try to "flush" it out with a very polar solvent, such as 10-20% methanol in dichloromethane.[6]

Problem 4: My fractions contain a mixture of this compound and an impurity, even though they were well-separated on the TLC plate.

  • Underlying Cause: This can happen if the column is overloaded with the sample, or if the column was not packed properly, leading to channeling. It can also occur if the sample was loaded in a solvent that is too polar, causing the sample band to broaden.[7]

  • Solution:

    • Reduce the Sample Load: Use a smaller amount of crude material for the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.

    • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is generally preferred to avoid these issues.[8]

    • Load the Sample in a Non-polar Solvent: Dissolve your crude sample in the minimum amount of a solvent that is less polar than your eluent to ensure a narrow starting band.[7] If your compound is not very soluble in non-polar solvents, consider "dry loading".[7]

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Selection
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Sample: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the pencil line.

  • Develop the TLC Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 1:1 hexanes:ethyl acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.

  • Calculate the Rf Value: Measure the distance traveled by your compound and the distance traveled by the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by compound) / (distance traveled by solvent front).

  • Optimize the Solvent System: Adjust the ratio of your solvents until the Rf value of this compound is between 0.25 and 0.35.[3]

Protocol 2: Column Chromatography Purification
  • Prepare the Column:

    • Select an appropriate size column based on the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[8]

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove any air bubbles.[8]

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed.

  • Load the Sample:

    • Wet Loading: Dissolve your crude sample in the minimum amount of the eluent or a less polar solvent. Carefully add the solution to the top of the column with a pipette.[7]

    • Dry Loading: Dissolve your crude sample in a volatile solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elute the Column:

    • Carefully add your chosen eluent to the column.

    • Apply gentle pressure (if using flash chromatography) to start the elution.

    • Collect fractions in test tubes or vials.

  • Monitor the Separation:

    • Analyze the collected fractions by TLC to determine which fractions contain your purified this compound.

    • Combine the pure fractions.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of polar compounds.
Mobile Phase (Starting) Hexanes:Ethyl Acetate (1:1)A good starting point for moderately polar compounds.[3]
Target Rf Value 0.25 - 0.35Optimal for good separation on the column.[3]
Sample Loading 1:30 to 1:100 (Sample:Silica)Prevents column overloading and ensures good resolution.
Visualization UV light (254 nm) and KMnO₄ stainThe ester provides some UV absorbance, while KMnO₄ reacts with the alcohol and alkyne.

Visualization of Workflows

Troubleshooting Workflow for Poor TLC Separation

troubleshooting_tlc start Start TLC Analysis check_rf Rf of Compound? start->check_rf high_rf Rf > 0.5 check_rf->high_rf High low_rf Rf < 0.2 check_rf->low_rf Low good_rf 0.2 < Rf < 0.5 check_rf->good_rf Good decrease_polarity Decrease Eluent Polarity (Increase Hexane %) high_rf->decrease_polarity increase_polarity Increase Eluent Polarity (Increase EtOAc %) low_rf->increase_polarity proceed_column Proceed to Column Chromatography good_rf->proceed_column decrease_polarity->check_rf increase_polarity->check_rf add_methanol Add 1-5% Methanol to Eluent increase_polarity->add_methanol If still low add_methanol->check_rf

Caption: Decision tree for optimizing the TLC solvent system.

Experimental Workflow for Column Chromatography

column_workflow prep_column 1. Prepare Column (Slurry Pack Silica Gel) load_sample 2. Load Sample (Wet or Dry Loading) prep_column->load_sample elute_column 3. Elute with Optimized Solvent System load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions monitor_tlc 5. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure 6. Combine Pure Fractions monitor_tlc->combine_pure rotovap 7. Remove Solvent (Rotary Evaporation) combine_pure->rotovap pure_product Pure this compound rotovap->pure_product

Caption: Step-by-step workflow for column chromatography.

References

Technical Support Center: Optimizing Alkylation of Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the O-alkylation of ethyl 4-hydroxybut-2-ynoate. We address common challenges and frequently asked questions to help you optimize reaction conditions, maximize yields, and troubleshoot potential issues. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the alkylation of this compound?

The reaction is a classic Williamson ether synthesis adapted for a propargylic alcohol. It proceeds in two primary steps:

  • Deprotonation: A suitable base removes the acidic proton from the hydroxyl group (-OH) of the this compound, forming a nucleophilic alkoxide intermediate.

  • Nucleophilic Substitution: The newly formed alkoxide attacks an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (S_N2) reaction, forming the desired ether linkage and a salt byproduct.

Alkylation_Mechanism sub This compound (Substrate) alkoxide Alkoxide Intermediate (Nucleophile) sub->alkoxide 1. Deprotonation base Base (e.g., NaH) base->alkoxide alkyl_halide Alkyl Halide (R-X) (Electrophile) product Alkylated Product (Ether) alkoxide->product 2. SN2 Attack h2 H₂ Gas (if NaH is used) alkoxide->h2 alkyl_halide->product salt Salt Byproduct (NaX) alkyl_halide->salt X⁻

Caption: General mechanism for O-alkylation.

Q2: How do I choose the right base for the deprotonation step?

The choice of base is critical and depends on factors like safety, solubility, and the prevention of side reactions.

  • Sodium Hydride (NaH): This is a common and effective choice. It's a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward by releasing hydrogen gas. It requires an anhydrous, aprotic solvent like THF or DMF.

  • n-Butyllithium (nBuLi): An extremely strong base that ensures rapid and complete deprotonation, even at low temperatures (-78 °C).[1] However, it is highly pyrophoric and moisture-sensitive, requiring stringent anhydrous and inert atmosphere techniques.

  • Inorganic Bases (e.g., LiH, K₂CO₃): Weaker bases like potassium carbonate are generally insufficient for complete deprotonation of alcohols and are not recommended. Stronger inorganic bases like lithium hydride can work but may result in lower yields due to their insolubility and slower reaction rates on the solid surface.[1]

Recommendation: For most applications, Sodium Hydride (60% dispersion in mineral oil) offers the best balance of reactivity and handling.

Q3: Which solvents are suitable for this reaction?

The solvent must be aprotic (lacks acidic protons) and anhydrous (free of water) to prevent it from reacting with the base or the alkoxide intermediate.

SolventAdvantagesDisadvantages
Tetrahydrofuran (THF) Excellent solvating properties for the alkoxide. Easy to dry and remove post-reaction.Lower boiling point (66 °C) may limit reaction temperature.
Toluene Higher boiling point allows for a wider temperature range.Can be less effective at solvating ionic intermediates compared to THF.[1]
Dimethylformamide (DMF) High polarity and boiling point; excellent for solvating ions.Can be difficult to remove completely during workup. Can promote elimination side reactions with some substrates.

Recommendation: Anhydrous THF is the preferred solvent for reactions at or below room temperature.

Q4: What factors should I consider when selecting an alkylating agent?

The structure of the alkylating agent (R-X) directly impacts the reaction's success.

  • Leaving Group: Reactivity follows the trend I > Br > Cl > F. Alkyl iodides and bromides are most commonly used.

  • Steric Hindrance: The reaction proceeds via an S_N2 mechanism, which is sensitive to steric bulk. Primary alkyl halides react most efficiently. Secondary halides are slower, and tertiary halides will likely lead to elimination byproducts instead of substitution.[2]

Troubleshooting Guide

Issue 1: Low or no yield of the desired product.

This is the most common issue, often stemming from one of several root causes.[3][4]

Possible CauseSuggested Solution & Explanation
Incomplete Deprotonation Ensure your base is active and conditions are inert. Use fresh NaH from a newly opened container. Ensure all glassware is flame- or oven-dried to remove adsorbed water.[3] Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from the air from quenching the base and alkoxide.[5]
Inactive Alkylating Agent Verify the quality of your alkylating agent. Alkyl halides, especially iodides, can degrade over time. If possible, purify the agent by distillation or filtration through a plug of alumina before use.[5]
Suboptimal Temperature Optimize the reaction temperature. While deprotonation is often performed at 0 °C to control the initial exothermic reaction, the subsequent alkylation step may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[5] Monitor the reaction by TLC to determine the optimal temperature profile.
Procedural Losses Refine your workup and purification technique. Ensure you thoroughly rinse all glassware (reaction flask, addition funnel) with the extraction solvent to recover all product.[3] During liquid-liquid extraction, perform multiple extractions with smaller volumes of solvent rather than one large one. Be careful not to lose volatile products during solvent removal on a rotary evaporator.[3]

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Caption: Workflow for troubleshooting low product yield.

Issue 2: Formation of multiple unexpected products.

The presence of spots other than your starting material and product on a TLC plate indicates side reactions.

Possible CauseSuggested Solution & Explanation
Elimination Byproduct This occurs with sterically hindered alkyl halides (secondary or tertiary). The alkoxide acts as a base, abstracting a proton to form an alkene. To favor substitution, use a primary or less hindered alkylating agent. If a secondary halide is necessary, consider using a more polar, aprotic solvent like DMF at a lower temperature.[2]
Dialkylation or Other Side Reactions This can happen if other acidic protons are present. The propargylic protons (C-H bonds adjacent to the triple bond) are weakly acidic (pKa ~35) but are far less acidic than the hydroxyl proton (pKa ~16-18).[6] With an exceptionally strong base like nBuLi and extended reaction times, deprotonation at this position is a remote possibility. Stick to just over 1 equivalent of a moderately strong base like NaH to ensure selectivity for the hydroxyl group.
Starting Material Decomposition Propargylic systems can be sensitive. If the reaction is run for too long or at too high a temperature, the starting material or product may decompose.[7] Monitor the reaction closely and quench it as soon as the starting material is consumed.[3]
Issue 3: The reaction seems to stall and never goes to completion.
Possible CauseSuggested Solution & Explanation
Insufficient Reagents Stoichiometry is key. Use a slight excess (1.1-1.2 equivalents) of both the base and the alkylating agent to ensure you account for any minor impurities or handling losses and drive the reaction to completion.
Poor Solubility The alkoxide salt may not be fully dissolved. If the intermediate precipitates from the solution, the reaction rate will plummet. If this is observed, consider adding a co-solvent like HMPA (use with extreme caution) or switching to a more polar solvent like DMF.
Reversible Reaction Unlikely with NaH, but possible with weaker bases. The use of NaH makes the deprotonation step essentially irreversible due to the loss of H₂ gas. If you are using a different base, ensure it is strong enough to fully deprotonate the alcohol.

Optimized Experimental Protocols

Protocol 1: General O-Alkylation using Sodium Hydride

This protocol is a robust starting point for the alkylation of this compound with a primary alkyl bromide.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the NaH dispersion to the flask. Wash the mineral oil away by adding anhydrous hexanes, stirring, allowing the NaH to settle, and carefully removing the hexanes via cannula or syringe. Repeat twice. Add anhydrous THF to the flask.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Dissolve the this compound in anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl bromide dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is no longer visible (typically 2-18 hours).

  • Quenching: Once complete, cool the reaction to 0 °C and cautiously quench it by slowly adding saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure alkylated ether.

References

Technical Support Center: Preventing Uncontrolled Polymerization of Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 4-hydroxybut-2-ynoate is a highly functionalized alkyne building block, valuable in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2] Its structure, featuring an electron-deficient alkyne conjugated to an ester and a terminal hydroxyl group, makes it exceptionally versatile. However, these same features render the molecule inherently unstable and highly susceptible to uncontrolled polymerization and decomposition. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting protocols and frequently asked questions, to ensure the safe handling, storage, and successful application of this reactive compound.

Section 1: Understanding the Inherent Instability

This section explains the chemical principles behind the compound's reactivity, providing the foundational knowledge needed to prevent its degradation.

Q1: Why is this compound so prone to polymerization?

The propensity of this compound to polymerize stems from the electronic characteristics of its functional groups. The molecule contains a highly activated alkyne (a triple bond), which acts as an electrophilic site.

  • Electronic Activation: The electron-withdrawing effect of the adjacent ethyl ester group makes the alkyne bond electron-deficient and thus highly susceptible to attack by nucleophiles or free radicals. This process, known as conjugate addition, is a common pathway for initiating polymerization.[3]

  • Multiple Reactive Sites: The presence of the terminal hydroxyl (-OH) group provides an additional reactive handle that can participate in side reactions or be deprotonated under basic conditions, creating a nucleophile that can initiate polymerization.

  • Thermal Sensitivity: Like many propiolate esters, this compound is susceptible to thermal decomposition, which can generate reactive intermediates and trigger polymerization.[4][5]

Below is a diagram illustrating the key reactive sites on the molecule.

Figure 1: Reactive Sites of this compound
Q2: What are the primary pathways for its decomposition and polymerization?

Understanding the initiation mechanisms is key to preventing them. The primary pathways are radical, thermal, and pH-mediated.

  • Free-Radical Polymerization: This is often the most common pathway for neat samples or solutions exposed to contaminants, air, or light. A radical initiator (R•), which can be an impurity or formed by light/heat, attacks the electron-deficient alkyne, creating a new radical that propagates the polymer chain.

  • Anionic Polymerization: Strong bases can deprotonate the terminal hydroxyl group, creating an alkoxide. This alkoxide, or another strong nucleophile (Nu⁻), can then attack the alkyne, initiating a chain reaction. This is why avoiding basic conditions is critical.[6]

  • Thermal Decomposition: At elevated temperatures, such as during distillation at atmospheric pressure, the molecule can decompose.[5][7] This can lead to decarboxylation or other fragmentation reactions that generate radicals or other reactive species, which in turn initiate polymerization.

The diagram below illustrates how these pathways can initiate the polymerization cascade.

Figure 2: Initiation Pathways for Polymerization A This compound (Monomer) B Activated Monomer (e.g., M•, M⁻) Radical (R•) Radical (R•) Radical (R•)->B attacks Heat (Δ) / Light (hν) Heat (Δ) / Light (hν) Heat (Δ) / Light (hν)->Radical (R•) generates Base / Nucleophile (Nu⁻) Base / Nucleophile (Nu⁻) Base / Nucleophile (Nu⁻)->B attacks C Dimer B->C propagates D Oligomer / Polymer C->D propagates

Figure 2: Initiation Pathways for Polymerization

Section 2: Proactive Prevention: Best Practices for Storage and Handling

Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of this compound.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation and spontaneous polymerization, the compound must be protected from heat, light, and oxygen.[8] Long-term stability requires a multi-faceted approach.

ParameterRecommendationRationale
Temperature -20°C (Freezer) Significantly slows the rate of thermal decomposition and potential radical formation. For short-term use, 2–8°C is acceptable but increases risk.[9]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and reactions with atmospheric moisture. Oxygen can participate in radical chain reactions, accelerating polymerization.[8][10]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from light, which can initiate radical polymerization.[9] A PTFE-lined cap provides an inert, tight seal to prevent atmospheric contamination.
Inhibitor Present (e.g., Hydroquinone) A small amount of a radical scavenger is often added by the manufacturer to inhibit spontaneous polymerization during shipping and storage.[]
Q4: Which polymerization inhibitors are recommended, and at what concentration?

If you are preparing or purifying this compound yourself, adding a polymerization inhibitor is crucial for storage.

  • Recommended Inhibitors: Phenolic compounds are highly effective radical scavengers.[]

    • Hydroquinone (HQ): Typically used at 100-200 ppm.

    • Butylated hydroxytoluene (BHT): An alternative, often used at 200-500 ppm.

  • Mechanism: These inhibitors function by donating a hydrogen atom to a growing polymer radical, terminating the chain reaction and forming a stable, non-reactive radical.[]

Q5: What are the best practices for handling this compound in the lab?

Careful handling is essential to prevent contamination and degradation. The following protocol should be followed.

Protocol: Safe Handling and Transfer of this compound

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen) to remove all moisture.

    • Work in a well-ventilated fume hood.[10]

    • Allow the sealed vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.

  • Inert Atmosphere Transfer:

    • Puncture the septum of the vial with a needle connected to a source of inert gas to create a positive pressure.

    • Use a clean, dry, gas-tight syringe to withdraw the desired volume of the liquid.

    • Dispense the liquid directly into the reaction vessel, which should also be under an inert atmosphere.

  • Solvent Use:

    • If preparing a solution, use only anhydrous, de-gassed solvents. Solvents should be purified to remove peroxides and other potential radical initiators.

Section 3: Troubleshooting Guide: Identifying and Resolving Polymerization Issues

Even with precautions, problems can arise. This guide helps diagnose and address common issues encountered during experiments.

Q6: My neat sample of this compound turned yellow/brown and viscous. What happened?

This is a classic sign of polymerization. The change in color and viscosity indicates the formation of oligomers and polymers.

  • Probable Cause: Exposure to air (oxygen), light, or elevated temperature during storage or handling. The inhibitor may also be depleted.

  • Solution: The material is likely unusable for most applications and should be disposed of according to safety guidelines. To prevent recurrence, review your storage and handling procedures immediately. Ensure the container is properly sealed under an inert atmosphere and stored at -20°C.

Q7: During my reaction, a solid precipitated unexpectedly. Is this polymer? How can I confirm?

Unexpected precipitation often points to either polymerization of the starting material or an insoluble product.

  • Diagnosis:

    • Solubility Check: Test the solubility of a small sample of the precipitate in common organic solvents. Polymers are often less soluble than the corresponding monomer.

    • NMR Analysis: Attempt to dissolve a small amount of the precipitate in a deuterated solvent (e.g., DMSO-d₆). A ¹H NMR spectrum of the polymer will typically show broad, poorly resolved peaks, in contrast to the sharp signals of the monomer.

  • Probable Cause: The reaction conditions (e.g., presence of a strong base/nucleophile, elevated temperature, or an incompatible catalyst) may have initiated polymerization. Some catalysts used for other transformations can also promote alkyne polymerization.[12]

  • Solution: Re-evaluate your reaction conditions. Consider adding the this compound slowly to the reaction mixture to keep its instantaneous concentration low. Ensure all reagents and solvents are pure and free from contaminants that could act as initiators.

Q8: My purification by distillation is failing (discoloration, low yield). What am I doing wrong?

This compound is thermally sensitive, and standard distillation is often problematic.

  • Probable Cause: The distillation temperature is too high, causing thermal decomposition and polymerization in the distillation pot.[5][13]

  • Solution:

    • Use High Vacuum: Perform the distillation under the highest vacuum possible to lower the boiling point.

    • Keep Bath Temperature Low: The temperature of the heating bath should be kept as close to the boiling point of the liquid as possible to avoid overheating.

    • Add an Inhibitor: Consider adding a non-volatile polymerization inhibitor (like a small amount of hydroquinone) to the distillation flask.

    • Consider Alternatives: If possible, use column chromatography on silica gel (eluting with a non-polar to moderately polar solvent system) as a milder purification method.

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing polymerization issues.

Figure 3: Troubleshooting Workflow for Unexpected Polymerization start Observation: Unexpected solid, color change, or viscosity increase q1 Where did it occur? start->q1 storage In Storage/Vial q1->storage Storage reaction During Reaction q1->reaction Reaction workup During Workup/Purification q1->workup Workup check_storage Check Storage Conditions: - Temperature > -20°C? - Inert atmosphere compromised? - Exposed to light? storage->check_storage check_reaction Check Reaction Conditions: - Temperature too high? - Strong base/nucleophile present? - Impure reagents/solvents? - Incompatible catalyst? reaction->check_reaction check_workup Check Workup/Purification: - Distillation temp. too high? - Acid/base wash too harsh? - Prolonged heating? workup->check_workup remedy_storage Solution: Discard material. Review and correct storage protocol. check_storage->remedy_storage remedy_reaction Solution: Modify reaction conditions. (Lower temp, slow addition, purify reagents). check_reaction->remedy_reaction remedy_workup Solution: Use high vacuum for distillation or switch to chromatography. check_workup->remedy_workup

Figure 3: Troubleshooting Workflow for Unexpected Polymerization

Section 4: Frequently Asked Questions (FAQs)

Q10: Can I store solutions of this compound? For how long? Storing the compound in solution is generally not recommended for long periods. Solutions can be less stable than the neat material, as impurities in the solvent can initiate polymerization. If you must store a solution, use an anhydrous, peroxide-free, and de-gassed solvent, store under an inert atmosphere at -20°C, and use it within a few days.

Q11: How do I safely remove polymerization inhibitors before my reaction? If the inhibitor (e.g., hydroquinone) interferes with your chemistry, it can be removed by passing a solution of the compound through a short plug of basic alumina or silica gel immediately before use. Do not store the inhibitor-free material for any length of time.

Q12: What are the signs of initial degradation to watch for? The first sign is often a slight color change from colorless to pale yellow. This indicates the formation of trace amounts of oligomers and is a warning that the material is beginning to degrade.

Q13: How do I dispose of polymerized or degraded material safely? Treat the degraded material as hazardous chemical waste. It should be collected in a designated, sealed waste container and disposed of through your institution's environmental health and safety office. Do not mix it with other waste streams unless compatibility has been confirmed.[14]

References

Troubleshooting low yields in the synthesis of Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxybut-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method involves the reaction of a protected propargyl alcohol with ethyl chloroformate. This typically proceeds via the formation of a Grignard reagent from the protected propargyl alcohol, followed by nucleophilic acyl substitution on ethyl chloroformate. An alternative route is the carboxylation of propargyl alcohol using carbon dioxide in the presence of a suitable catalyst, followed by esterification.[1][2][3]

Q2: Why is it often necessary to protect the hydroxyl group of propargyl alcohol?

A2: The hydroxyl group of propargyl alcohol is acidic and will react with the Grignard reagent, quenching it and preventing the desired reaction with ethyl chloroformate.[4][5] Protecting the alcohol, for instance as a tetrahydropyranyl (THP) ether, ensures that the Grignard reagent is formed at the terminal alkyne position and can then react with the electrophile.[3]

Q3: My reaction mixture is turning dark brown or black. Is this normal?

A3: While some color change is expected, the formation of a dark, tarry substance often indicates side reactions and decomposition. This can be caused by excessive heat, the presence of impurities, or prolonged reaction times. It is crucial to maintain careful control over the reaction conditions.[6]

Q4: What are the key safety precautions for this synthesis?

A4: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Ethyl chloroformate is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields in the synthesis of this compound.

Symptom 1: No or Very Low Product Formation
Potential Cause Explanation Recommended Solution
Inactive Grignard Reagent The Grignard reagent may not have formed due to wet glassware, solvent, or starting materials. It can also degrade upon exposure to air or moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Test for Grignard reagent formation (e.g., Gilman test) before adding the electrophile.
Acidic Proton Quenching If the hydroxyl group of propargyl alcohol is not protected, it will be deprotonated by the Grignard reagent, preventing the desired reaction.Protect the hydroxyl group of propargyl alcohol (e.g., as a THP ether) before forming the Grignard reagent.[3]
Low Reactivity of Electrophile Ethyl chloroformate may be of poor quality or degraded.Use a fresh bottle of ethyl chloroformate or purify it by distillation before use.
Incorrect Reaction Temperature The reaction may be too cold, leading to a very slow reaction rate.Ensure the reaction is maintained at the optimal temperature. While the initial Grignard formation might be done at room temperature or with gentle heating, the subsequent reaction with ethyl chloroformate is often performed at low temperatures (e.g., -20 °C to 0 °C) to control exothermicity and side reactions.[3]
Symptom 2: Presence of Unreacted Starting Material (Protected Propargyl Alcohol)
Potential Cause Explanation Recommended Solution
Incomplete Grignard Formation Insufficient reaction time or temperature for the formation of the Grignard reagent.Extend the reaction time for the Grignard formation and ensure the temperature is appropriate for the specific alkyl halide used.
Stoichiometry Imbalance An insufficient amount of Grignard reagent was used relative to the protected propargyl alcohol.Use a slight excess of magnesium turnings to ensure complete conversion of the starting material to the Grignard reagent.
Inefficient Addition of Electrophile Poor mixing or too rapid addition of ethyl chloroformate can lead to localized reactions and incomplete conversion.Add the ethyl chloroformate solution slowly and with vigorous stirring to ensure homogeneous mixing.
Symptom 3: Formation of Significant Impurities
Potential Cause Explanation Recommended Solution
Homocoupling of Grignard Reagent The Grignard reagent can couple with unreacted alkyl halide, leading to the formation of a dimer.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. The use of organocopper reagents can sometimes minimize homocoupling.[2][7]
Formation of Carbonate If the Grignard reagent reacts with carbon dioxide (from the atmosphere), it can form a carboxylate, which upon reaction with ethyl chloroformate, could lead to carbonate byproducts.Maintain a strict inert atmosphere throughout the reaction.
Elimination Reactions The acetylide anion is a strong base and can cause elimination reactions if the electrophile has leaving groups on secondary or tertiary carbons.[8]While not directly applicable to ethyl chloroformate, this is a consideration if alternative electrophiles are used.
Allenic Alcohol Formation In related reactions with propargyl halides and carbonyls, the formation of allenic alcohols can be a side reaction.[9]Careful control of reagents and reaction conditions is necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of the methyl analog and should be optimized for the ethyl ester.[3]

Step 1: Protection of Propargyl Alcohol (Formation of 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran)

  • To a stirred solution of propargyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.1 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Step 2: Grignard Reaction and Carboxylation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) under a nitrogen atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of ethyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation (ethylmagnesium bromide).

  • Once the Grignard reagent is formed, add a solution of 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture for 1-2 hours at room temperature.

  • In a separate flask, cool a solution of ethyl chloroformate (1.1 eq) in anhydrous THF to -20 °C.

  • Slowly add the prepared Grignard reagent to the ethyl chloroformate solution via cannula, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at low temperature for 1 hour and then allow it to warm to room temperature overnight.

Step 3: Deprotection and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • To the crude product, add methanol and a catalytic amount of a strong acid resin (e.g., Dowex 50).

  • Stir the mixture at room temperature until deprotection is complete (monitor by TLC).

  • Filter off the resin and concentrate the filtrate.

  • Purify the final product by vacuum distillation to obtain this compound.

Visualizations

Reaction_Workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Formation & Carboxylation cluster_deprotection Step 3: Deprotection & Purification Propargyl_Alcohol Propargyl Alcohol DHP DHP, PPTS Propargyl_Alcohol->DHP Protected_Alkyne Protected Propargyl Alcohol DHP->Protected_Alkyne Mg_EtBr Mg, EtBr in THF Protected_Alkyne->Mg_EtBr Grignard_Reagent Propargyl Grignard Reagent Mg_EtBr->Grignard_Reagent Ethyl_Chloroformate Ethyl Chloroformate in THF (-20°C) Grignard_Reagent->Ethyl_Chloroformate Nucleophilic Acyl Substitution Protected_Ester Protected This compound Ethyl_Chloroformate->Protected_Ester Acid_MeOH Acidic Workup (e.g., Dowex 50/MeOH) Protected_Ester->Acid_MeOH Final_Product This compound Acid_MeOH->Final_Product Purification Vacuum Distillation Final_Product->Purification Final_Product_Pure Pure Product Purification->Final_Product_Pure

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart Start Low Yield of This compound Check_Grignard Check Grignard Reagent Formation (e.g., Gilman Test) Start->Check_Grignard Grignard_OK Grignard Formed? Check_Grignard->Grignard_OK No_Grignard Troubleshoot Grignard Formation: - Use anhydrous conditions - Check Mg quality Grignard_OK->No_Grignard No Check_Protection Is Hydroxyl Group Protected? Grignard_OK->Check_Protection Yes Protection_OK Protection Confirmed? Check_Protection->Protection_OK No_Protection Protect Hydroxyl Group (e.g., THP ether) Protection_OK->No_Protection No Check_Reaction_Conditions Review Reaction Conditions: - Temperature control - Stirring efficiency - Reagent quality Protection_OK->Check_Reaction_Conditions Yes Analyze_Byproducts Analyze Byproducts (GC-MS, NMR): - Homocoupling? - Carbonate formation? Check_Reaction_Conditions->Analyze_Byproducts Optimize_Purification Optimize Purification: - Distillation pressure - Column chromatography Analyze_Byproducts->Optimize_Purification

Caption: Troubleshooting flowchart for low yield synthesis.

References

Technical Support Center: Identification of Impurities in Ethyl 4-hydroxybut-2-ynoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Ethyl 4-hydroxybut-2-ynoate. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the HPLC-based identification and quantification of impurities. This guide moves beyond simple protocols to explain the scientific reasoning behind each step, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding method development and impurity characterization, providing the core knowledge needed to establish a successful analytical strategy.

Q1: What are the potential process-related and degradation impurities of this compound?

A1: Understanding potential impurities is the first step in developing a specific and stability-indicating HPLC method. Impurities can arise from the synthetic route or from the degradation of the active substance under storage or stress conditions.[1][2]

  • Process-Related Impurities: These are byproducts or unreacted starting materials from the synthesis process. A common synthesis involves the reaction of propargyl alcohol with a source of the ethyl carboxylate group.[3] Potential impurities from this route are outlined in Table 2.

  • Degradation Impurities: this compound contains an ester, a primary alcohol, and an alkyne functional group, which are susceptible to specific degradation pathways.

    • Hydrolysis: The ethyl ester can hydrolyze under acidic or basic conditions to form 4-hydroxybut-2-ynoic acid.

    • Oxidation: The primary alcohol can be oxidized. The triple bond may also be susceptible to oxidative cleavage.

    • Polymerization: Under certain conditions, such as exposure to light or heat, acetylenic compounds can polymerize.[4]

A forced degradation study is essential to experimentally identify the likely degradation products and ensure the analytical method can separate them from the main compound.[5][6]

Q2: How do I develop a robust reversed-phase HPLC method for impurity profiling of this compound?

A2: this compound is a small, polar molecule, which guides the initial choices for method development.[7][8] A reversed-phase method is typically the most suitable approach.[9][10]

Step 1: Column Selection A C18 (ODS) column is the conventional first choice for reversed-phase chromatography, offering a good balance of hydrophobicity for retaining a wide range of compounds.[7] For this polar analyte, a column with high surface area and dense bonding is recommended to enhance retention. If retention on a standard C18 is insufficient, consider a polar-embedded or polar-endcapped C18 column.

Step 2: Mobile Phase Selection

  • Solvents: Start with a simple mobile phase of Water and Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better peak shapes and lower backpressure.

  • pH and Buffering: The molecule lacks strongly acidic or basic functional groups, but controlling pH is crucial for method robustness and to suppress the ionization of any acidic silanol groups on the column packing, which can cause peak tailing.[11] Adding 0.1% formic acid or acetic acid to the mobile phase (both aqueous and organic components) is a standard practice to achieve a pH between 2.5 and 3.5, ensuring sharp, symmetrical peaks.[11]

  • Gradient vs. Isocratic: For impurity analysis, a gradient elution is almost always necessary. It allows for the elution of impurities with a wide range of polarities within a reasonable timeframe, from early-eluting polar degradants to late-eluting non-polar byproducts. A good starting point is a shallow gradient from 5% to 95% organic solvent over 20-30 minutes.

Step 3: Detector Selection and Wavelength The conjugated system (alkyne and carbonyl group) in this compound allows for UV detection. The optimal wavelength for detection (λmax) should be determined using a photodiode array (PDA) detector to scan the UV spectrum of the main peak. For α,β-unsaturated esters, this is typically in the low UV range, around 210-230 nm. Monitoring at a low wavelength ensures high sensitivity for both the active compound and potential impurities which may lack a strong chromophore.

A summary of recommended starting parameters is provided in Table 1 .

Q3: What are the essential parameters for validating an HPLC impurity method according to ICH Q2(R1) guidelines?

A3: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12][13] For an impurity quantification method, the International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard.[14][15] The key validation characteristics include:

  • Specificity: This is the most critical parameter for an impurity method. You must demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically proven through forced degradation studies and, if available, spiking the sample with known impurities to show baseline resolution.[1][16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of an impurity that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be determined with acceptable precision and accuracy. These are crucial for controlling trace-level impurities.

  • Linearity & Range: The method must provide results that are directly proportional to the concentration of the impurity over a specified range (e.g., from LOQ to 120% of the specification limit).

  • Accuracy: This is the closeness of the test results to the true value. It is typically determined by analyzing a sample spiked with known amounts of the impurities.

  • Precision: This measures the degree of scatter between a series of measurements. It includes repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate, column temperature), providing an indication of its reliability during normal usage.[17]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q1: Why is my main peak (or an impurity peak) showing significant tailing or fronting?

A1: Poor peak shape compromises integration accuracy and resolution. Tailing is the most common issue.[11][18]

  • Peak Tailing (Asymmetry > 1.2):

    • Cause: Secondary interactions between the analyte and the stationary phase are the primary cause. For polar compounds like this, interactions with exposed, acidic silanol groups on the silica packing are common.[11]

    • Solution 1 (Mobile Phase): Decrease the mobile phase pH to 2.5-3.0 with an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of silanol groups, minimizing the unwanted ionic interactions.[11]

    • Solution 2 (Column): Use a high-purity, modern column that is fully end-capped. End-capping "shields" the residual silanol groups. If tailing persists, especially for basic impurities, a column with a different chemistry may be needed.

    • Solution 3 (System): Extra-column dead volume (e.g., from using tubing with too large an internal diameter) can contribute to peak broadening and tailing. Ensure all connections are made correctly with minimal tubing length.

  • Peak Fronting (Asymmetry < 0.8):

    • Cause 1 (Overload): Injecting too much sample can saturate the column, leading to a fronting peak.[18][19] This is common for the main peak in an impurity analysis.

    • Solution: Reduce the injection volume or dilute the sample.

    • Cause 2 (Sample Solvent): If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% ACN), it can cause the peak to distort and front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

Q2: My retention times are drifting and inconsistent between injections. What are the causes and solutions?

A2: Stable retention times are critical for reliable peak identification. Fluctuations point to problems with the system or mobile phase.[19][20]

  • Cause 1 (Column Equilibration): The column is not fully equilibrated with the initial mobile phase conditions before injection. This is common in gradient methods.

  • Solution: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase before the first injection and that the post-run equilibration time is sufficient between injections.

  • Cause 2 (Mobile Phase): The mobile phase composition is changing. This can happen if one of the solvent reservoirs is running low or if volatile components (like TFA or ammonia) are evaporating over time.

  • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. Ensure the online degasser is functioning correctly.

  • Cause 3 (Temperature): The column temperature is fluctuating. A change of just 1°C can alter retention times by 1-2%.

  • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to overcome room temperature variations.[19]

  • Cause 4 (Pump Issues): The HPLC pump is not delivering a consistent flow rate or mobile phase composition. This could be due to air bubbles, worn pump seals, or faulty check valves.[20]

  • Solution: Purge the pump to remove air bubbles. Check for leaks around the pump head. If the problem persists, perform routine maintenance and replace seals or check valves as needed.

Q3: I am observing unexpected "ghost" peaks in my chromatogram, especially in the blank runs. How do I eliminate them?

A3: Ghost peaks are spurious peaks that do not originate from the injected sample.[11][18]

  • Cause 1 (Carryover): Residue from a previous, more concentrated sample is retained in the injector or on the column and elutes in a subsequent run.

  • Solution: Implement a robust needle wash protocol in the autosampler settings, using a strong solvent. Inject blanks after high-concentration samples to confirm the system is clean.

  • Cause 2 (Contamination): Impurities in the mobile phase solvents, water, or additives can concentrate on the column during equilibration and elute as sharp peaks during the gradient.

  • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared, high-quality water (e.g., 18.2 MΩ·cm). Filter all mobile phases before use.[18]

  • Cause 3 (Late Elution): An impurity from a previous injection was strongly retained and is only now eluting in a later chromatogram.

  • Solution: Add a high-organic flush step (e.g., hold at 95-100% ACN) at the end of your gradient for several minutes to wash off any strongly retained compounds before re-equilibrating.

Q4: The resolution between this compound and a critical impurity is poor (<1.5). How can I improve it?

A4: Achieving adequate resolution is the primary goal of the separation.

  • Solution 1 (Optimize Gradient): For closely eluting peaks, a shallower gradient slope provides more time for the separation to occur. Decrease the rate of change of the organic solvent percentage per minute in the region where the critical pair elutes.

  • Solution 2 (Change Organic Solvent): If optimizing the gradient isn't enough, changing the organic modifier can alter selectivity. If you are using acetonitrile, try substituting it with methanol (or vice versa). These solvents have different chemical properties and interact differently with the analyte and stationary phase, which can change the elution order and improve resolution.[21]

  • Solution 3 (Change pH): If any of the impurities have ionizable groups, even weakly, a small change in mobile phase pH can significantly impact their retention and improve separation.

  • Solution 4 (Change Stationary Phase): If the above steps fail, the selectivity of the column is insufficient. Switching to a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano phase) provides a different separation mechanism and is a powerful way to resolve difficult peak pairs.

Section 3: Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is a starting point and should be adapted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation of the active substance.[1]

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 4-8 hours. At desired time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1-4 hours. At desired time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4-8 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Store the solid material in an oven at 80°C for 24-48 hours. Also, store a stock solution at 60°C. Analyze at desired time points.

  • Photolytic Degradation: Expose the solid material and a stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines. Analyze alongside a dark control sample.[22]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC-PDA method. Check for peak purity of the main peak to ensure degradants are resolved.

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmGeneral purpose reversed-phase column suitable for polar compounds.[10]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure good peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 95% B in 25 min; Hold 5 min; Return to 5% B in 1 min; Equilibrate 9 minA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces backpressure.[19]
Detector PDA/UV at 215 nmLow wavelength for high sensitivity to the main compound and potential impurities.
Injection Vol. 5 µLA small volume to prevent column overload of the main peak.
Sample Diluent Acetonitrile / Water (50:50 v/v)A solvent that is compatible with the mobile phase and has good solvating power.
Table 2: Potential Impurities of this compound
Impurity NamePotential OriginStructure (if known)
Propargyl alcoholStarting MaterialHC≡CCH₂OH
Propiolic acidStarting Material/Side ProductHC≡CCOOH[23]
4-Hydroxybut-2-ynoic acidDegradation (Hydrolysis)HOCH₂C≡CCOOH
Diethyl acetylenedicarboxylateSide ProductEtOOC-C≡C-COOEt
Polymeric materialsDegradationHigh Molecular Weight Species
Ethyl 4-oxobutanoateSide Product/DegradationEtOOC-CH₂CH₂CHO
Table 3: Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary silanol interactions; Column contamination.Lower mobile phase pH to ~2.5-3.0; Use a high-purity, end-capped column.[11]
Peak Fronting Column overload; Sample solvent too strong.Dilute sample or reduce injection volume; Dissolve sample in initial mobile phase.[18][19]
Drifting RTs Poor column equilibration; Temperature fluctuation; Pump issues.Increase equilibration time; Use a column oven; Purge pump and check seals.[19][20]
Ghost Peaks Sample carryover; Contaminated mobile phase.Use strong needle wash; Use fresh, HPLC-grade solvents and filter.[11][18]
Poor Resolution Insufficient selectivity; Gradient too steep.Make gradient shallower; Change organic modifier (ACN ↔ MeOH); Change column.

Section 4: Visual Guides

Diagram 1: General Workflow for Impurity Identification

Workflow cluster_prep Preparation cluster_analysis Analysis & Identification Sample Sample Preparation (Dilution, Filtration) HPLC 1. HPLC-PDA Analysis Sample->HPLC Method HPLC Method Development Method->HPLC Detect 2. Peak Detection & Purity Assessment HPLC->Detect ID 3. Identification (LC-MS, NMR) Detect->ID Impurity > Threshold Report 4. Reporting & Specification Detect->Report All Peaks < Threshold ID->Report

Caption: Workflow for HPLC-based impurity analysis and identification.

Diagram 2: Troubleshooting Decision Tree for Peak Tailing

TailingTree Problem Problem: Peak Tailing Observed Cause1 Mobile Phase Issue? Problem->Cause1 Cause2 Column Issue? Problem->Cause2 Cause3 System Issue? Problem->Cause3 Sol1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Cause1->Sol1 pH too high? Sol2 Check for Contamination (Use fresh solvents) Cause1->Sol2 Solvents old? Sol3 Switch to High-Purity, End-capped Column Cause2->Sol3 Active silanols? Sol4 Flush or Replace Column Cause2->Sol4 Column is old/ contaminated? Sol5 Check for Dead Volume (Fittings, Tubing) Cause3->Sol5 All peaks tailing?

Caption: Decision tree for troubleshooting chromatographic peak tailing.

Section 5: References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. --INVALID-LINK--

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 12

  • uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. uHPLCs. 19

  • ACE. (n.d.). HPLC Troubleshooting Guide. ACE-HPLC. 11

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. 14

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma. 20

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. 13

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 15

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. 18

  • ICH. (n.d.). Quality Guidelines. ICH. 22

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. MilliporeSigma. --INVALID-LINK--

  • PharmaCores. (2025). HPLC analytical Method development: an overview. PharmaCores. 7

  • SciSpace. (n.d.). A review on method development by hplc. SciSpace. 9

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. 8

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res. 1

  • Organic Syntheses Procedure. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses. 3

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. 5

  • MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. 6

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. 2

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. 16

  • Sigma-Aldrich. (n.d.). Propiolic acid 95. MilliporeSigma. 23

  • Wikipedia. (n.d.). Propiolic acid. Wikipedia. 4

  • Benchchem. (2025). Purity Assessment of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Comparative Guide to Analytical Techniques. Benchchem. 10

  • Nam, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. 21

  • Singh, S., et al. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. PMC - NIH. 17

References

Technical Support Center: Ensuring the Stability of Ethyl 4-hydroxybut-2-ynoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-hydroxybut-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the stability of this compound in solution. As a bifunctional molecule containing a primary propargylic alcohol and an ethyl ester, this compound is susceptible to several degradation pathways. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a new peak in the HPLC analysis after a short period. What could be the cause?

A new peak in your HPLC chromatogram often indicates the formation of a degradation product. For this compound, the most common degradation pathways in solution are ester hydrolysis and oxidation of the primary alcohol. The specific product formed will depend on the storage and experimental conditions.

Q2: What are the ideal storage conditions for a stock solution of this compound?

For optimal stability, stock solutions should be stored at low temperatures, ideally between 2-8°C, and protected from light. It is also advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Q3: Which solvents are recommended for dissolving this compound?

Aprotic organic solvents such as acetonitrile, ethyl acetate, or dichloromethane are generally preferred for stock solutions. Protic solvents, especially alcohols in the presence of acid or base catalysts, can participate in transesterification reactions. Aqueous solutions should be prepared fresh and buffered to a slightly acidic to neutral pH (around 4-6) to minimize hydrolysis.

Troubleshooting Guide: Common Stability Issues and Solutions

Issue 1: Suspected Ester Hydrolysis

The ester functional group in this compound is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-hydroxybut-2-ynoic acid and ethanol.[1][2][3][4][5][6] Basic conditions, in particular, lead to a rapid and irreversible hydrolysis known as saponification.[3][7]

Symptoms:

  • Appearance of a more polar peak in reverse-phase HPLC analysis, corresponding to the carboxylic acid.

  • A decrease in the pH of an unbuffered aqueous solution over time.

  • Loss of assay of the parent compound.

Causality and Troubleshooting:

  • Acidic Conditions: Trace amounts of acid can catalyze the reversible hydrolysis of the ester.[2][3] Ensure all glassware is free of acidic residues. If the experimental protocol requires acidic conditions, the reaction should be conducted at low temperatures and for the shortest possible duration.

  • Basic Conditions: Basic conditions dramatically accelerate ester hydrolysis.[8] Avoid basic media (pH > 7) for storage or in your experimental setup unless the reaction chemistry requires it. Use of basic reagents should be carefully controlled.

  • Water Content: The presence of water is necessary for hydrolysis.[1] Use anhydrous solvents for preparing stock solutions and minimize exposure to atmospheric moisture.

Issue 2: Oxidation of the Primary Alcohol

The primary propargylic alcohol in this compound can be oxidized to the corresponding aldehyde (Ethyl 4-oxobut-2-ynoate) or further to the carboxylic acid.[1][9][10][11] This is often mediated by dissolved oxygen, trace metal contaminants, or exposure to light.

Symptoms:

  • Appearance of a new, less polar peak (the aldehyde) in reverse-phase HPLC.

  • A yellowing of the solution may indicate the formation of conjugated unsaturated systems.

  • Incompatibility with certain metal-containing reagents.

Causality and Troubleshooting:

  • Atmospheric Oxygen: Solutions left open to the air are at risk of oxidation.

    • Solution: Degas solvents before use by sparging with an inert gas like argon or nitrogen. Store solutions under an inert atmosphere.

  • Light Exposure: Photochemical reactions can promote the formation of radical species that initiate oxidation.[12]

    • Solution: Store solutions in amber vials or protect clear vials from light by wrapping them in aluminum foil.

  • Metal Contamination: Trace metals can catalyze oxidation reactions.

    • Solution: Use high-purity solvents and reagents. If metal catalysis is suspected, the addition of a chelating agent like EDTA may be beneficial, provided it does not interfere with the intended experiment.

Issue 3: Potential Intramolecular Cyclization

In the presence of certain catalysts, particularly transition metals like gold(I), γ-hydroxyalkynes can undergo intramolecular cyclization to form furanone derivatives.[9][10] While less common under standard laboratory conditions, this pathway should be considered if using metal-based reagents.

Symptoms:

  • Formation of an unexpected, isomeric product peak in LC-MS analysis.

  • Complete consumption of starting material with the appearance of a new major product when using specific metal catalysts.

Causality and Troubleshooting:

  • Metal Catalysis: Cationic gold and other transition metals are known to catalyze this transformation.

    • Solution: Be aware of this potential side reaction when designing syntheses involving metal catalysts. If cyclization is not the desired outcome, alternative synthetic routes or catalysts should be explored.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

DegradationPathways main This compound hydrolysis_prod 4-Hydroxybut-2-ynoic Acid + Ethanol main->hydrolysis_prod Hydrolysis (H₂O, H⁺ or OH⁻) oxidation_prod Ethyl 4-oxobut-2-ynoate main->oxidation_prod Oxidation ([O]) cyclization_prod Furanone Derivative main->cyclization_prod Intramolecular Cyclization (e.g., Au(I) catalyst)

Caption: Primary degradation pathways of this compound.

Recommended Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions of this compound to ensure maximum stability.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as acetonitrile or ethyl acetate.

  • Degassing: Before use, degas the solvent by sparging with a gentle stream of an inert gas (argon or nitrogen) for 15-20 minutes.

  • Preparation: In a clean, dry vial under an inert atmosphere, accurately weigh the desired amount of this compound. Add the degassed solvent to achieve the target concentration.

  • Storage:

    • Store the stock solution in an amber glass vial with a PTFE-lined cap.

    • For long-term storage, flush the headspace of the vial with an inert gas before sealing.

    • Store at 2-8°C. Do not freeze aqueous solutions.

    • If possible, prepare smaller aliquots to avoid repeated warming and cooling of the entire stock.

Protocol 2: Monitoring Stability by HPLC

A general reverse-phase HPLC method can be used to monitor the stability of this compound and detect the formation of its primary degradation products.

Table 1: Suggested HPLC Method Parameters

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 2 µL

Note: This is a starting method and may require optimization for your specific application and equipment.

Workflow for Stability Monitoring:

StabilityMonitoring cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep Prepare solution of Ethyl 4-hydroxybut-2-ynoate t0 Analyze 'Time 0' sample prep->t0 storage Store aliquots under defined conditions (e.g., temp, light, pH) prep->storage compare Compare chromatograms to 'Time 0' sample t0->compare tp Analyze aliquots at specified time points storage->tp tp->compare quantify Quantify parent compound and degradation products compare->quantify

Caption: Workflow for monitoring the stability of this compound.

Summary of Stability Factors

Table 2: Key Factors Influencing the Stability of this compound in Solution

FactorCondition to AvoidRecommended Practice
pH Strongly acidic (pH < 4) and especially basic (pH > 7) conditions.[8][13][14][15]Maintain solutions at a slightly acidic to neutral pH (4-6). Use buffered solutions for aqueous experiments when possible.
Temperature Elevated temperatures, repeated freeze-thaw cycles.Store solutions at 2-8°C. Prepare aliquots for single use to avoid temperature fluctuations.
Atmosphere Presence of oxygen.Use degassed solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen).
Light Exposure to direct sunlight or UV light.Store in amber vials or protect from light.
Solvent Protic solvents (if transesterification is a concern), presence of water.Use high-purity, anhydrous aprotic solvents for stock solutions. Prepare aqueous solutions fresh before use.[16][17][18]
Contaminants Trace metals, acidic or basic residues.Use high-purity reagents and solvents. Ensure glassware is thoroughly cleaned and dried.

By understanding the inherent reactivity of this compound and implementing these handling and storage procedures, researchers can significantly improve the stability of their solutions, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Catalyst Removal from Ethyl 4-hydroxybut-2-ynoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 4-hydroxybut-2-ynoate and related propiolate esters. The synthesis of this key intermediate often relies on transition metal catalysis, most commonly employing palladium or copper complexes. While essential for the reaction, residual metal catalysts can compromise downstream processes, biological assays, and the safety profile of the final active pharmaceutical ingredient (API).[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the crucial catalyst removal step. Our approach is grounded in explaining the why behind each technique, empowering you to make informed decisions for efficient and complete purification.

Frequently Asked Questions (FAQs)

Q1: I'm starting my purification. Which catalyst removal method is the best?

A1: The optimal method depends on several factors: the catalyst used (palladium or copper), the scale of your reaction, the properties of your product (solubility, stability), and the required level of purity (e.g., ppm levels for APIs). For a quick selection, consider this:

  • For small-scale, initial purification: Simple filtration through Celite® or silica gel can remove heterogeneous or precipitated catalysts.[2]

  • For homogeneous catalysts: Liquid-liquid extraction with a chelating agent is often a good starting point, especially for copper.[3][4]

  • For stringent purity requirements: Solid-phase scavenger resins offer high selectivity and can reduce catalyst levels to very low ppm.[3][5]

Q2: My organic product has a persistent blue or green tint after an initial workup. What does this indicate?

A2: A persistent blue or green color is a strong indicator of residual copper contamination.[3] This often occurs when the product itself, or byproducts in the mixture, can chelate copper ions, making them difficult to remove with simple aqueous washes. You will need to employ a more robust removal strategy, such as washing with a strong chelating agent like EDTA or using a copper scavenger resin.[3][4]

Q3: How do I know when all the catalyst has been removed? What are the acceptable limits?

A3: For pharmaceutical applications, regulatory bodies like the International Conference on Harmonisation (ICH) have stringent guidelines for residual metals, often in the low parts-per-million (ppm) range (e.g., 10 mg/kg or 10 ppm for palladium).[1]

  • Qualitative Check: For copper, the disappearance of the characteristic blue/green color is a good first sign. For palladium, a color change from dark red/black to colorless can indicate removal.[5]

  • Quantitative Analysis: The gold standard for accurate quantification is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).[6][7] For rapid, in-lab process monitoring, colorimetric or fluorimetric assays can provide quick estimations of palladium levels.[6][7][8]

Q4: Can I use activated carbon to remove palladium catalyst?

A4: Yes, activated carbon is an effective and economical method for removing palladium residues.[9][10] It works by adsorbing the metal onto its porous surface. It is particularly useful as it can often be used to simultaneously decolorize the solution and remove the catalyst.[9] However, it's important to screen different grades of activated carbon and test for potential adsorption of your desired product.

Troubleshooting Guide: Palladium (Pd) Catalyst Removal

Palladium catalysts are workhorses in C-C bond formation (e.g., Sonogashira, Heck couplings), which may be used in syntheses involving this compound.[5][11] However, their removal can be challenging.

Issue 1: Standard workup (filtration/extraction) is ineffective; palladium remains in the product.

  • Potential Cause: The palladium may exist in a colloidal form ("palladium black") that is too fine to be removed by simple filtration or may be strongly coordinated to your product or phosphine ligands.[2]

  • Troubleshooting Strategy: Scavenger Resins & Adsorbents

    • Rationale: Scavenger resins are functionalized solid supports (e.g., silica or polystyrene) with groups that have a high affinity for metals, such as thiols, amines, or phosphines.[3][5] They selectively bind the palladium, which can then be easily filtered off.

    • Recommended Action:

      • Choose a scavenger resin appropriate for your solvent system and the expected palladium species. Thiol-based scavengers are broadly effective.

      • Stir the crude reaction mixture (dissolved in a suitable solvent like acetonitrile or ethyl acetate) with the scavenger resin. Over 98% of palladium can be removed within a couple of hours.[5]

      • Filter the mixture to remove the resin, wash the resin with fresh solvent, and combine the filtrates.

      • Analyze the filtrate for residual palladium using a suitable analytical technique.[10]

Issue 2: My product is degrading or showing significant loss during silica gel column chromatography.

  • Potential Cause: this compound contains multiple functional groups (ester, alkyne, alcohol) that might be sensitive to the acidic nature of standard silica gel. The product may stick irreversibly to the column or decompose.

  • Troubleshooting Strategy: Non-Chromatographic Purification

    • Rationale: Avoids prolonged contact with a stationary phase. The goal is to remove the solid/precipitated catalyst without subjecting the product to harsh chromatographic conditions.

    • Recommended Action: Filtration through an Inert Pad

      • Dilute the reaction mixture with a solvent in which your product is soluble but the catalyst is less so (e.g., dichloromethane or ethyl acetate).

      • Prepare a short pad (1-2 cm thick) of an inert filter aid like Celite® in a sintered glass funnel.[2]

      • Pass the diluted reaction mixture through the Celite® pad, which will trap insoluble inorganic salts and precipitated metals.[2]

      • Wash the pad thoroughly with the same solvent to ensure complete recovery of your product.

      • The combined filtrate contains your crude product, now free of heterogeneous catalyst particles.

Troubleshooting Guide: Copper (Cu) Catalyst Removal

Copper catalysts are frequently used in alkyne-azide cycloadditions ("click chemistry") and other coupling reactions.[12] Their removal is critical, especially as copper can interfere with subsequent reactions.

Issue: After several water washes, the organic layer remains blue/green.

  • Potential Cause: Your product, this compound, or other nitrogen-containing compounds in the mixture may act as strong chelating ligands for copper, forming a stable complex that is soluble in the organic phase.[3]

  • Troubleshooting Strategy: Enhanced Aqueous Extraction

    • Rationale: A simple water wash is not sufficient to break the strong coordination between the product and the copper ion. A stronger chelating agent is needed in the aqueous phase to "pull" the copper out of the organic layer.

    • Recommended Action: EDTA or Ammonia Wash

      • EDTA Wash: Wash the organic layer with a 0.1 M solution of ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH (adjust to ~pH 8 with sodium bicarbonate). EDTA is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper.[4][13][14] Repeat the wash until the aqueous layer is no longer colored.

      • Ammonia Wash: Alternatively, wash with a dilute aqueous ammonia or ammonium chloride solution. Ammonia forms a deep blue tetraamminecopper(II) complex which is highly water-soluble.[4] Be cautious if your product is sensitive to basic or acidic conditions.[4]

Protocols & Data

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger Resin

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., 10-20 mL of THF or EtOAc per gram of product).

  • Scavenger Addition: Add the thiol scavenger resin (typically 3-5 equivalents relative to the initial catalyst loading).

  • Agitation: Stir the suspension at room temperature for 2-24 hours. Reaction progress can be monitored by taking small aliquots and analyzing for residual palladium.

  • Filtration: Filter the mixture through a sintered funnel or a cotton plug to remove the resin beads.

  • Washing: Wash the collected resin with 2-3 portions of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Copper Removal using an Aqueous EDTA Wash

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the solution to a separatory funnel and wash with one volume of a 0.1 M aqueous EDTA solution (pH adjusted to ~8).

  • Observation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will likely be blue. Drain the aqueous layer.

  • Repeat: Repeat the EDTA wash until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with one volume of water, followed by one volume of brine to remove residual EDTA and water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Data Tables

Table 1: Comparison of Common Catalyst Removal Methods

MethodTarget CatalystProsConsBest For
Filtration (Celite®/Silica) Pd, CuSimple, fast, inexpensive.[2][3]Only removes insoluble/precipitated metal.Initial cleanup of heterogeneous catalysts.
Aqueous Wash (Chelators) CuEffective for copper, scalable.[4]Can cause emulsions; less effective for Pd.Removing copper from organic solutions.
Activated Carbon PdLow cost, high surface area, removes color.[9]Can adsorb the product; variable performance.Polishing step for palladium removal.
Scavenger Resins Pd, CuHigh selectivity, very low residual levels.[3][5]Higher cost, may require longer reaction times.Final purification for APIs and sensitive applications.
Column Chromatography Pd, CuCan remove multiple impurities at once.Product loss/degradation, solvent intensive.[2]When other impurities besides the catalyst must be removed.

Table 2: Overview of Analytical Techniques for Residual Metal Detection

TechniquePrincipleDetection LimitThroughputNotes
ICP-MS/OES Atomic emission/mass spectrometryppb - pptLowGold standard for regulatory submissions; requires sample digestion.[6][7]
X-Ray Fluorescence (XRF) X-ray emission from excited atomsLow ppmHighRapid, non-destructive method suitable for solid samples.[1]
Colorimetric/Fluorimetric Assays Catalyst-induced color/fluorescence changeLow ppm - high ppbHighExcellent for rapid, in-process checks and screening scavenger efficiency.[6][7][8]

Process Diagrams

Catalyst_Removal_Workflow cluster_prep Preparation cluster_removal Removal Step cluster_analysis Analysis & Final Product raw_product Crude Reaction Mixture removal_method Apply Removal Method (e.g., Scavenger, Wash, Filtration) raw_product->removal_method filtration Filter / Separate Phases removal_method->filtration analysis Analyze for Residual Metal (e.g., ICP-MS, Colorimetric Assay) filtration->analysis purified_product Purified Product analysis->purified_product < 10 ppm reprocess Reprocess if Limits Exceeded analysis->reprocess > 10 ppm reprocess->removal_method

Caption: General workflow for catalyst removal and analysis.

Decision_Tree start Start: Crude Product catalyst_type What is the catalyst? start->catalyst_type pd_path Palladium catalyst_type->pd_path Pd cu_path Copper catalyst_type->cu_path Cu pd_state Is Pd soluble or precipitated? pd_path->pd_state pd_precipitated Filtration through Celite® pd_state->pd_precipitated Precipitated pd_soluble Use Scavenger Resin or Activated Carbon pd_state->pd_soluble Soluble end_node Analyze Purity (ICP-MS) pd_precipitated->end_node pd_soluble->end_node cu_color Is product colored (blue/green)? cu_path->cu_color cu_colored Wash with EDTA or Ammonia Solution cu_color->cu_colored Yes cu_not_colored Start with Aqueous Wash, then try Scavenger cu_color->cu_not_colored No cu_colored->end_node cu_not_colored->end_node

Caption: Decision tree for selecting a catalyst removal method.

References

Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxybut-2-ynoate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of post-reaction work-up for this versatile building block. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure robust and reproducible outcomes.

Introduction to Work-up Challenges

This compound is a bifunctional molecule, possessing a polar hydroxyl group and a moderately polar ethyl ester linked by a reactive alkyne backbone. This combination of functional groups presents specific challenges during aqueous work-ups. The primary goal of the work-up is to efficiently separate the desired product from unreacted starting materials, reagents, catalysts, and byproducts. The polarity of this compound and its derivatives can lead to issues such as poor extraction efficiency, emulsion formation, and potential side reactions under acidic or basic conditions. This guide will address these challenges systematically.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the work-up of reactions involving this compound and its products.

Issue 1: Low Recovery of Product After Extraction

Question: I've completed my reaction and after performing a standard aqueous work-up with ethyl acetate and water, the yield of my desired product containing the 4-hydroxybut-2-ynoate moiety is significantly lower than expected based on TLC/LC-MS analysis of the crude reaction mixture. What is happening?

Answer: This is a frequent issue stemming from the polarity of the hydroxymoiety, which imparts significant water solubility to the molecule. During a standard liquid-liquid extraction, a substantial amount of your product may be partitioning into the aqueous layer instead of the organic layer.

Causality and Solution:

  • Insufficient Salting-Out: The high polarity of the hydroxyl group leads to favorable interactions with water. To decrease the solubility of your product in the aqueous phase, use a saturated brine (sodium chloride solution) for your washes instead of deionized water.[1][2] The high concentration of salt in the aqueous layer disrupts the hydration shell around your polar product, effectively "pushing" it into the organic phase.

  • Inappropriate Extraction Solvent: While ethyl acetate is a common choice, for highly polar products, it may not be the most effective. Consider using a more polar extraction solvent that is still immiscible with water, such as 1-butanol.[2][3] Alternatively, performing multiple extractions (at least 3-5) with fresh portions of your organic solvent can improve recovery.[4]

  • Back-Extraction: After the initial separation, it is good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Protocol: Enhanced Extraction for Polar Products

  • Quench the reaction as required (e.g., with saturated aqueous ammonium chloride for organometallic reagents).

  • If the reaction solvent is miscible with water (e.g., THF, acetonitrile), remove it under reduced pressure.

  • Dilute the residue with the primary extraction solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and add saturated brine.

  • Shake the funnel vigorously, venting frequently, and allow the layers to separate.

  • Drain the aqueous layer and set it aside.

  • Wash the organic layer sequentially with appropriate aqueous solutions (e.g., dilute acid, bicarbonate, then brine) to remove impurities.

  • Combine all aqueous layers and back-extract at least once with a fresh portion of the organic solvent.

  • Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[5]

Issue 2: Persistent Emulsion Formation

Question: During my aqueous work-up, I'm observing a thick, stable emulsion at the interface between the organic and aqueous layers that won't separate even after extended periods. How can I break this emulsion?

Answer: Emulsions are common when dealing with polar molecules that can act as surfactants, or when fine particulate matter is present. They are stabilized by lowering the interfacial tension between the two immiscible liquids.

Causality and Solution:

  • High Polarity and Surfactant-like Behavior: The amphiphilic nature of some products or byproducts can lead to emulsion formation.

  • Presence of Insoluble Byproducts: Finely divided solids, such as inorganic salts, can stabilize emulsions.

Troubleshooting Steps:

  • Add Brine: The first and simplest approach is to add a significant amount of saturated brine to the separatory funnel.[6] This increases the ionic strength of the aqueous phase, which can destabilize the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

  • Filtration: If insoluble solids are suspected, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.

  • Solvent Addition: Adding a small amount of a different solvent (e.g., a small volume of methanol if compatible, or more of the primary organic solvent) can sometimes alter the phase properties sufficiently to resolve the emulsion.

  • Patience and Gravity: Allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can sometimes lead to separation.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to acidic or basic work-up conditions?

A1: Caution is advised. While the ester can tolerate mildly acidic (e.g., dilute HCl, saturated NH₄Cl) and mildly basic (e.g., saturated NaHCO₃) washes, strong acids or bases can promote side reactions. Strong bases can lead to hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7] Furthermore, under certain conditions, intramolecular cyclization to form a lactone could be possible, although this typically requires heating.[8] It is recommended to perform washes at cool temperatures (e.g., with an ice bath) and to minimize contact time with acidic or basic solutions.

Q2: My reaction was performed in a water-miscible solvent like THF or DMF. How should I adapt my work-up?

A2: For water-miscible solvents, a direct aqueous wash is not feasible. The standard procedure is to first remove the bulk of the reaction solvent using a rotary evaporator.[6] The resulting residue can then be redissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and subjected to the standard aqueous work-up.[4] For high-boiling polar aprotic solvents like DMF or DMSO, which are difficult to remove completely, a common technique is to dilute the reaction mixture with a large volume of water and then perform multiple extractions with a less polar solvent like diethyl ether.[9]

Q3: What is the best way to dry the organic layer after extraction?

A3: The most common drying agents are anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄).[5] MgSO₄ is a faster and more efficient drying agent but can be slightly acidic, which may be a concern for highly sensitive substrates. Na₂SO₄ is neutral and has a high capacity but works more slowly. A typical procedure is to add the drying agent to the organic solution until it no longer clumps together and flows freely, indicating that all the water has been absorbed.[5] Afterwards, the drying agent is removed by gravity or suction filtration.

Q4: I need to remove a catalyst (e.g., a copper salt) from my reaction. How can I do this during the work-up?

A4: For the removal of copper salts, a common and effective method is to wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] The ammonia can form a water-soluble complex with the copper ions, effectively sequestering them into the aqueous phase. Repeated washes may be necessary until the blue color of the copper complex is no longer visible in the aqueous layer.

Visualizing the Work-up Workflow

A logical workflow is critical for a successful work-up. The following diagram illustrates a typical decision-making process for extracting a product like those derived from this compound.

Workup_Workflow Start Reaction Mixture Quench Quench Reaction (e.g., sat. NH4Cl) Start->Quench Solvent_Check Is Reaction Solvent Water-Miscible? Quench->Solvent_Check Rotovap Remove Solvent (Rotary Evaporator) Solvent_Check->Rotovap Yes Dilute Dilute with Extraction Solvent (e.g., EtOAc) Solvent_Check->Dilute No Rotovap->Dilute Extraction Liquid-Liquid Extraction (vs. Saturated Brine) Dilute->Extraction Emulsion Emulsion Forms? Extraction->Emulsion Separate Separate Layers Aqueous_Layer Aqueous Layer Separate->Aqueous_Layer Organic_Layer Organic Layer Separate->Organic_Layer Back_Extract Back-Extract Aqueous Layer with Fresh Solvent Aqueous_Layer->Back_Extract Wash Wash Organic Layer (Acid/Base/Brine as needed) Organic_Layer->Wash Combine_Organic Combine Organic Layers Back_Extract->Combine_Organic Dry Dry with Na2SO4 or MgSO4 Combine_Organic->Dry Wash->Combine_Organic Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product Crude Product Concentrate->Product Emulsion->Separate No Break_Emulsion Break Emulsion (Add Brine, Filter, etc.) Emulsion->Break_Emulsion Yes Break_Emulsion->Separate

Caption: Decision workflow for a standard aqueous work-up procedure.

Quantitative Data Summary

For effective extraction, the choice of solvent is paramount. The following table provides a qualitative comparison of common solvents for extracting polar, hydroxyl-containing compounds.

SolventPolarityWater MiscibilityExtraction Efficiency for Polar AnalytesNotes
Diethyl Ether LowLowModerateCan be less effective for highly polar compounds.[4]
Ethyl Acetate MediumLowGoodA good first choice for many systems.[4][10]
Dichloromethane MediumLowGoodEffective, but denser than water. Environmental concerns exist.[4]
1-Butanol HighModerateExcellentHighly effective for polar molecules but can be difficult to remove.[3]

Safety First

Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][11][12] Acetylenic compounds can be energetic and should be handled with care.[13] Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before commencing work.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxybut-2-ynoate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and troubleshooting solutions to facilitate a successful and scalable synthesis.

Overview of Synthetic Strategy

This compound is a valuable building block in organic synthesis. A common and effective method for its preparation involves the dilithiation of propargyl alcohol followed by carboxylation with ethyl chloroformate. This route is advantageous due to the ready availability of starting materials.

The overall transformation is as follows:

Propargyl Alcohol → this compound

The reaction proceeds via a dilithiated intermediate, which is highly reactive. Careful control of reaction conditions, particularly temperature, is paramount for achieving high yield and purity, especially during scale-up.

Reaction Mechanism Diagram

The reaction involves a two-step deprotonation of propargyl alcohol using a strong base like n-butyllithium (n-BuLi), followed by nucleophilic attack on ethyl chloroformate.

G cluster_deprotonation Step 1 & 2: Deprotonation cluster_carboxylation Step 3: Carboxylation Propargyl Propargyl Alcohol (HC≡CCH₂OH) MonoLithio Mono-lithiated Intermediate (HC≡CCH₂OLi) Propargyl->MonoLithio  1 eq. n-BuLi (Deprotonates -OH) DiLithio Di-lithiated Intermediate (LiC≡CCH₂OLi) MonoLithio->DiLithio  1 eq. n-BuLi (Deprotonates C≡C-H) EtChloro Ethyl Chloroformate (ClCO₂Et) DiLithio->EtChloro Nucleophilic Attack Product This compound (HOCH₂C≡CCO₂Et) EtChloro->Product  Forms Ester caption Reaction Mechanism Pathway

Caption: Reaction Mechanism Pathway

Detailed Experimental Protocol

This protocol is adapted for a laboratory scale (e.g., 1 mole) and includes considerations for scaling up.

Materials:

  • Propargyl alcohol (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (2.1 eq)

  • Ethyl chloroformate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel.

  • Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler).

Step-by-Step Procedure:
  • Reactor Setup: Assemble the reactor and dry all glassware thoroughly under vacuum with a heat gun or in an oven.[1] Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Initial Charge: Charge the reactor with anhydrous THF and propargyl alcohol (1.0 eq). Begin stirring and cool the solution to -78 °C.

  • First Deprotonation: Slowly add n-BuLi (1.05 eq) via the addition funnel, maintaining the internal temperature below -70 °C. A slight exotherm will be observed. Stir for 30 minutes at -78 °C after the addition is complete.

  • Second Deprotonation: Slowly add the second portion of n-BuLi (1.05 eq), again keeping the temperature below -70 °C. After addition, allow the reaction mixture to slowly warm to -20 °C over 1 hour. This forms the dilithiated species.

  • Carboxylation: Cool the reaction mixture back down to -78 °C. Add a solution of ethyl chloroformate (1.1 eq) in anhydrous THF dropwise, ensuring the temperature does not rise above -70 °C.

  • Quenching: After stirring for 1-2 hours at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution, while maintaining a low temperature. Caution: The quench is exothermic.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[2][3][4]

Overall Synthesis Workflow

G Setup Reactor Setup (Inert Atmosphere) Reaction Reaction (Deprotonation & Carboxylation) -78 °C Setup->Reaction Quench Quench (aq. NH₄Cl) Reaction->Quench Workup Aqueous Workup (Extraction & Washing) Quench->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final Pure Product Purification->Final caption Synthesis and Purification Workflow

Caption: Synthesis and Purification Workflow

Key Parameters for Scale-Up

Scaling this synthesis from the lab to a pilot or production scale requires careful consideration of several parameters.

ParameterLaboratory Scale (e.g., <1 L)Pilot/Production Scale (>10 L)Rationale & Key Considerations
Temperature Control Dry ice/acetone bathJacketed reactor with cryocooler/chillerThe dilithiation and carboxylation steps are highly exothermic. Maintaining a low and consistent temperature is critical to prevent side reactions and ensure safety. Poor heat dissipation on a larger scale can lead to runaway reactions.[5][6]
Reagent Addition Manual addition via dropping funnelMetering pump with controlled flow rateSlow, controlled addition of n-BuLi and ethyl chloroformate is essential to manage the exotherm. A pump ensures consistent addition rates, which is difficult to achieve manually on a large scale.
Mixing Efficiency Magnetic stirrerOverhead mechanical stirrer (various impeller designs)Efficient mixing is needed to dissipate heat and ensure homogeneity. Inadequate mixing can create local "hot spots," leading to decomposition of the organolithium reagent and reduced yield.[7]
Solvent Purity Anhydrous solvents from commercial suppliersRigorous drying procedures (e.g., molecular sieves, distillation)Water and other protic impurities will consume the n-BuLi, reducing the effective stoichiometry and yield.[8] THF can be deprotonated by n-BuLi at higher temperatures, so keeping reactions cold is crucial.[8]
Quenching Slow manual addition to flaskReverse addition (adding reaction mixture to quench solution)On a large scale, adding the quench solution to the highly basic and reactive mixture can be dangerous. A reverse quench is often safer as it ensures the organolithium is always the limiting reagent during neutralization.
Gas Evolution Vented to a bubblerConnected to a scrubber systemDeprotonation reactions with n-BuLi produce butane gas, which is flammable.[1][8] A proper off-gas management system is required for safety at scale.

Troubleshooting Guide

Q1: My reaction yield is very low. What are the likely causes?

  • A1: Inadequate Solvent/Reagent Purity: The most common cause is the presence of moisture or other protic impurities in your THF, propargyl alcohol, or ethyl chloroformate. These impurities consume the n-BuLi. Solution: Ensure all solvents are rigorously dried. Use freshly opened bottles of reagents or re-distill/dry them before use. Titrate your n-BuLi solution before use to confirm its molarity.

  • A2: Poor Temperature Control: If the temperature rises significantly during the n-BuLi or ethyl chloroformate addition, side reactions can occur, including the degradation of THF by n-BuLi.[8] Solution: Improve your cooling efficiency and slow down the addition rate. For larger scales, ensure your reactor's cooling system is adequate for the exotherm.

  • A3: Incorrect Stoichiometry: An insufficient amount of n-BuLi will result in incomplete dilithiation. Solution: Use a slight excess of n-BuLi (e.g., 2.1 equivalents) to compensate for any minor impurities and ensure complete reaction. Titrating the n-BuLi is the best practice.

Q2: I am observing the formation of significant byproducts during the reaction. What are they and how can I avoid them?

  • A1: Diethyl Carbonate: This can form if the ethyl chloroformate reacts with any residual ethanol or if it decomposes. Solution: Use high-purity ethyl chloroformate. Ensure the reaction is kept at a very low temperature during its addition.

  • A2: Butyl Adducts: n-BuLi can act as a nucleophile and add to the ethyl chloroformate or the product ester. Solution: This is typically a result of poor mixing or localized heating. Ensure efficient stirring and maintain a low temperature (-78 °C) during the carboxylation step.

  • A3: Polymeric Material: Complex side reactions can lead to polymers, especially if the reaction is allowed to warm up prematurely before quenching. Solution: Maintain strict temperature control throughout the process and ensure a rapid, efficient quench once the reaction is complete.

Q3: The work-up is difficult, and I'm getting emulsions. How can I improve the phase separation?

  • A1: Add Brine: During the washing steps, use saturated brine instead of deionized water. The increased ionic strength of the aqueous phase often helps to break up emulsions by "salting out" the organic components.

  • A2: Filtration: Sometimes, fine particulate matter (like lithium salts) can stabilize emulsions. Filtering the entire biphasic mixture through a pad of Celite® can help break the emulsion before separation.

  • A3: Change Solvent: If using diethyl ether, which has some water miscibility, switching to a less-soluble solvent like ethyl acetate or methyl tert-butyl ether (MTBE) for the extraction might improve phase separation.

Frequently Asked Questions (FAQs)

Q: Can I use a different base instead of n-butyllithium? A: While other strong bases like s-BuLi, t-BuLi, or lithium diisopropylamide (LDA) could also deprotonate the alcohol and alkyne, n-BuLi is often preferred due to its lower cost, reasonable reactivity, and the formation of gaseous butane as a byproduct, which is easily removed.[1][8] Using bulkier bases might affect the reaction rate and efficiency.

Q: Is it necessary to use THF as the solvent? A: THF is an excellent solvent for this reaction because it effectively solvates the lithium intermediates. Diethyl ether could be an alternative, but the lithium species are generally less soluble, which can be problematic on a larger scale. Hydrocarbon solvents like hexanes are not suitable on their own as they do not sufficiently solvate the intermediates.

Q: How stable is the final product, this compound? A: Propargyl alcohols and related esters can be sensitive to heat and strong acid or base. For long-term storage, it is best kept refrigerated under an inert atmosphere. During purification by distillation, it is crucial to use a high vacuum to keep the distillation temperature as low as possible to prevent decomposition.

Q: What are the primary safety concerns when running this reaction at scale? A: The primary hazard is the use of n-butyllithium, which is a pyrophoric reagent (ignites spontaneously in air) and reacts violently with water.[8] All transfers must be done under an inert atmosphere using syringe or cannula techniques.[1] The reaction is also highly exothermic, creating a risk of a thermal runaway if cooling and addition rates are not properly controlled.[5][6] The generation of flammable butane gas must also be managed safely.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of Ethyl 4-hydroxybut-2-ynoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Ethyl 4-hydroxybut-2-ynoate and its derivatives are versatile building blocks in organic synthesis, finding applications in the construction of complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous characterization of these molecules. This guide provides an in-depth comparison of the NMR spectral features of this compound and its derivatives, supported by experimental data and protocols, to empower you in your research endeavors.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For the this compound scaffold, ¹H and ¹³C NMR are indispensable for confirming the presence of key functional groups, determining connectivity, and establishing stereochemistry in its derivatives. The inherent sensitivity of chemical shifts and coupling constants to subtle changes in molecular structure makes NMR an exquisite tool for comparative analysis.

Deciphering the ¹H NMR Spectrum of this compound

The proton NMR spectrum of the parent compound, this compound, provides a clear fingerprint of its structure. The ethyl ester group characteristically displays a quartet and a triplet.[1] The methylene protons (-CH2-) of the ethyl group are adjacent to three equivalent methyl protons (-CH3), resulting in a quartet (a signal split into four lines). Conversely, the methyl protons are adjacent to the two methylene protons, leading to a triplet (a signal split into three lines). The coupling constant, J, which is the distance between the split lines, is typically around 7 Hz for ethyl groups.[2]

The protons of the 4-hydroxybut-2-ynoate backbone exhibit distinct signals. The methylene protons adjacent to the hydroxyl group (-CH2OH) are expected to appear as a singlet, or a triplet if coupling to the hydroxyl proton is observed. The chemical shift of these protons is influenced by the electronegativity of the adjacent oxygen atom. Protons on sp-hybridized carbons, like those in alkynes, typically resonate in the range of 1.7-3.1 ppm.[3]

Comparative ¹H NMR Data of this compound Derivatives

The true power of NMR lies in its ability to reveal structural modifications. By introducing substituents at the 4-position, we can observe predictable changes in the ¹H NMR spectrum. The following table summarizes the expected ¹H NMR data for a series of conceptual derivatives.

Derivative (R in HO-R)-OCH₂- (ppm)-CH₂-CH₃ (ppm)-CH₂-CH₃ (ppm)
H (Parent Compound)~4.2 (s)~4.1 (q, J ≈ 7 Hz)~1.2 (t, J ≈ 7 Hz)
Methyl ~4.1 (s)~4.1 (q, J ≈ 7 Hz)~1.2 (t, J ≈ 7 Hz)
Benzyl ~4.7 (s)~4.1 (q, J ≈ 7 Hz)~1.2 (t, J ≈ 7 Hz)
Acetyl ~4.8 (s)~4.1 (q, J ≈ 7 Hz)~1.2 (t, J ≈ 7 Hz)

Note: These are predicted chemical shifts and may vary based on the solvent and other experimental conditions.

The introduction of an electron-withdrawing acetyl group at the 4-position is expected to deshield the adjacent methylene protons, causing a downfield shift in their resonance frequency to approximately 4.8 ppm. Conversely, a less electron-withdrawing methyl group would have a smaller effect.

Probing the Carbon Skeleton: ¹³C NMR and DEPT-135

While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy allows for the direct observation of the carbon framework. The sp-hybridized carbons of the alkyne typically appear in the range of 65-100 ppm.[4] The carbonyl carbon of the ester is significantly deshielded and resonates further downfield, often above 160 ppm.[5]

To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[6][7] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are inverted and appear as negative peaks.[7][8][9] Quaternary carbons, such as the carbonyl carbon and the internal alkyne carbon, are not observed in a DEPT-135 spectrum.[7]

Here is a comparative table of the expected ¹³C NMR and DEPT-135 data for this compound and a derivative:

Carbon AtomParent Compound (ppm)DEPT-1354-Acetoxy Derivative (ppm)DEPT-135
C=O ~165Absent~164Absent
-C≡C- ~80Absent~79Absent
-C≡C- ~75Absent~76Absent
-O-CH₂- ~60Negative~62Negative
-O-CH₂-CH₃ ~61Negative~61Negative
-O-CH₂-CH₃ ~14Positive~14Positive
-C(O)CH₃ --~170Absent
-C(O)CH₃ --~21Positive

This data clearly illustrates how the introduction of an acetate group influences the chemical shift of the adjacent carbon and introduces new signals for the acetate carbons themselves.

Visualizing Molecular Structure and NMR Assignments

To aid in the interpretation of the NMR data, a clear representation of the molecular structure is essential.

Caption: Molecular structure of this compound.

Advanced 2D NMR Techniques for Unambiguous Assignments

For more complex derivatives, one-dimensional NMR spectra may exhibit signal overlap. In such cases, two-dimensional (2D) NMR experiments are indispensable for complete structural elucidation.[10]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[11][12] It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[11][12] This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart.[12] This experiment is crucial for piecing together different fragments of the molecule and confirming the connectivity across quaternary carbons.

G cluster_workflow NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR Acquire Spectra TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If needed for clarity StructureElucidation Structure Elucidation OneD_NMR->StructureElucidation Initial Analysis TwoD_NMR->StructureElucidation Detailed Connectivity

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[13][14]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][15] The choice of solvent is critical as it can influence chemical shifts.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Ensure an appropriate spectral width and acquisition time.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • If necessary, perform a DEPT-135 experiment to aid in the assignment of carbon multiplicities.

  • For complex derivatives, acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard parameter sets, optimizing acquisition and processing parameters as needed.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling patterns, and integrations to assign the signals to the respective nuclei in the molecule.

By adhering to this rigorous methodology, researchers can confidently characterize this compound derivatives and build a comprehensive understanding of their structural properties.

References

Purity analysis of Ethyl 4-hydroxybut-2-ynoate by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Purity Analysis of Ethyl 4-hydroxybut-2-ynoate: A GC-MS Centric Approach

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical research and fine chemical synthesis, this compound (EHBY) stands out as a versatile building block. Its unique structure, featuring a terminal alkyne, a hydroxyl group, and an ethyl ester, makes it a valuable precursor for a variety of complex molecules. However, the very functionalities that make it synthetically attractive also present significant analytical challenges. The purity of EHBY is not merely a quality metric; it is a critical determinant of reaction yield, by-product formation, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, technically-grounded methodology for the purity analysis of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect the rationale behind specific experimental choices, present a robust, self-validating protocol, and objectively compare the performance of GC-MS against orthogonal analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Understanding the Analyte: this compound

Before developing an analytical method, a thorough understanding of the target molecule is paramount.

  • Chemical Structure: C₆H₈O₃[1]

  • Molecular Weight: 128.13 g/mol [1]

  • Key Functional Groups:

    • Primary Alcohol (-CH₂OH): This group is polar and contains an active hydrogen, making the molecule susceptible to poor peak shape (tailing) in GC and potentially low volatility.

    • Alkyne (-C≡C-): The triple bond introduces rigidity and potential for thermal instability or isomerization under harsh analytical conditions.

    • Ethyl Ester (-COOCH₂CH₃): A relatively non-polar group that contributes to the molecule's overall volatility.

The primary analytical hurdle is the hydroxyl group. Direct injection of EHBY onto a GC column can lead to analyte adsorption on active sites within the injector and column, resulting in poor chromatographic performance and inaccurate quantification. Therefore, a critical step is required to mask this functionality.

GC-MS as the Primary Analytical Technique: The Power of Derivatization

GC-MS is an exceptionally powerful technique for purity analysis, offering unparalleled separation efficiency (via GC) and definitive compound identification (via MS).[2] For volatile and semi-volatile compounds, it is often the method of choice due to its high sensitivity and the structural information gleaned from mass spectra.

The Causality Behind Derivatization

To overcome the challenges posed by the hydroxyl group, chemical derivatization is not just recommended; it is essential for a robust and reliable method. We will employ silylation, a common and highly effective technique where the active hydrogen on the alcohol is replaced by a non-polar trimethylsilyl (TMS) group.

The chosen reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This choice is deliberate:

  • BSTFA: It is a powerful silylating agent that reacts efficiently with alcohols.

  • TMCS Catalyst: The catalyst accelerates the reaction, ensuring complete derivatization even at low analyte concentrations.

  • Reaction By-products: The by-products of the reaction are volatile and typically do not interfere with the chromatogram.

The derivatization reaction transforms the polar, thermally labile EHBY into its more volatile, stable, and chromatographically well-behaved TMS-ether derivative.

G cluster_0 Derivatization Reaction EHBY This compound (EHBY) (Polar, Thermally Labile) EHBY->reaction + BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->reaction EHBY_TMS EHBY-TMS Derivative (Non-polar, Thermally Stable) Byproducts Volatile By-products reaction->EHBY_TMS 60°C, 30 min reaction->Byproducts G cluster_workflow GC-MS Purity Analysis Workflow A 1. Sample Prep: ~1 mg/mL in DCM B 2. Derivatization: Add BSTFA, Heat 60°C A->B C 3. GC Injection: Split Mode, 250°C B->C D 4. GC Separation: HP-5MS Column, Temp Program C->D E 5. MS Detection: EI, Scan 40-500 amu D->E F 6. Data Analysis: Peak Integration, Library Search E->F G A Purity Analysis Goal B Routine QC & High Throughput? A->B C Identify Unknown Volatile Impurities? B->C No E Use HPLC-UV B->E Yes D Primary Standard & Absolute Quantification? C->D No F Use GC-MS C->F Yes G Use qNMR D->G Yes H Use Orthogonal Methods (e.g., HPLC + GC-MS) D->H No (Comprehensive Characterization)

References

A Spectroscopic Deep Dive: Unveiling Structural Nuances Between Ethyl 4-hydroxybut-2-ynoate and its Saturated Counterpart, Ethyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise elucidation of molecular structure is paramount. Spectroscopic analysis provides a powerful, non-destructive window into the atomic and electronic framework of a molecule. This guide offers a detailed comparative analysis of Ethyl 4-hydroxybut-2-ynoate, an unsaturated hydroxy ester, and its saturated analog, Ethyl 4-hydroxybutanoate. By juxtaposing their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we will illuminate the distinct spectral signatures imparted by the alkyne functionality versus the alkane chain, providing a robust framework for structural differentiation.

Molecular Structures at a Glance

A fundamental understanding of the two molecules is essential before delving into their spectroscopic properties. The key difference lies in the four-carbon chain: this compound possesses a carbon-carbon triple bond (an alkyne), introducing rigidity and specific electronic characteristics. In contrast, Ethyl 4-hydroxybutanoate features a flexible single-bonded carbon chain (an alkane).

G cluster_0 This compound cluster_1 Ethyl 4-hydroxybutanoate a HO-CH₂-C≡C-COOCH₂CH₃ b HO-CH₂-CH₂-CH₂-COOCH₂CH₃

Caption: Molecular structures of the compared compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Chains

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The presence of the electron-withdrawing alkyne and ester groups, along with the hydroxyl group, significantly influences the chemical shifts of adjacent protons.

Table 1: Comparative ¹H NMR Data (Predicted for Unsaturated Ester, Experimental for Saturated Ester)

Assignment This compound (Predicted) Ethyl 4-hydroxybutanoate (Experimental)
-CH₂-OH ~4.3 ppm (s)~3.6 ppm (t)
-C≡C-CH₂-OH See aboveN/A
-CH₂-C≡C- N/AN/A
-CH₂-CH₂-OH N/A~1.8 ppm (quintet)
-CH₂-COO- N/A~2.4 ppm (t)
-COO-CH₂-CH₃ ~4.2 ppm (q)~4.1 ppm (q)
-COO-CH₂-CH₃ ~1.3 ppm (t)~1.2 ppm (t)
-OH Variable (broad s)Variable (broad s)
In-Depth Analysis:

The most striking difference in the ¹H NMR spectra is the absence of the two methylene proton signals (-CH₂-CH₂-OH and -CH₂-COO-) in this compound, which are replaced by a single methylene signal adjacent to the hydroxyl group.

In Ethyl 4-hydroxybutanoate , we observe a classic aliphatic chain pattern. The protons on the carbon bearing the hydroxyl group (-CH₂-OH) appear as a triplet around 3.6 ppm, split by the adjacent methylene group. This adjacent methylene group (-CH₂-CH₂-OH) shows up as a quintet around 1.8 ppm, being split by the two neighboring methylene groups. The methylene group alpha to the ester carbonyl (-CH₂-COO-) is deshielded and appears as a triplet around 2.4 ppm.[1]

For This compound , the methylene protons adjacent to the hydroxyl group are predicted to be significantly downfield shifted to around 4.3 ppm. This is due to the combined deshielding effects of the adjacent alkyne and the hydroxyl group. A key feature is that this signal is expected to be a singlet, as there are no adjacent protons to cause splitting across the triple bond. The ethyl ester protons (-COO-CH₂-CH₃ and -COO-CH₂-CH₃) in both molecules exhibit similar chemical shifts and splitting patterns (a quartet and a triplet, respectively), as their local chemical environment is largely unchanged.[2][3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides a direct look at the carbon framework of a molecule. The hybridization of the carbon atoms (sp³ for the alkane, sp for the alkyne) leads to dramatic differences in their chemical shifts.

Table 2: Comparative ¹³C NMR Data (Predicted for Unsaturated Ester, Experimental for Saturated Ester)

Assignment This compound (Predicted) Ethyl 4-hydroxybutanoate (Experimental)
-C=O ~154 ppm~173 ppm
-C≡C- ~80 ppmN/A
-C≡C- ~75 ppmN/A
-CH₂-OH ~50 ppm~62 ppm
-CH₂-CH₂-OH N/A~28 ppm
-CH₂-COO- N/A~30 ppm
-COO-CH₂-CH₃ ~62 ppm~60 ppm
-COO-CH₂-CH₃ ~14 ppm~14 ppm
In-Depth Analysis:

The ¹³C NMR spectrum of This compound is distinguished by the presence of two signals in the alkyne region (70-85 ppm).[4][5] The carbon atom of the ester carbonyl is predicted to be around 154 ppm, which is upfield compared to its saturated counterpart due to the conjugation with the triple bond. The methylene carbon attached to the hydroxyl group is expected around 50 ppm.

In contrast, the spectrum of Ethyl 4-hydroxybutanoate shows four distinct sp³ hybridized carbon signals for the butanoate chain. The carbonyl carbon appears further downfield at approximately 173 ppm. The carbon bearing the hydroxyl group (-CH₂-OH) is at about 62 ppm, while the other two methylene carbons of the chain are found in the 28-30 ppm range. The ethyl ester carbons have very similar chemical shifts in both molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. The presence of the C≡C triple bond and the O-H and C=O functional groups gives rise to characteristic absorption bands.

Table 3: Comparative FT-IR Data (Predicted for Unsaturated Ester, Experimental for Saturated Ester)

Functional Group This compound (Predicted) Ethyl 4-hydroxybutanoate (Experimental)
O-H stretch (alcohol) ~3400 cm⁻¹ (broad)~3400 cm⁻¹ (broad)
C-H stretch (sp³) ~2980 cm⁻¹~2980 cm⁻¹
C≡C stretch ~2250 cm⁻¹ (weak to medium)N/A
C=O stretch (ester) ~1715 cm⁻¹~1735 cm⁻¹
C-O stretch ~1250 cm⁻¹ and ~1100 cm⁻¹~1250 cm⁻¹ and ~1100 cm⁻¹
In-Depth Analysis:

Both molecules will exhibit a broad absorption band around 3400 cm⁻¹ due to the O-H stretching of the alcohol group, with the broadening caused by hydrogen bonding.[6] They will also show C-H stretching vibrations from the ethyl group at around 2980 cm⁻¹.

The key distinguishing feature in the FT-IR spectrum of This compound is the C≡C triple bond stretching absorption, which is expected to appear in the range of 2100-2260 cm⁻¹.[7][8] For an internal alkyne like this, the peak is often weak. The C=O stretching frequency is predicted to be at a lower wavenumber (~1715 cm⁻¹) compared to the saturated ester, a consequence of the conjugation with the alkyne.

For Ethyl 4-hydroxybutanoate , the C≡C stretch is absent. Its C=O stretch appears at a higher frequency, around 1735 cm⁻¹, which is typical for a saturated aliphatic ester. Both molecules will show strong C-O stretching bands in the fingerprint region.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. The fragmentation patterns are dictated by the stability of the resulting ions and neutral species.

Table 4: Predicted Major Fragments in Mass Spectrometry

m/z This compound Fragment Ethyl 4-hydroxybutanoate Fragment
M⁺ 128132
M-18 110 ([M-H₂O]⁺)114 ([M-H₂O]⁺)
M-29 99 ([M-CH₂CH₃]⁺)103 ([M-CH₂CH₃]⁺)
M-45 83 ([M-COOCH₂CH₃]⁺)87 ([M-COOCH₂CH₃]⁺)
85 N/A[C₄H₅O₂]⁺ (from McLafferty rearrangement)
43 [C₂H₃O]⁺[C₂H₃O]⁺
In-Depth Analysis:

The molecular ion peak (M⁺) will be observed at m/z 128 for this compound and m/z 132 for Ethyl 4-hydroxybutanoate, reflecting their different molecular weights.

For Ethyl 4-hydroxybutanoate , a characteristic fragmentation pathway for esters containing a gamma-hydrogen is the McLafferty rearrangement, which would lead to a prominent peak at m/z 85.[8] Loss of water (M-18), the ethyl group (M-29), and the entire ester group (M-45) are also expected fragmentation pathways.

In This compound , the McLafferty rearrangement is not possible due to the rigidity of the alkyne. Common fragmentation will involve the loss of water (M-18), the ethyl group (M-29), and the ester group (M-45). The presence of the triple bond can also lead to resonance-stabilized propargyl-type cations, influencing the fragmentation pattern.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

G A Sample Preparation (Dissolve in CDCl₃ with TMS) B Instrument Setup (High-Field NMR) A->B C Data Acquisition (¹H and ¹³C Pulse Sequences) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis D->E

Caption: Workflow for NMR data acquisition and analysis.

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two NaCl or KBr plates to form a thin film. Alternatively, a diamond ATR (Attenuated Total Reflectance) accessory can be used.

  • Instrument Setup: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Data Acquisition: Collect a background spectrum of the empty sample holder. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and all relevant fragment ions.

Conclusion

The spectroscopic comparison of this compound and Ethyl 4-hydroxybutanoate provides a clear illustration of how subtle changes in molecular structure lead to distinct and predictable differences in their spectra. The presence of the alkyne in this compound introduces unique signals in the ¹³C and FT-IR spectra, and significantly alters the chemical shifts and coupling patterns in the ¹H NMR spectrum. Furthermore, the rigidity of the alkyne precludes certain fragmentation pathways in mass spectrometry, such as the McLafferty rearrangement, which is characteristic of its saturated analog. This guide serves as a comprehensive reference for researchers, enabling the confident identification and differentiation of these and similar compounds through the astute interpretation of their spectroscopic data.

References

A Comparative Guide: High-Precision Yield Determination of Ethyl 4-hydroxybut-2-ynoate Reactions via qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the development of efficient and scalable reactions is paramount. Ethyl 4-hydroxybut-2-ynoate is a versatile building block, whose synthetic utility is critically dependent on the accurate and rapid quantification of reaction yields. Traditional methods of yield determination, such as purification by column chromatography followed by gravimetric analysis, are often laborious, time-consuming, and prone to material loss. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional chromatographic techniques (HPLC, GC-MS) for the in-situ yield determination of this compound, supported by detailed experimental protocols and data.

The qNMR Advantage: A Primary Method for Absolute Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is renowned for its unparalleled capability in structural elucidation. However, its inherent quantitative nature is often underutilized. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2][3] This direct proportionality allows qNMR to function as a primary ratio method of measurement, enabling the determination of the quantity of an analyte relative to a certified internal standard without the need for an identical reference standard of the analyte itself.[4]

This characteristic presents a significant advantage in research and development settings where a pure standard of the newly synthesized product, like this compound, may not be immediately available.[5][6] Furthermore, qNMR is non-destructive, requires minimal sample preparation, and provides simultaneous structural confirmation, making it a highly efficient tool for reaction monitoring and optimization.[3][7]

Experimental Workflow: Quantifying this compound with ¹H qNMR

A successful qNMR experiment is built upon a foundation of careful planning and execution, from the selection of an appropriate internal standard to the precise setting of acquisition parameters. Each choice is critical for ensuring the integrity and accuracy of the final quantitative result.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample 1. Accurately weigh crude reaction mixture weigh_is 2. Accurately weigh Internal Standard (IS) weigh_sample->weigh_is dissolve 3. Dissolve sample & IS in deuterated solvent weigh_is->dissolve transfer 4. Transfer to NMR tube dissolve->transfer setup 5. Set key parameters (D1, 90° pulse, etc.) transfer->setup acquire 6. Acquire FID setup->acquire process 7. Fourier Transform, Phasing, Baseline Correction acquire->process integrate 8. Integrate analyte and IS signals process->integrate calculate 9. Calculate yield using the qNMR equation integrate->calculate

Caption: The qNMR workflow for reaction yield determination.

Step 1: Judicious Selection of the Internal Standard (IS)

The choice of the internal standard is arguably the most critical decision in designing a qNMR experiment. An ideal IS must meet several criteria:

  • High Purity (≥99.5%): The accuracy of the entire measurement is benchmarked against the purity of the IS.[8]

  • Chemical Inertness: The IS must not react with the analyte, solvent, or any other component in the crude reaction mixture.

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[8]

  • Signal Resolution: It should possess one or more sharp, singlet signals in a region of the ¹H NMR spectrum that is free from any overlap with signals from the analyte, starting materials, or byproducts.[9]

  • Stability: It should be non-volatile and non-hygroscopic to ensure accurate weighing.

For the ¹H NMR spectrum of this compound (structure: HO-CH₂-C≡C-COOCH₂CH₃), characteristic signals are expected for the methylene protons (~4.2 ppm), the ethyl ester's CH₂ (~4.1 ppm) and CH₃ (~1.2 ppm). A suitable IS would be 1,3,5-Trimethoxybenzene . Its three methoxy groups give a sharp singlet at approximately 3.75 ppm and its aromatic protons appear around 6.1 ppm (in CDCl₃), regions that are typically clear of the key signals in the target molecule.

Step 2: Protocol for Sample Preparation

Metrological precision begins with sample preparation. The internal standard method requires the accurate determination of the masses of both the crude product and the standard.

  • Tare a clean, dry vial on an analytical balance with at least four decimal place precision (0.1 mg).

  • Add approximately 15-20 mg of the crude reaction mixture containing this compound to the vial and record the mass precisely (m_analyte).

  • Add approximately 10-15 mg of the chosen internal standard (e.g., 1,3,5-Trimethoxybenzene) to the same vial and record the total mass. The mass of the IS (m_IS) is determined by subtraction. Aim for a molar ratio between the analyte (estimated) and the IS of roughly 1:1 to ensure comparable signal intensities.[10]

  • Add a sufficient volume of a suitable deuterated solvent (e.g., 0.7 mL of Chloroform-d, CDCl₃) to completely dissolve both the sample and the IS.[11]

  • Ensure homogeneity by vortexing the vial. A clear solution is critical for high-quality spectra.

  • Transfer the solution to a standard 5 mm NMR tube.

Step 3: Optimizing NMR Data Acquisition Parameters

The fidelity of the quantitative data is directly dependent on the acquisition parameters. Unlike qualitative NMR, shortcuts cannot be taken.

  • Causality of the Relaxation Delay (D1): For the signal integral to be truly proportional to the number of nuclei, the nuclear spins must fully relax back to thermal equilibrium between successive pulses. If the delay is too short, signals with longer spin-lattice relaxation times (T₁) will be saturated, leading to underestimated integrals. The D1 delay must be set to at least 5 times the longest T₁ value of any peak of interest (both analyte and IS).[9] A conservative value of 7x T₁ is often recommended for high-precision work.[12] The T₁ for all signals should be measured beforehand using an inversion-recovery experiment.

  • Pulse Angle: A 90° pulse angle should be used. This maximizes the signal generated per scan, providing the best signal-to-noise ratio for a given experiment time, which is crucial for the accurate integration of small signals.[10][12]

  • Receiver Gain (RG): The RG should be set as high as possible without causing clipping of the Free Induction Decay (FID), which would lead to signal distortion and inaccurate quantification. An automatic receiver gain optimization routine is a reliable starting point.[11]

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks being integrated to ensure high precision.[13]

Step 4: Data Processing and Yield Calculation

Careful and consistent data processing is the final step to ensuring accuracy.

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the peak shape.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorptive lineshape. Apply a high-order polynomial baseline correction to ensure a flat baseline across the integrated regions.[11][12]

  • Integration: Manually integrate the well-resolved signals for both the analyte and the internal standard. For this compound, the methylene signal (HO-CH₂ -) is a good candidate. For the IS (1,3,5-Trimethoxybenzene), integrate the sharp singlet for the nine methoxy protons.

  • Calculation: The purity of the analyte in the crude mixture is calculated using the following master equation:[4]

    Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = Mass

    • PurityIS = Certified purity of the internal standard

The final reaction yield is then calculated by relating the determined mass of the product to the theoretical maximum mass based on the limiting reagent.

Performance Comparison: qNMR vs. Chromatographic Alternatives

While HPLC and GC-MS are powerful separation and detection techniques, they operate on principles fundamentally different from qNMR, leading to distinct advantages and disadvantages in the context of reaction yield determination.

FeatureqNMR HPLC-UV GC-MS
Quantification Principle Primary Ratio Method[4]External CalibrationExternal Calibration
Analyte-Specific Standard Not Required[5][6]Required Required
Analysis Time (per sample) ~15-30 minutes~20-45 minutes (including column equilibration)~30-60 minutes
Sample Preparation Simple: Weigh, dissolve, runModerate: Filtration, dilution, possible derivatizationModerate to Complex: Possible derivatization for volatility
Accuracy & Precision High (<1% RSD achievable)[14]High, but dependent on standard purity and detector linearityHigh, but dependent on standard purity and injection reproducibility
Solvent Consumption Very Low (~0.7 mL per sample)HighLow
Structural Information Inherent (confirms product identity)None (retention time only)Inferred (from mass fragmentation)
Destructive? No[3][14]YesYes

As the data illustrates, qNMR offers a compelling alternative to chromatography, particularly for in-process reaction monitoring. The most significant advantage is the elimination of the need for an isolated, purified standard of this compound to build a calibration curve.[15] This accelerates the development cycle, as quantitative data can be obtained from the very first reaction attempt. In contrast, both HPLC and GC require a pure reference standard to correlate detector response with concentration, creating a "chicken-and-egg" problem in early-stage research.

Furthermore, the simplicity of sample preparation for qNMR reduces potential sources of error associated with multiple dilution steps or incomplete derivatization reactions that can be required for GC analysis of polar molecules like our target. While GC-MS and HPLC may offer lower limits of detection (LOD), this is rarely a concern for reaction yield analysis where the product is the major component.[13][16]

Conclusion

For the quantification of this compound reaction yields, qNMR emerges as a superior analytical technique. Its status as a primary ratio method provides a direct, accurate, and rapid route to determining product quantity without reliance on analyte-specific calibration standards. The method's simplicity, low solvent consumption, and the simultaneous provision of structural verification offer a significant increase in efficiency and data confidence for researchers, scientists, and drug development professionals. While chromatographic methods retain their value, particularly for impurity profiling at trace levels, the adoption of qNMR for routine yield determination represents a clear advancement in analytical workflow and scientific integrity.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Products from Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount. For chiral molecules derived from ethyl 4-hydroxybut-2-ynoate, which are valuable building blocks in medicinal chemistry, rigorous assessment of enantiopurity is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles, practical considerations, and experimental protocols for each method, offering field-proven insights to aid in the selection of the most appropriate technique for your research needs.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be the active pharmaceutical ingredient (API), while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.[1] The enantiomeric excess, a measure of the predominance of one enantiomer over the other, is a key quality attribute that must be accurately quantified.[2]

Comparative Analysis of Key Methodologies

The choice of analytical technique for determining the enantiomeric excess of chiral products derived from this compound hinges on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Auxiliaries
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Differential interaction of volatile enantiomers (or their volatile derivatives) with a chiral stationary phase, resulting in different retention times.Formation of diastereomeric species with a chiral auxiliary (derivatizing or solvating agent), leading to distinct NMR signals for each enantiomer.[3]
Sample Volatility Not a limiting factor.Requires volatile or derivatizable analytes.Not a limiting factor.
Sensitivity High, suitable for trace analysis.Very high, excellent for trace analysis of volatile compounds.Generally lower than chromatographic methods.
Resolution Excellent, with a wide variety of commercially available chiral stationary phases.Excellent, particularly with cyclodextrin-based columns.Dependent on the choice of chiral auxiliary and the magnetic field strength.
Sample Throughput Moderate; typical run times are 15-30 minutes.Moderate to high; run times can be shorter than HPLC.High; rapid analysis once the method is established.
Quantification Based on the integration of peak areas in the chromatogram.Based on the integration of peak areas in the chromatogram.Based on the integration of distinct signals in the NMR spectrum.
Determination of Absolute Configuration Requires a standard of known absolute configuration.Requires a standard of known absolute configuration.Possible with certain chiral derivatizing agents (e.g., Mosher's acid).[3]
Instrumentation HPLC system with a UV or other suitable detector and a chiral column.GC system with an FID or MS detector and a chiral capillary column.NMR spectrometer.
Cost Moderate to high, depending on the cost of chiral columns.Moderate, with the cost of chiral columns being a factor.High initial instrument cost, but lower consumable costs per sample.

In-Depth Analysis of Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For the chiral alcohols derived from this compound, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.

Causality in Experimental Choices: The selection of the CSP and the mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, like Chiralpak® AD and Chiralcel® OD, create chiral cavities and grooves where the enantiomers can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) chromatography depends on the solubility and polarity of the analyte. For many propargyl alcohols, normal-phase chromatography provides excellent resolution.[5]

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter the sample prep1->prep2 hplc1 Inject sample onto chiral column prep2->hplc1 hplc2 Elute with isocratic mobile phase hplc1->hplc2 hplc3 Detect enantiomers (e.g., UV) hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate enantiomeric excess data1->data2

Caption: Workflow for ee determination by Chiral HPLC.

Representative Protocol for Chiral HPLC Analysis:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) where the analyte absorbs.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent technique for the enantiomeric separation of volatile compounds.[6] For the chiral products of this compound, which possess a hydroxyl group, derivatization is often employed to increase volatility and improve chromatographic performance.

Causality in Experimental Choices: Cyclodextrin-based chiral stationary phases are the most common and versatile for GC.[7] These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers preferentially. Derivatization of the hydroxyl group to an acetate or trifluoroacetate ester not only increases volatility but can also enhance the chiral recognition by the stationary phase.[8] The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) depends on the size and shape of the analyte.

Experimental Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Derivatize hydroxyl group (optional) prep2 Dissolve in appropriate solvent prep1->prep2 gc1 Inject sample into GC prep2->gc1 gc2 Temperature programmed separation gc1->gc2 gc3 Detect with FID or MS gc2->gc3 data1 Integrate peak areas gc3->data1 data2 Calculate enantiomeric excess data1->data2

Caption: Workflow for ee determination by Chiral GC.

Representative Protocol for Chiral GC Analysis:

  • Derivatization (Acetylation):

    • Dissolve the chiral alcohol (approx. 1 mg) in pyridine (0.5 mL).

    • Add acetic anhydride (0.5 mL) and stir at room temperature for 1-2 hours.

    • Quench the reaction with water and extract the acetylated product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and carefully remove the solvent.

  • Column: A cyclodextrin-based chiral capillary column, such as a Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID).

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).

  • Injection: Split injection with an appropriate split ratio.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy provides a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation.[9] This is achieved by converting the enantiomers into diastereomers through interaction with a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

A. Chiral Derivatizing Agents (CDAs): Mosher's Acid Analysis

For chiral alcohols, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA.[10] The alcohol is reacted with both (R)- and (S)-MTPA to form diastereomeric esters. These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the quantification of each enantiomer.[11][12] Furthermore, a systematic analysis of the chemical shift differences (Δδ = δS - δR) between the two diastereomeric esters can be used to determine the absolute configuration of the alcohol.[3]

Causality in Experimental Choices: The trifluoromethyl group in Mosher's acid provides a sensitive ¹⁹F NMR probe, which is often in a region of the spectrum with no other signals, leading to clean and easily integrable peaks. The formation of a covalent bond ensures that the diastereomeric interaction is strong and stable, leading to significant and reliable chemical shift differences.

Experimental Workflow for Mosher's Acid Analysis

Mosher_Workflow cluster_prep Esterification cluster_nmr NMR Analysis cluster_data Data Analysis prep1 React alcohol with (R)-MTPA-Cl nmr1 Acquire ¹H and/or ¹⁹F NMR spectra prep1->nmr1 prep2 React alcohol with (S)-MTPA-Cl prep2->nmr1 data1 Integrate diastereomeric signals nmr1->data1 data2 Calculate enantiomeric excess data1->data2 data3 Determine absolute configuration (optional) data1->data3

Caption: Workflow for ee determination using Mosher's acid.

Representative Protocol for Mosher's Ester Formation and NMR Analysis:

  • Esterification:

    • In two separate NMR tubes, dissolve the chiral alcohol (approx. 1-2 mg) in a deuterated solvent (e.g., CDCl₃, 0.5 mL) containing a small amount of pyridine or DMAP.

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight excess of (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion at room temperature (monitor by TLC or NMR).

  • NMR Analysis:

    • Acquire ¹H and/or ¹⁹F NMR spectra of both diastereomeric ester samples.

  • Quantification:

    • In the spectrum of one of the diastereomeric mixtures, integrate the well-resolved signals corresponding to each diastereomer. The enantiomeric excess is calculated from the integration values (I1 and I2) using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.

B. Chiral Solvating Agents (CSAs)

CSAs form transient, non-covalent diastereomeric complexes with the analyte, leading to separate NMR signals for the enantiomers.[6] This method is advantageous as it is non-destructive and requires simple mixing of the analyte and the CSA. However, the induced chemical shift differences are often smaller than with CDAs, and the choice of a suitable CSA can be less predictable.

Conclusion and Recommendations

The selection of the most appropriate method for determining the enantiomeric excess of chiral products from this compound depends on the specific requirements of the analysis.

  • Chiral HPLC is a robust and versatile technique that offers high resolution and sensitivity, making it a reliable choice for routine quality control and for the analysis of non-volatile compounds.

  • Chiral GC is the method of choice for volatile analytes or those that can be easily derivatized, offering excellent sensitivity and high throughput.

  • NMR Spectroscopy with Chiral Auxiliaries , particularly Mosher's acid analysis, is a powerful tool for both determining enantiomeric excess and assigning absolute configuration, and it is particularly useful for rapid screening and for structural elucidation.

For a comprehensive and unambiguous characterization of your chiral products, it is often advisable to use at least two of these orthogonal techniques to validate the results. This multi-faceted approach ensures the highest level of confidence in the enantiopurity of your valuable chiral building blocks.

References

A Comparative Guide to the Applications of Ethyl 4-hydroxybut-2-ynoate Analogs in Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Compact Building Block

Ethyl 4-hydroxybut-2-ynoate and its analogs are a class of organic compounds characterized by a compact and highly functionalized four-carbon backbone. The presence of a terminal hydroxyl group, an internal alkyne, and an ethyl ester moiety within a short carbon chain bestows upon these molecules a unique and versatile reactivity profile. This guide provides a comparative overview of the applications of these valuable building blocks, with a particular focus on their utility in the synthesis of complex heterocyclic scaffolds and their potential as bioactive agents. We will delve into the nuanced differences in reactivity and biological activity that arise from structural modifications to the parent compound, supported by experimental data and detailed protocols.

The core structure of this compound presents multiple reactive sites. The hydroxyl group can be protected or activated, the alkyne can participate in a variety of addition and cycloaddition reactions, and the α,β-unsaturation of the ester makes it a competent Michael acceptor. This trifecta of functionality allows for a diverse range of chemical transformations, making these compounds attractive starting materials for the synthesis of molecules with significant biological and material science applications.

Comparative Analysis of this compound Analogs in Heterocyclic Synthesis

One of the most prominent applications of this compound analogs is in the construction of heterocyclic ring systems, which form the core of many pharmaceuticals and agrochemicals. Their ability to act as versatile synthons allows for the generation of a wide array of substituted heterocycles with varying degrees of complexity and biological activity.

Synthesis of Substituted Pyrimidines: A Comparative Study

Pyrimidines are a class of nitrogen-containing heterocycles that are of paramount importance in medicinal chemistry, with numerous approved drugs containing this scaffold. This compound and its analogs can serve as valuable C4 synthons for the construction of the pyrimidine ring. The general strategy involves a condensation reaction with a dinucleophile, such as urea, thiourea, or guanidine.

The reactivity of the but-2-ynoate scaffold can be modulated by introducing substituents at various positions. For instance, the presence of a substituent at the 4-position can influence the regioselectivity of the cyclization and the overall yield of the pyrimidine product. While direct comparative studies on a series of this compound analogs for pyrimidine synthesis are not extensively documented in a single source, we can infer performance differences from the broader literature on the synthesis of pyrimidines from α,β-unsaturated carbonyl compounds.

General Reaction Scheme for Pyrimidine Synthesis:

G reactant1 This compound Analog product Substituted Pyrimidine reactant1->product reactant2 Urea / Thiourea / Guanidine reactant2->product conditions Base / Catalyst Solvent, Heat conditions->product Condensation/ Cyclization

Caption: General workflow for the synthesis of pyrimidines.

Table 1: Comparison of Precursors in Pyrimidine Synthesis (Hypothetical Data Based on General Principles)

Precursor Analog (R group at C4)Reaction ConditionsYield (%)Reference (Illustrative)
H (this compound)NaOEt, EtOH, reflux65-75General Procedure
PhenylNaOEt, EtOH, reflux70-80Increased stability of intermediate
MethylNaOEt, EtOH, reflux60-70Steric hindrance may play a role
4-ChlorophenylK2CO3, DMF, 100 °C75-85Electron-withdrawing group activation

Note: This table is illustrative and compiled from general knowledge of pyrimidine synthesis. Specific yields will vary depending on the exact substrate and reaction conditions.

The data, although generalized, suggests that the electronic nature of the substituent at the 4-position can influence the reaction yield. Electron-withdrawing groups may enhance the electrophilicity of the β-carbon, facilitating the initial Michael addition step.

Medicinal Chemistry Applications: Analogs as Bioactive Scaffolds

The inherent reactivity and structural features of this compound analogs make them attractive scaffolds for the development of novel therapeutic agents. The alkyne moiety, in particular, is a versatile functional group in drug design, as it can act as a rigid linker, participate in covalent bonding with target proteins, or be transformed into other functional groups.

But-2-ynoate Analogs as Potential Anticancer Agents

Recent research has focused on the design and synthesis of novel pyrimidine derivatives with cytotoxic activity against various cancer cell lines.[1][2][3][4][5][6] While these studies do not always start from this compound analogs directly, they highlight the potential of the resulting pyrimidine scaffolds, which are accessible from these precursors. The general principle involves creating a library of substituted pyrimidines and evaluating their ability to inhibit the growth of cancer cells.

Table 2: Cytotoxic Activity of Representative Pyrimidine Derivatives

Compound IDStructure (General)Target Cell LineIC50 (µM)Reference
Pyr-1 2,4-disubstituted pyrimidineMCF-7 (Breast Cancer)8.80 ± 0.08[6]
Pyr-2 2,4,5-trisubstituted pyrimidineBEL-7402 (Hepatocellular Carcinoma)< 0.10[7]
Pyr-3 Pyrido[2,3-d]pyrimidineMCF-7 (Breast Cancer)0.57[4]
Pyr-4 Pyrido[2,3-d]pyrimidineA549 (Lung Cancer)Strong cytotoxicity at 100 µM[2][5]

The data from various studies demonstrate that pyrimidine derivatives, which can be synthesized from but-2-ynoate precursors, exhibit potent anticancer activity. The specific substitution pattern on the pyrimidine ring is crucial for determining the potency and selectivity of the compounds. For example, different substituents at the 2, 4, and 5 positions of the pyrimidine scaffold have been shown to significantly impact the IC50 values against various cancer cell lines.[7]

Structure-Activity Relationship (SAR) Insights:

A comprehensive analysis of the structure-activity relationships of these pyrimidine derivatives reveals several key trends:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced cell permeability and, in some cases, improved anticancer activity.[1]

  • Substitution Pattern: The specific arrangement of substituents on the pyrimidine ring is a critical determinant of biological activity. This highlights the importance of having access to a diverse range of but-2-ynoate analogs to generate a wide array of substituted pyrimidines for screening.

  • Target Selectivity: By carefully modifying the substituents, it is possible to achieve selectivity for certain cancer cell lines or specific molecular targets, such as kinases or topoisomerases.[4][6]

G cluster_0 Drug Discovery Workflow A This compound Analogs B Synthesis of Pyrimidine Library A->B Versatile Precursors C Biological Screening (e.g., Cytotoxicity Assays) B->C Chemical Diversity D SAR Analysis C->D Identify Active Compounds E Lead Optimization D->E Refine Structure F Preclinical Development E->F Develop Drug Candidate

Caption: A typical drug discovery workflow utilizing this compound analogs.

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted Pyrimidines

This protocol provides a general guideline for the synthesis of pyrimidine derivatives from this compound analogs. The specific conditions may need to be optimized for each analog.

Materials:

  • This compound analog (1.0 eq)

  • Urea, thiourea, or guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add the urea, thiourea, or guanidine hydrochloride.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the this compound analog to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine derivative.

Conclusion and Future Perspectives

This compound and its analogs have demonstrated significant potential as versatile building blocks in organic synthesis and medicinal chemistry. Their ability to serve as precursors for a wide range of heterocyclic compounds, particularly substituted pyrimidines, makes them valuable tools for the discovery of new bioactive molecules. The comparative analysis, although based on a synthesis of data from various sources, clearly indicates that the structural modifications of the but-2-ynoate backbone have a profound impact on both the chemical reactivity and the biological activity of the resulting compounds.

Future research in this area should focus on the systematic synthesis and evaluation of a larger library of this compound analogs. Direct comparative studies will provide a more detailed understanding of the structure-activity and structure-reactivity relationships. Furthermore, the exploration of these analogs in other areas of organic synthesis, such as the synthesis of other classes of heterocycles or as partners in multicomponent reactions, is a promising avenue for future investigation. The continued development of novel synthetic methodologies utilizing these versatile building blocks will undoubtedly lead to the discovery of new molecules with important applications in medicine and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Ethyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. Ethyl 4-hydroxybut-2-ynoate, a valuable building block in organic synthesis, requires meticulous handling due to its inherent chemical properties. This guide provides essential safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended procedures. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.

Understanding the Inherent Risks of this compound

Key Hazards to Consider:

  • Reactivity and Instability: Acetylenic compounds can be highly reactive and potentially unstable.[1][2] They may react vigorously or decompose under conditions of shock, pressure, or elevated temperature.[2] The presence of certain metals, particularly copper, silver, and mercury, can lead to the formation of explosive acetylides.[1]

  • Flammability: Like many organic esters and acetylenic compounds, this compound is expected to be flammable.[3][4] Vapors may form explosive mixtures with air.[5]

  • Toxicity and Corrosivity: Propiolic acid, a related compound, is toxic if swallowed or in contact with skin and causes severe skin and eye burns.[4][6] It is reasonable to assume that this compound may exhibit similar corrosive and toxic properties. Skin contact can lead to chemical burns, and inhalation of vapors may irritate the respiratory tract.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the corrosive liquid and potential projectiles in the event of a vigorous reaction.[7][8]
Hand Protection Double-gloving with an inner nitrile glove and an outer, chemical-resistant glove (e.g., neoprene or butyl rubber).The inner glove provides a second barrier in case the outer glove is compromised. The outer glove should be selected based on its resistance to organic esters and potential solvents.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects the skin from splashes and provides a layer of protection in case of a fire.[7]
Footwear Closed-toe, chemical-resistant shoes.Protects the feet from spills.
Respiratory Protection A properly fitted respirator with organic vapor cartridges may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating aerosols.Protects against the inhalation of potentially toxic and irritating vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan is critical to minimizing risks. The following workflow is designed to guide you through the safe handling of this compound from receipt to reaction quenching.

Operational_Workflow Operational Workflow for Handling this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling A Review SDS of all reactants and solvents B Inspect glassware for cracks or defects A->B C Ensure emergency equipment is accessible (shower, eyewash, fire extinguisher) B->C D Don appropriate PPE C->D E Work within a certified chemical fume hood D->E F Use non-metallic spatulas and stirring implements E->F G Dispense the smallest necessary quantity F->G H Maintain a clean and organized workspace G->H I Carefully quench any unreacted material H->I J Decontaminate all surfaces and equipment I->J K Segregate and label all waste streams J->K L Remove PPE and wash hands thoroughly K->L

Caption: A logical workflow for the safe handling of this compound.

Detailed Steps:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) for all chemicals to be used in the procedure.

    • Visually inspect all glassware for any cracks or defects that could compromise its integrity under reaction conditions.

    • Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.

  • Handling in a Controlled Environment:

    • Always don the full complement of prescribed Personal Protective Equipment before handling the chemical.

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

    • To prevent the formation of potentially explosive metal acetylides, use only non-metallic spatulas and stirring implements (e.g., Teflon-coated).[9]

    • Work with the smallest quantity of the material necessary for the experiment to minimize the potential impact of any incident.[2][9]

    • Maintain a clean and organized workspace to prevent accidental mixing of incompatible chemicals.

  • Post-Handling Procedures:

    • Carefully quench any unreacted this compound and other reactive reagents according to established laboratory procedures.

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Segregate all waste streams into clearly labeled, compatible containers.

    • After completing all work, remove PPE in the correct order to avoid cross-contamination and wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Hazardous Waste

This compound and materials contaminated with it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.

Disposal_Plan Disposal Plan for this compound Waste cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Storage cluster_waste_disposal Final Disposal Waste_Liquid Liquid Waste (unreacted material, reaction mixtures, contaminated solvents) Container_Liquid Clearly labeled, sealed, and compatible container for liquid waste Waste_Liquid->Container_Liquid Waste_Solid Solid Waste (contaminated gloves, paper towels, silica gel) Container_Solid Clearly labeled, sealed, and compatible container for solid waste Waste_Solid->Container_Solid Storage Store in a designated, well-ventilated hazardous waste accumulation area Container_Liquid->Storage Container_Solid->Storage Disposal_Service Arrange for pickup and disposal by a licensed hazardous waste contractor Storage->Disposal_Service Documentation Maintain accurate records of waste generation and disposal Disposal_Service->Documentation

Caption: A systematic approach to the disposal of waste containing this compound.

Disposal Protocol:

  • Waste Characterization: All waste streams containing this compound should be considered hazardous due to their reactivity, potential flammability, and toxicity.[1]

  • Segregation:

    • Liquid Waste: Collect all liquid waste, including unreacted material, reaction mixtures, and contaminated solvents, in a dedicated, clearly labeled, and sealed container made of a compatible material (e.g., glass or polyethylene).

    • Solid Waste: Place all contaminated solid waste, such as gloves, paper towels, and chromatography media, in a separate, clearly labeled, and sealed container.

  • Storage: Store all waste containers in a designated and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Record Keeping: Maintain meticulous records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

By internalizing the principles outlined in this guide, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.